1-Octyn-3-OL
Description
Properties
IUPAC Name |
oct-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGRNZHKYVHZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022124 | |
| Record name | 1-Octyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Octyn-3-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyn-3-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
818-72-4 | |
| Record name | 1-Octyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octyn-3-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-1-yne-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTYN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG52FEN1K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Octyn-3-OL: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octyn-3-ol is a secondary alcohol and a terminal alkyne, making it a versatile building block in organic synthesis. Its chemical structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with its structural information.
Chemical Structure and Identification
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, and thus exists as a racemic mixture or as individual enantiomers. The structural details and identifiers are crucial for unambiguous documentation and procurement.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | oct-1-yn-3-ol[1] |
| CAS Registry Number | 818-72-4[2] |
| Molecular Formula | C₈H₁₄O[2] |
| Molecular Weight | 126.20 g/mol [1][3] |
| SMILES String | CCCCCC(C#C)O[1] |
| InChI Key | VUGRNZHKYVHZSN-UHFFFAOYSA-N[2] |
| Linear Formula | CH₃(CH₂)₄CH(OH)C≡CH[3] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Description | Clear colorless liquid | [1] |
| Boiling Point | 83 °C at 19 mmHg | [3] |
| Density | 0.864 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.441 | [3] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. Key spectral data are available from various sources.
-
Infrared (IR) Spectrum: The IR spectrum of this compound is available in the NIST Chemistry WebBook, which would show characteristic peaks for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.[2][4]
-
Mass Spectrum (Electron Ionization): The mass spectrum provides information about the fragmentation pattern of the molecule. The NIST Chemistry WebBook contains the mass spectrum for this compound.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are crucial for confirming the carbon-hydrogen framework of the molecule. While specific spectra are not directly provided in the search results, they are mentioned as analytical methods for purity determination.[6][7]
Experimental Protocols
While detailed, step-by-step experimental protocols are not available in the public domain within the scope of the search, the following outlines the general methodologies for the synthesis of this compound based on literature descriptions.
Synthesis of this compound via Grignard Reaction
This common method involves the reaction of a Grignard reagent with an appropriate aldehyde. A plausible synthetic route is the reaction of ethynylmagnesium bromide with hexanal (B45976).
Methodology:
-
Preparation of Ethynylmagnesium Bromide: Acetylene gas is bubbled through a solution of a suitable Grignard reagent (e.g., methylmagnesium bromide) in an ethereal solvent like tetrahydrofuran (B95107) (THF).[8]
-
Reaction with Hexanal: The freshly prepared ethynylmagnesium bromide solution is cooled, and hexanal is added dropwise while maintaining the low temperature.[8]
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.[8]
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.[8]
Synthesis via Reduction of 1-Octyn-3-one
An alternative route is the selective reduction of the corresponding ketone, 1-octyn-3-one.
Methodology:
-
Reduction: 1-Octyn-3-one is dissolved in a suitable solvent and a reducing agent is added. For the synthesis of enantiomerically pure this compound, a chiral reducing agent such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane can be used.[9]
-
Monitoring: The reaction progress is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).[9]
-
Workup and Purification: Once the reaction is complete, the excess reducing agent is quenched, and the product is worked up through extraction and purified by distillation.[9]
Safety and Handling
This compound is a hazardous chemical and requires careful handling.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code |
| Harmful if swallowed | H302[1][3] |
| Very toxic to aquatic life | H400[1][3] |
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.[10]
-
Response: If swallowed, call a poison center or doctor. Rinse mouth. Collect spillage.[10]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]
-
Respiratory Protection: Use a respirator when handling large quantities or in poorly ventilated areas.[10]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Synthetic routes to this compound.
Conclusion
This compound is a valuable chemical intermediate with well-defined chemical and physical properties. While detailed experimental protocols require access to specialized chemical literature, the general synthetic methodologies are established. Adherence to appropriate safety protocols is paramount when handling this compound. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.
References
- 1. This compound | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound 96 818-72-4 [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
Characterization of 1-Octyn-3-ol (CAS Number: 818-72-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octyn-3-ol, with the CAS registry number 818-72-4, is a secondary acetylenic alcohol. Its unique structure, featuring both a hydroxyl group and a terminal alkyne, makes it a valuable chiral building block and intermediate in organic synthesis. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectral data, and established experimental protocols for its synthesis and analysis. This information is crucial for its effective utilization in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. For instance, it has been utilized in the synthesis of prostaglandins (B1171923) and the natural herbicide tricolorin A.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [1][2][3][4] |
| Molecular Weight | 126.20 g/mol | [2][4][5] |
| Boiling Point | 182 °C at 760 mmHg169.6 °C at 760 mmHg (est.)83 °C at 19 mmHg | [6][7][2][4] |
| Melting Point | -60 °C | [6][8] |
| Density | 0.864 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.441 | [2][4] |
| Solubility in Water | 6520 mg/L at 25 °C (est.)3.4 g/L at 20 °C | [7][9] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [4] |
| LogP (o/w) | 2.090 (est.) | [7] |
Spectral Characterization Data
The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 0.86 | triplet | 6.6 |
| -(CH₂)₃- | 1.3-1.4 | multiplet | |
| -CH₂-CH(OH) | 1.65 | multiplet | |
| C≡C-H | 2.42 | doublet | 2 |
| OH | variable | broad singlet | |
| CH(OH) | 4.33 | multiplet | |
| Data sourced from Organic Syntheses Procedure.[1] |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (≡CH) | 72.6 |
| C-2 (C≡) | 85.1 |
| C-3 (CHOH) | 62.0 |
| C-4 (-CH₂-) | 37.4 |
| C-5 (-CH₂-) | 31.3 |
| C-6 (-CH₂-) | 24.6 |
| C-7 (-CH₂-) | 22.4 |
| C-8 (CH₃) | 13.9 |
| Data sourced from Organic Syntheses Procedure.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3315 | Strong, broad band indicating a hydroxyl group |
| C-H stretch (alkane) | 2950, 2860 | Medium to strong bands |
| C≡C-H stretch | ~3300 | Sharp, medium band characteristic of a terminal alkyne |
| C≡C stretch | 2120 | Weak band |
| C-O stretch | 1120, 1060, 1025 | Medium bands |
| Data sourced from Organic Syntheses Procedure and NIST WebBook.[1][10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 126.[2][7] The fragmentation pattern would show characteristic losses, such as the loss of a water molecule or cleavage of the alkyl chain. A prominent peak is often observed at m/z 43.[7]
Experimental Protocols
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. Two common approaches are outlined below.
1. Grignard Reaction with Hexanal (B45976)
This method involves the reaction of a Grignard reagent derived from acetylene (B1199291) with hexanal.
-
Reaction: Acetylene is reacted with a Grignard reagent, such as methylmagnesium bromide, to form an acetylide. This acetylide then acts as a nucleophile, attacking the carbonyl carbon of hexanal. A subsequent workup with a mild acid (e.g., saturated ammonium (B1175870) chloride solution) yields this compound.[11]
-
Procedure Outline:
-
Prepare the ethynylmagnesium bromide by bubbling acetylene gas through a solution of methylmagnesium bromide in an appropriate solvent like tetrahydrofuran (B95107) (THF).[11]
-
Cool the reaction mixture to 0 °C and add hexanal dropwise.[11]
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) and then quench with a saturated aqueous solution of ammonium chloride.[11]
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.[11]
-
Purify the crude product by distillation under reduced pressure.[11]
-
2. Asymmetric Reduction of 1-Octyn-3-one
For the synthesis of enantiomerically pure this compound, the asymmetric reduction of the corresponding ketone, 1-octyn-3-one, is a common strategy.
-
Reagent: A popular chiral reducing agent is B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), which is derived from either (+)- or (-)-α-pinene.[1]
-
Procedure Outline:
-
Dissolve the chiral borane (B79455) reagent in a suitable solvent (e.g., THF) under an inert atmosphere.[1]
-
Cool the solution to 0 °C and add 1-octyn-3-one.[1]
-
Allow the reaction to warm to room temperature and stir for several hours until the reduction is complete, which can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).[1]
-
Destroy the excess borane reagent by adding an aldehyde (e.g., propionaldehyde).[1]
-
Work up the reaction mixture by adding aqueous sodium hydroxide (B78521) followed by the careful addition of hydrogen peroxide to oxidize the boron-containing byproducts.[1]
-
Extract the product with an organic solvent, dry the organic phase, and remove the solvent.[1]
-
Purify the resulting alcohol by vacuum distillation.[1]
-
Characterization Methods
-
Gas-Liquid Chromatography (GLC): GLC is a useful technique to assess the purity of this compound and to monitor the progress of its synthesis.[1]
-
Spectroscopic Analysis: The identity and structure of the synthesized this compound should be confirmed using the spectroscopic methods detailed above (NMR, IR, and MS).
Role in Drug Development and Signaling Pathways
This compound serves as a key intermediate in the synthesis of various molecules with potential therapeutic applications. Its bifunctional nature allows for diverse chemical transformations at the hydroxyl and alkyne moieties.
While this compound is a valuable synthetic intermediate, there is currently limited direct evidence in the scientific literature detailing its specific interactions with signaling pathways in a drug development context.
It is important to distinguish this compound from the structurally related compound 1-octen-3-ol (B46169). The latter, a volatile organic compound found in fungi and human breath, has been studied for its biological activities, including its potential role in dopamine (B1211576) homeostasis and as a microbial signaling molecule.[12][13][14][15] However, the presence of an alkyne in this compound, as opposed to the alkene in 1-octen-3-ol, results in significantly different chemical properties and reactivity, and therefore, its biological activities cannot be assumed to be the same.
Further research is required to elucidate the specific biological roles and potential signaling pathway interactions of this compound.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Generalized workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the characterization of this compound. For specific applications, researchers are encouraged to consult the primary literature for detailed experimental conditions and safety information.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound [webbook.nist.gov]
- 3. Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. | Semantic Scholar [semanticscholar.org]
- 4. This compound [webbook.nist.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound(818-72-4) 1H NMR [m.chemicalbook.com]
- 7. This compound(818-72-4) MS [m.chemicalbook.com]
- 8. Inhibition of cholesterol biosynthesis promotes the production of 1-octen-3-ol through mevalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. prepchem.com [prepchem.com]
- 12. Distribution and Role of Oct-1-en-3-ol in Marine Algae [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 15. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data of 1-Octyn-3-OL (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 1-Octyn-3-ol
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 818-72-4), a secondary alcohol with the molecular formula C₈H₁₄O.[1][2] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Molecular Structure
IUPAC Name: oct-1-yn-3-ol[1] Molecular Formula: C₈H₁₄O[1][2] Molecular Weight: 126.20 g/mol [1][2] Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The data presented below was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 | Triplet (t) | 1H | H-3 (-CH-OH) |
| ~2.4 | Doublet (d) | 1H | H-1 (≡C-H) |
| ~1.8 | Singlet (s) | 1H | -OH |
| ~1.6 - 1.5 | Multiplet (m) | 2H | H-4 (-CH₂-) |
| ~1.4 - 1.3 | Multiplet (m) | 6H | H-5, H-6, H-7 (-CH₂-) |
| ~0.9 | Triplet (t) | 3H | H-8 (-CH₃) |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~84.8 | C-2 (-C≡) |
| ~72.9 | C-1 (≡C-H) |
| ~61.5 | C-3 (-CH-OH) |
| ~37.5 | C-4 (-CH₂-) |
| ~31.3 | C-6 (-CH₂-) |
| ~24.9 | C-5 (-CH₂-) |
| ~22.5 | C-7 (-CH₂-) |
| ~13.9 | C-8 (-CH₃) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorptions for the hydroxyl (-OH) and alkyne (C≡C) groups.
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3300 (broad) | O-H stretch (alcohol)[3] |
| ~3310 (sharp) | ≡C-H stretch (terminal alkyne) |
| ~2930 | sp³ C-H stretch (alkyl) |
| ~2120 | C≡C stretch (alkyne) |
| ~1050 | C-O stretch (secondary alcohol)[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak due to facile fragmentation.[4]
| m/z | Interpretation |
| 126 | Molecular Ion (M⁺) - often weak or absent[2] |
| 108 | Loss of H₂O (M⁺ - 18)[4] |
| 97 | Loss of an ethyl group (M⁺ - C₂H₅) |
| 71 | Cleavage at the C3-C4 bond (loss of pentyl radical) |
| 55 | Common fragment from alkyl chain cleavage |
| 43 | Propyl cation or acylium ion fragment[1][4] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[5]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[6]
-
Acquisition Parameters (¹H NMR): A standard proton experiment was conducted. Key parameters included a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-10 ppm.
-
Acquisition Parameters (¹³C NMR): A proton-decoupled ¹³C experiment was performed. A wider spectral width (e.g., 0-200 ppm) was used with a sufficient number of scans to account for the lower natural abundance of the ¹³C isotope.
IR Spectroscopy Protocol
-
Sample Preparation: A neat spectrum was obtained by placing a single drop of pure liquid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.[8]
-
Data Acquisition: A background spectrum of the clean ATR crystal was first collected. The sample was then applied, and the spectrum was recorded, typically in the range of 4000-650 cm⁻¹.[8] The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry Protocol
-
Sample Preparation: The sample was prepared by dissolving a small amount of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 10-100 µg/mL.[9]
-
Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction, was used.
-
Data Acquisition: The sample was introduced into the ion source where it was bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments were separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected. The mass spectrum was recorded over a range, for example, of m/z 40-200.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates how the different spectroscopic techniques contribute to the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. This compound | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. webassign.net [webassign.net]
- 8. allsubjectjournal.com [allsubjectjournal.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Physical properties of 1-Octyn-3-OL boiling point and density
An In-depth Technical Guide to the Physical Properties of 1-Octyn-3-OL: Boiling Point and Density
For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.
Physical Properties of this compound
This compound is a secondary alcohol and a terminal alkyne, characteristics that influence its physical properties. The following table summarizes its key physical data.
| Physical Property | Value | Conditions |
| Boiling Point | 169.60 °C | @ 760.00 mmHg (estimated)[1] |
| 83 °C | @ 19 mmHg[2] | |
| 182 °C | Not specified | |
| Density | 0.864 g/mL | @ 25 °C[2] |
| 0.87 g/mL | @ 20/20 °C |
Experimental Protocols for Determination of Physical Properties
Accurate determination of boiling point and density relies on established laboratory techniques. The following sections detail the methodologies for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination.
1. Distillation Method: This is a common and accurate method for determining the boiling point of a liquid.
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
The temperature at which the liquid is consistently condensing and dripping into the receiving flask is recorded as the boiling point. It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
2. Capillary Tube Method (Siwoloboff Method): This micro-method is suitable for small quantities of liquid.
-
Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, and a heating bath (e.g., oil bath).
-
Procedure:
-
A small amount of the liquid is placed in the test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and immersed in a heating bath.
-
The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will bubble out.
-
The heating is stopped when a steady stream of bubbles emerges from the capillary tube.
-
As the liquid cools, the point at which the liquid is drawn back into the capillary tube is the boiling point of the liquid at the prevailing pressure.
-
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL).
1. Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[3]
-
Apparatus: A pycnometer, an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the liquid (this compound), ensuring no air bubbles are trapped, and the excess liquid is removed. The outside of the pycnometer is carefully dried.
-
The filled pycnometer is weighed again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
-
2. Hydrometer Method: A hydrometer is an instrument used to measure the relative density of liquids based on the concept of buoyancy.[4]
-
Apparatus: A hydrometer, a graduated cylinder large enough to float the hydrometer.
-
Procedure:
-
The liquid is poured into the graduated cylinder.
-
The hydrometer is gently lowered into the liquid until it floats freely.
-
The point at which the surface of the liquid touches the scale on the hydrometer stem indicates the density of the liquid. The reading should be taken at the bottom of the meniscus.
-
Workflow and Logical Relationships
The determination of physical properties follows a logical sequence of steps, from sample preparation to data analysis and comparison with literature values.
Caption: Workflow for the Determination of Physical Properties.
References
An In-Depth Technical Guide to 1-Octyn-3-OL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 1-Octyn-3-OL, an important chemical intermediate in organic synthesis. This document presents its molecular formula, molecular weight, and other key quantitative data in a structured format for ease of reference and comparison.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below. This data is essential for its application in experimental and developmental protocols.
| Property | Value |
| Molecular Formula | C₈H₁₄O[1][2][3] |
| Linear Formula | CH₃(CH₂)₄CH(OH)C≡CH[4] |
| Molecular Weight | 126.20 g/mol [1][2][4] |
| IUPAC Name | oct-1-yn-3-ol[1][3] |
| CAS Registry Number | 818-72-4[1][3] |
| Appearance | Clear colorless liquid[1] |
| Density | 0.864 g/mL at 25 °C[4] |
| Boiling Point | 83 °C at 19 mmHg[4] |
| Flash Point | 63 °C (145.4 °F) - closed cup[4] |
| Refractive Index | n20/D 1.441[4] |
Experimental Protocols
Detailed methodologies for specific experiments involving this compound are highly dependent on the context of its use, such as in the synthesis of enantiomerically pure secondary alcohols. As no specific experimental context was provided, standard laboratory procedures for handling liquid alcohols and alkynes should be followed, with close attention to the safety data sheet, particularly regarding its combustible nature and acute oral toxicity.
Molecular Structure
The logical relationship between the atoms in the this compound molecule is visualized below. This diagram illustrates the eight-carbon chain, the position of the hydroxyl group at the third carbon, and the terminal alkyne functional group.
Caption: Molecular structure of this compound.
References
(RS)-1-Octyn-3-ol Racemic Mixture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-1-Octyn-3-ol is a secondary propargylic alcohol that serves as a versatile chiral building block in organic synthesis. Its structure, featuring a terminal alkyne and a chiral center, makes it a valuable intermediate in the preparation of a variety of more complex molecules, most notably prostaglandins (B1171923) and other biologically active compounds. This technical guide provides a comprehensive overview of the core properties of the (RS)-1-octyn-3-ol racemic mixture, including its physicochemical characteristics, detailed experimental protocols for its synthesis and resolution, and an exploration of its known biological relevance.
Physicochemical Properties
(RS)-1-Octyn-3-ol is a colorless to pale yellow liquid at room temperature.[1] The presence of both a hydroxyl group and a terminal alkyne functional group dictates its reactivity and physical properties.
Table 1: Physicochemical Properties of (RS)-1-Octyn-3-ol
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [2][3] |
| Molecular Weight | 126.20 g/mol | [3][4] |
| CAS Number | 818-72-4 | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 169.6 ± 8.0 °C at 760 mmHg; 83 °C at 19 mmHg | [2][4][5] |
| Melting Point | -60 °C | [2][5][6] |
| Density | 0.864 g/mL at 25 °C | [4][5] |
| Refractive Index (n²⁰/D) | 1.441 | [4][6] |
| Solubility in Water | 3.4 g/L at 20 °C; 6520 mg/L at 25 °C (estimated) | [5][7] |
| Flash Point | 63.9 °C (147.0 °F) | [2][4][7] |
| LogP | 2.09 | [2][7] |
The racemic mixture consists of two enantiomers, (R)-(+)-1-octyn-3-ol and (S)-(-)-1-octyn-3-ol. The properties of these individual enantiomers can differ, particularly in biological systems.
Table 2: Properties of (R)- and (S)-1-Octyn-3-ol Enantiomers
| Property | (R)-(+)-1-Octyn-3-ol | (S)-(-)-1-Octyn-3-ol | Reference(s) |
| CAS Number | 32556-70-0 | 32556-71-1 | [2] |
| Molecular Formula | C₈H₁₄O | C₈H₁₄O | [8][9] |
| Molecular Weight | 126.20 g/mol | 126.20 g/mol | [8][9] |
| Boiling Point | 100 °C at 20 mmHg | Not specified | [8] |
| Density | 0.866 g/mL | Not specified | [8] |
| Refractive Index | 1.442 | Not specified | [8] |
| Optical Rotation | +9.9° (Neat) | Not specified | [8] |
Experimental Protocols
Synthesis of (RS)-1-Octyn-3-ol via Grignard Reaction
This protocol describes the synthesis of racemic 1-octyn-3-ol from hexanal (B45976) and acetylene (B1199291).
Methodology:
-
Preparation of the Grignard Reagent: In a flame-dried, two-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a 2M solution of methylmagnesium bromide in tetrahydrofuran (B95107) (THF).
-
Acetylene Addition: Pass a rapid stream of acetylene gas through the Grignard solution until the evolution of methane (B114726) ceases. This indicates the formation of the ethynylmagnesium bromide.
-
Reaction with Hexanal: Cool the reaction mixture to 0 °C using an ice bath. Add 10 g of hexanal dropwise to the solution while maintaining the temperature.
-
Stirring: After the addition is complete, stir the reaction mixture for 30 minutes at 0 °C.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.
-
Washing and Drying: Wash the combined ether extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting liquid by vacuum distillation to yield (RS)-1-octyn-3-ol (boiling point: 85 °C at 0.1 mmHg).
Enantioselective Synthesis of (R)-(+)-1-Octyn-3-ol
This protocol details the asymmetric reduction of 1-octyn-3-one (B3050644) to produce the (R)-enantiomer of this compound. A similar procedure using (-)-α-pinene would yield the (S)-enantiomer.
Methodology:
-
Preparation of the Reducing Agent: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, charge a 0.5 M THF solution of 9-borabicyclo[3.3.1]nonane (9-BBN). Add (+)-α-pinene and reflux the solution for 4 hours. Remove excess α-pinene and THF under vacuum to obtain neat B-3-pinanyl-9-borabicyclo[3.3.1]nonane.
-
Reduction: Cool the flask to 0 °C and add 1-octyn-3-one. Allow the reaction to warm to room temperature and stir for approximately 8 hours.
-
Work-up: Destroy the excess reducing agent by adding freshly distilled propionaldehyde (B47417) and stirring for 1 hour. Remove the liberated α-pinene under vacuum. Add THF, followed by 3 M aqueous sodium hydroxide.
-
Oxidation: Add 30% hydrogen peroxide dropwise and maintain the temperature at 40 °C for 3 hours to complete the oxidation.
-
Extraction and Purification: Extract the reaction mixture with diethyl ether. Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation. Purify the resulting oil by vacuum distillation (60–65 °C at 3.0 mmHg) to yield (R)-(+)-1-octyn-3-ol.
Kinetic Resolution of (RS)-1-Octyn-3-ol
Enzymatic kinetic resolution using lipases is a common and effective method for separating the enantiomers of racemic alcohols.
General Methodology:
-
Reaction Setup: In a suitable organic solvent (e.g., hexane), dissolve the racemic (RS)-1-octyn-3-ol.
-
Enzyme and Acyl Donor: Add a lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica) and an acyl donor (e.g., vinyl acetate).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The lipase will selectively acylate one enantiomer, leaving the other unreacted.
-
Separation: Once the desired conversion (typically around 50%) is reached, stop the reaction. The remaining unreacted alcohol enantiomer and the newly formed ester enantiomer can then be separated by column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer if desired.
Biological Significance and Applications
(RS)-1-Octyn-3-ol is a key intermediate in the synthesis of various biologically active molecules, most notably prostaglandins.[7] Prostaglandins are lipid compounds that have diverse hormone-like effects in animals and are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The specific enantiomers of this compound are crucial for the stereospecific synthesis of these complex molecules.
While direct research on the biological signaling pathways of (RS)-1-octyn-3-ol is limited, studies on the closely related compound, 1-octen-3-ol (B46169) (also known as mushroom alcohol), may offer some insights. 1-Octen-3-ol is a known insect attractant and has been shown to interact with odorant receptors in mosquitoes.[5] Interestingly, one such receptor, CquiOR118b, which is highly selective for (R)-1-octen-3-ol, also responds to this compound.[8]
Furthermore, research on 1-octen-3-ol has suggested a potential link to neurodegenerative processes. Studies in Drosophila have indicated that 1-octen-3-ol can cause degeneration of dopamine (B1211576) neurons by disrupting dopamine homeostasis.[2][10] This raises the possibility that structurally similar compounds, such as this compound, could have uninvestigated neurological effects, a topic that warrants further investigation.
References
- 1. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 818-72-4 [thegoodscentscompany.com]
- 10. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of optically active (S)-1-Octyn-3-ol
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation, for which Professor Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a powerful and widely used method for the enantioselective reduction of ketones and other unsaturated functional groups.[1] This method typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP).[2] The hydrogenation is performed under a pressurized atmosphere of hydrogen gas.
A key feature of the Noyori hydrogenation is the use of a pre-catalyst, often a Ru(II)-BINAP dihalide or dicarboxylate, which is activated under the reaction conditions to form the catalytically active ruthenium hydride species. The chirality of the BINAP ligand dictates the stereochemical outcome of the reduction, with (S)-BINAP generally affording the (S)-alcohol.
Reaction Mechanism
The catalytic cycle for the Noyori asymmetric hydrogenation of a ketone is generally understood to involve the following key steps:
-
Catalyst Activation: The Ru(II)-BINAP precatalyst reacts with hydrogen to generate a catalytically active ruthenium hydride species.
-
Substrate Coordination: The ketone substrate, 1-octyn-3-one (B3050644), coordinates to the ruthenium center. For functionalized ketones, this coordination can be facilitated by a nearby functional group.
-
Hydrogenation: The coordinated ketone undergoes hydrogenation. This is believed to proceed through the keto form of the substrate.
-
Product Dissociation and Catalyst Regeneration: The resulting chiral alcohol product dissociates from the ruthenium center, and the catalyst is regenerated for the next cycle by reaction with another molecule of hydrogen.
Experimental Protocol: Noyori Asymmetric Hydrogenation of 1-Octyn-3-one (Adapted)
Disclaimer: The following protocol is an adapted, representative procedure based on general methods for the Noyori asymmetric hydrogenation of ketones, as a specific protocol for 1-octyn-3-one was not found in the immediate search. Optimization may be required for this specific substrate.
Materials:
-
1-Octyn-3-one
-
[RuCl₂((S)-BINAP)]₂·NEt₃ or a similar (S)-BINAP-Ru(II) precatalyst
-
Ethanol (B145695) (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or similar hydrogenation reactor
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
Reactor Preparation: A high-pressure autoclave equipped with a magnetic stir bar and a pressure gauge is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Charging the Reactor: The Ru(II)-(S)-BINAP precatalyst (e.g., 0.01 mol%) and 1-octyn-3-one (1.0 eq) are added to the reactor under an inert atmosphere.
-
Solvent Addition: Degassed ethanol is added to the reactor to dissolve the substrate and catalyst.
-
Hydrogenation: The reactor is sealed, and the inert atmosphere is replaced with hydrogen gas by purging the system multiple times. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 10-100 atm) and the reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80 °C).
-
Reaction Monitoring: The reaction progress can be monitored by observing the hydrogen uptake.
-
Workup: Once the reaction is complete, the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield (S)-1-octyn-3-ol.
-
Chiral Analysis: The enantiomeric excess of the product is determined by chiral GC or HPLC.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of optically active 1-octyn-3-ol using various methods.
| Synthesis Method | Catalyst/Reagent | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| CBS Reduction | (-)-α-pinene derived organoborane | B-3-pinanyl-9-BBN | THF | RT | 8 | 86 | >95 | S |
| Noyori Hydrogenation | Ru(II)-(S)-BINAP type | H₂ (gas) | Ethanol | RT - 80 | 12-48 | Data not found | Data not found | S (predicted) |
Note: This table will be updated as more data from other methods are incorporated. Data for the Noyori hydrogenation of 1-octyn-3-one is currently unavailable and the conditions are representative.
Visualizations
Reaction Pathway: CBS Reduction of 1-Octyn-3-one
References
Stereospecific Synthesis of 1-Octyn-3-ol Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific synthesis of (R)- and (S)-1-octyn-3-ol, crucial chiral building blocks in the synthesis of various pharmaceuticals and natural products. The document details prominent and effective synthetic strategies, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable method for their applications.
Introduction
Chiral propargyl alcohols, such as the enantiomers of 1-octyn-3-ol, are highly valuable intermediates in organic synthesis. Their bifunctional nature, possessing both a stereodefined secondary alcohol and a reactive terminal alkyne, allows for diverse chemical transformations. The stereocenter at the C-3 position is often a key element in the biological activity of target molecules, making the stereospecific synthesis of these enantiomers a critical aspect of modern drug development and chemical biology. This guide focuses on the most reliable and widely employed methods for accessing enantiopure (R)- and (S)-1-octyn-3-ol.
Key Synthetic Strategies
The primary approaches for the stereospecific synthesis of this compound enantiomers can be broadly categorized into two main strategies: the asymmetric reduction of the corresponding prochiral ketone, 1-octyn-3-one (B3050644), and the enantioselective addition of an acetylide to an aldehyde.
Asymmetric Reduction of 1-Octyn-3-one
The asymmetric reduction of 1-octyn-3-one is a common and effective method for producing enantiomerically enriched this compound. Several catalytic systems have been developed for this transformation, each with its own set of advantages.
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane (B79455) source such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). The catalyst creates a chiral environment that directs the hydride delivery to one face of the ketone, resulting in a high degree of enantioselectivity.[1][2]
The Noyori asymmetric hydrogenation utilizes ruthenium(II) catalysts bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[4][5][6] This method involves the hydrogenation of the ketone with molecular hydrogen, offering high catalytic efficiency and excellent enantioselectivity.[5] The reaction is highly chemoselective for ketones, allowing for the reduction of the carbonyl group in the presence of other reducible functional groups like olefins.[5]
A well-documented method for the synthesis of (R)-(+)-1-octyn-3-ol involves the asymmetric reduction of 1-octyn-3-one using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine Borane), which is derived from either (+)- or (-)-α-pinene.[7] Using the reagent prepared from (+)-α-pinene yields (R)-1-octyn-3-ol, while the reagent from (-)-α-pinene produces the (S)-enantiomer.[7]
Enzymatic reductions offer a green and highly selective alternative to traditional chemical methods.[8][9] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce 1-octyn-3-one with excellent enantioselectivity.[8][10] These reactions are typically performed in aqueous media under mild conditions and can be highly efficient.[8]
Asymmetric Alkynylation of Hexanal (B45976)
This strategy involves the enantioselective addition of a terminal alkyne to an aldehyde, creating a new carbon-carbon bond and a stereocenter simultaneously.[11][12]
The Carreira protocol employs a catalyst system generated in situ from zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine.[11][13] This method is operationally simple and effective for the addition of terminal alkynes to a variety of aldehydes, affording the corresponding chiral propargyl alcohols in high yields and enantioselectivities.[11]
The Trost-ProPhenol ligand, in combination with a zinc reagent, forms a highly effective dinuclear zinc catalyst for the enantioselective addition of terminal alkynes to aldehydes.[12] This system is known for its high catalytic activity and ability to provide a wide range of chiral propargylic alcohols with excellent enantiomeric excess.[12]
Data Presentation
The following table summarizes the quantitative data for the various synthetic methods described, allowing for a direct comparison of their efficacy.
| Method | Enantiomer | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Reduction | |||||
| Alpine Borane Reduction | (R) | B-3-pinanyl-9-BBN (from (+)-α-pinene) | 86 | >95 | [7] |
| Alpine Borane Reduction | (S) | B-3-pinanyl-9-BBN (from (-)-α-pinene) | - | - | [7] |
| CBS Reduction | (R) or (S) | (R)- or (S)-CBS catalyst, BH₃·THF | High | >95 | [2][3] |
| Noyori Hydrogenation | (R) or (S) | [RuCl₂((R)- or (S)-BINAP)]₂, H₂ | High | >98 | [4][5] |
| Biocatalytic Reduction | (R) | Alcohol Dehydrogenase-A | - | 98 | [10] |
| Asymmetric Alkynylation | |||||
| Carreira Protocol | (R) or (S) | Zn(OTf)₂, (+)- or (-)-N-methylephedrine | High | 81-99 | [11][13] |
| Trost-ProPhenol | (R) or (S) | (R,R)- or (S,S)-ProPhenol, Et₂Zn | High | >90 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of (R)-(+)-1-Octyn-3-ol via Alpine Borane Reduction
This protocol is adapted from Organic Syntheses.[7]
A. Preparation of the Reducing Agent (B-3-pinanyl-9-borabicyclo[3.3.1]nonane):
-
A flame-dried 2-L round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with 800 mL of a 0.5 M THF solution of 9-borabicyclo[3.3.1]nonane (9-BBN, 0.4 mol).
-
To this solution, 61.3 g (0.45 mol) of (+)-α-pinene is added.
-
The solution is refluxed for 4 hours.
-
Excess α-pinene and THF are removed under vacuum to yield the neat B-3-pinanyl-9-borabicyclo[3.3.1]nonane as a thick, clear oil.
B. Reduction of 1-Octyn-3-one:
-
The flask containing the reducing agent is cooled to 0 °C in an ice bath.
-
35.3 g (0.285 mol) of 1-octyn-3-one is added.
-
After the initial exothermic reaction subsides, the mixture is allowed to warm to room temperature and stirred for 8 hours.
C. Work-up and Purification:
-
Excess reducing agent is quenched by the addition of 22 mL (0.3 mol) of propionaldehyde, and the mixture is stirred for 1 hour at room temperature.
-
Liberated α-pinene is removed under vacuum.
-
200 mL of THF is added, followed by 150 mL of 3 M aqueous NaOH.
-
150 mL of 30% hydrogen peroxide is added dropwise at a rate to maintain the temperature below 40°C. The mixture is stirred for 3 hours at 40°C.
-
The reaction mixture is extracted three times with 50-mL portions of diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation.
-
The crude product is purified by distillation (60–65 °C at 3.0 mmHg) to yield (R)-(+)-1-octyn-3-ol.
General Procedure for Carreira's Asymmetric Alkynylation
This is a general procedure based on the Carreira protocol.[11]
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc triflate (1.1 equiv.) and (+)-N-methylephedrine (1.2 equiv.).
-
Add toluene (B28343) (2 mL) followed by triethylamine (B128534) (1.1 equiv.).
-
Stir the resulting mixture at ambient temperature for 2 hours.
-
Add 1-octyne (B150090) (1.2 equiv.) to the reaction mixture and stir for an additional 15 minutes.
-
Introduce hexanal (1.0 equiv.) via syringe and stir the reaction until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the asymmetric reduction of 1-octyn-3-one.
Caption: Workflow for the asymmetric alkynylation of hexanal.
Caption: Logical relationship between synthetic strategies and target enantiomers.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. (R)-(+)-1-OCTYN-3-OL synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
1-Octyn-3-ol: A Comprehensive Technical Guide to its Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octyn-3-ol is a secondary propargyl alcohol that serves as a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a secondary alcohol, imparts a rich and diverse reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] This guide provides an in-depth analysis of the stability and reactivity of this compound, offering crucial data for its effective and safe use in research and development.
Stability Profile
This compound is a colorless to pale yellow liquid that is stable under normal laboratory conditions.[2][3] However, its stability is compromised by certain chemical environments and elevated temperatures.
Thermal Stability:
pH Stability:
Quantitative data on the hydrolysis rate of this compound across a range of pH values is not extensively documented. However, the chemistry of propargyl alcohols suggests that they can be sensitive to both strongly acidic and strongly basic conditions. Acid-catalyzed hydration of the alkyne can occur, and strong bases can deprotonate the terminal alkyne and the hydroxyl group, potentially leading to rearrangements or other reactions. One study on propargyl alcohol's interaction with a specific enzyme system showed a pH-dependent formation of an intermediate, though this does not directly describe the intrinsic stability of the molecule itself.[4]
Incompatibilities:
To ensure the integrity of this compound and prevent hazardous reactions, it is crucial to avoid contact with the substances listed in the table below.
| Incompatible Substance | Potential Hazard |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Acid Chlorides | Can react with the hydroxyl group, potentially leading to exothermic reactions. |
| Acid Anhydrides | Can react with the hydroxyl group, potentially leading to exothermic reactions. |
Table 1: Chemical Incompatibilities of this compound
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 83 °C at 19 mmHg |
| Melting Point | -60 °C[2] |
| Density | 0.864 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 (lit.) |
| Flash Point | 63 °C (145.4 °F) - closed cup |
| Solubility | Sparingly soluble in water.[2] Miscible with most polar organic solvents. |
Table 2: Physical and Chemical Properties of this compound
Reactivity Profile
The reactivity of this compound is dominated by the interplay of its two functional groups: the terminal alkyne and the secondary alcohol. This allows for a wide range of chemical transformations.
Key Reactions of this compound
-
Meyer-Schuster and Rupe Rearrangements: Like other propargyl alcohols, this compound can undergo acid-catalyzed rearrangement to form α,β-unsaturated ketones. This is a classic transformation for this class of compounds.[5]
-
Gold-Catalyzed Reactions: Gold catalysts are particularly effective in activating the alkyne functionality of propargyl alcohols, leading to a variety of products. These reactions often proceed under mild conditions.
-
Electrophilic Halogenation: The triple bond of this compound can react with electrophilic halogen sources to yield various halogenated enones.[5]
-
Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 1-octyn-3-one. This is a common transformation in the synthesis of related compounds.[6]
-
Substitution Reactions: The hydroxyl group can be substituted by various nucleophiles, often under catalytic conditions.
The following diagrams illustrate some of the key reactive pathways of this compound.
References
- 1. rawsource.com [rawsource.com]
- 2. This compound | CAS#:818-72-4 | Chemsrc [chemsrc.com]
- 3. This compound | 818-72-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Core Intermediates in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play a crucial role in a wide array of biological processes, including inflammation, pain, fever, blood clotting, and reproduction. As such, the enzymes and intermediates in the prostaglandin (B15479496) synthesis pathway are critical targets for a variety of therapeutic agents. This technical guide provides a comprehensive overview of the key intermediates in prostaglandin synthesis, focusing on their enzymatic formation, chemical properties, and methods for their study. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in this field.
The central pathway of prostaglandin synthesis begins with the liberation of arachidonic acid from the cell membrane. This polyunsaturated fatty acid is then converted into the unstable endoperoxide intermediates, Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2), through the action of cyclooxygenase (COX) enzymes. PGH2 serves as the pivotal precursor for the synthesis of a diverse range of prostanoids, including various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2). Understanding the kinetics, regulation, and experimental manipulation of these core intermediates is fundamental to advancing research and development in this area.
The Core Synthesis Pathway
The biosynthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. The free arachidonic acid is then metabolized by the bifunctional enzyme prostaglandin H synthase, which possesses both cyclooxygenase and peroxidase activities.
1. Conversion of Arachidonic Acid to Prostaglandin G2 (PGG2): The cyclooxygenase activity of COX-1 or COX-2 catalyzes the addition of two molecules of oxygen to arachidonic acid, forming the unstable hydroperoxy endoperoxide, PGG2.[1][2] This is the committed step in prostaglandin synthesis.
2. Reduction of Prostaglandin G2 to Prostaglandin H2 (PGH2): The peroxidase activity of the same COX enzyme then rapidly reduces the hydroperoxy group of PGG2 to a hydroxyl group, yielding the endoperoxide intermediate, PGH2.[1][2]
3. Isomerization of Prostaglandin H2: PGH2 is a central branching point in the pathway and is subsequently converted to various bioactive prostanoids by specific isomerases and synthases in a cell- and tissue-specific manner.[3]
- Prostaglandin E2 (PGE2): Formed by the action of PGE synthase.
- Prostaglandin D2 (PGD2): Formed by the action of PGD synthase.
- Prostaglandin F2α (PGF2α): Formed by the action of PGF synthase.
- Prostacyclin (PGI2): Formed by the action of prostacyclin synthase.
- Thromboxane (B8750289) A2 (TXA2): Formed by the action of thromboxane synthase.
Quantitative Data on Key Enzymatic Reactions
The efficiency and kinetics of the enzymes involved in the synthesis of prostaglandin intermediates are crucial for understanding the regulation of this pathway. The following tables summarize key quantitative data for the primary enzymatic conversions.
| Enzyme | Substrate | Product | Km (µM) | Vmax (µmol/min/mg) | Notes | Reference(s) |
| COX-1 | Arachidonic Acid | PGG2 | ~2.2 - 6.0 | Varies by source and assay conditions | Km for the overall conversion to PGI2 by COX-1 coupled with PGIS is ~6.0 µM. | [4] |
| COX-2 | Arachidonic Acid | PGG2 | ~2.0 - 2.2 | Varies by source and assay conditions | Km for the overall conversion to PGI2 by COX-2 coupled with PGIS is ~2.0-2.2 µM. | [4] |
| COX-1 (Peroxidase) | PGG2 | PGH2 | Data not readily available in tabular format | Data not readily available in tabular format | The peroxidase reaction is generally very rapid. | [5] |
| COX-2 (Peroxidase) | PGG2 | PGH2 | Data not readily available in tabular format | Data not readily available in tabular format | The rate of formation of the active cyclooxygenase species is faster in COX-2 than in COX-1. | [6] |
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) | Notes | Reference(s) |
| Thromboxane A2 Synthase | PGH2 | Thromboxane A2 | Data not readily available in tabular format | 259 | Specific activity of partially purified human platelet thromboxane synthase. | [7] |
| Prostacyclin Synthase | PGH2 | Prostacyclin (PGI2) | Data not readily available in tabular format | Data not readily available in tabular format | The Km for converting arachidonic acid to PGI2 by COX-2 coupled to PGIS is ~2.0 µM. | [4] |
| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference(s) |
| Celecoxib | COX-1 | Competitive | 10-16 | 4-19 | [8][9] |
| Celecoxib | COX-2 | Time-dependent inactivation | 11-15 (initial Ki) | 0.003-0.006 | [8][9] |
| Ibuprofen | COX-1/COX-2 | Competitive | 1.2 (for COX-2) | Varies | [10] |
| SC-560 | COX-1 | - | - | 0.009 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of prostaglandin intermediates.
Enzymatic Synthesis of Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2)
Objective: To generate PGG2 and PGH2 from arachidonic acid using purified cyclooxygenase (COX) enzyme.
Materials:
-
Purified ovine or human COX-1 or COX-2 enzyme
-
Arachidonic acid
-
Tris-HCl buffer (pH 8.0)
-
Heme
-
Reducing agent (e.g., phenol (B47542) or N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)) for PGH2 synthesis
-
Reaction vessel
-
Stir plate and stir bar
-
Argon or nitrogen gas
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, the COX enzyme, and heme in a reaction vessel.
-
Equilibrate the mixture to the desired reaction temperature (typically 37°C).
-
To initiate the reaction, add a solution of arachidonic acid to the reaction mixture while stirring.
-
For the synthesis of PGG2, the reaction should be quenched at a very early time point (e.g., within the first 10 seconds) to maximize its accumulation before it is converted to PGH2.[12]
-
For the synthesis of PGH2, a reducing agent such as phenol or TMPD should be included in the reaction mixture to facilitate the peroxidase activity of the COX enzyme. The reaction can be allowed to proceed for a longer duration (e.g., 1-2 minutes).
-
Terminate the reaction by adding an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and methanol) and acidifying the mixture to protonate the prostaglandins.
-
Immediately proceed to the extraction and purification steps.
Purification of Prostaglandin Intermediates by Preparative Thin-Layer Chromatography (TLC)
Objective: To isolate and purify PGG2 and PGH2 from the enzymatic synthesis reaction mixture.
Materials:
-
Preparative TLC plates (silica gel)
-
Developing chamber
-
Solvent system (e.g., a mixture of chloroform, methanol (B129727), acetic acid, and water)
-
UV lamp for visualization (if applicable) or iodine chamber
-
Scraper (e.g., razor blade or spatula)
-
Elution solvent (e.g., methanol or ethyl acetate)
-
Filtration apparatus
Protocol:
-
Concentrate the organic extract from the synthesis reaction under a stream of nitrogen.
-
Apply the concentrated sample as a narrow band onto the origin line of the preparative TLC plate.
-
Place the TLC plate in a developing chamber pre-equilibrated with the chosen solvent system.
-
Allow the solvent front to ascend the plate until the desired separation is achieved.
-
Remove the plate from the chamber and allow the solvent to evaporate.
-
Visualize the separated bands. Prostaglandins can sometimes be visualized under UV light if they contain a chromophore, or by exposing the plate to iodine vapor.
-
Carefully scrape the silica (B1680970) gel band corresponding to the desired prostaglandin intermediate into a clean container.
-
Elute the prostaglandin from the silica gel by adding an appropriate elution solvent and gently agitating the mixture.
-
Separate the silica gel from the solvent by filtration.
-
Evaporate the solvent to obtain the purified prostaglandin intermediate.[13][14][15]
Quantitative Analysis of Prostaglandin Intermediates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the levels of PGG2 and PGH2 in a sample.
Materials:
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Appropriate LC column (e.g., C18 reverse-phase column)
-
Mobile phases (e.g., a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standards (e.g., deuterated PGG2 or PGH2)
-
Sample preparation reagents (e.g., solid-phase extraction cartridges)
Protocol:
-
Sample Preparation:
-
Thaw the biological sample (e.g., plasma, cell lysate) on ice.
-
Add an internal standard to the sample to correct for extraction and analytical variability.
-
Perform a solid-phase extraction (SPE) to remove interfering substances and concentrate the prostaglandins. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the prostaglandins with an organic solvent.
-
Evaporate the eluate to dryness and reconstitute the sample in the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the prostaglandins using a suitable chromatographic gradient.
-
Detect and quantify the prostaglandins using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each analyte and the internal standard to ensure high selectivity and sensitivity.
-
-
Data Analysis:
Mandatory Visualizations
Prostaglandin Synthesis Pathway
Caption: The core enzymatic pathway of prostaglandin synthesis.
Experimental Workflow for Prostaglandin Analysis
Caption: A generalized experimental workflow for prostaglandin analysis.
Prostaglandin E2 (PGE2) Signaling Pathways
Caption: Major signaling pathways activated by Prostaglandin E2 (PGE2).[18][19]
References
- 1. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the mechanism of prostacyclin and thromboxane A2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between peroxidase and cyclooxygenase activities in prostaglandin-endoperoxide synthase. Interpretation of reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the peroxidase reaction kinetics of prostaglandin H synthase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of platelet thromboxane A2 inactivates purified human platelet thromboxane synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin G2 levels during reaction of prostaglandin H synthase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparative thin-layer and column chromatography of prostaglandins | Semantic Scholar [semanticscholar.org]
- 15. How To [chem.rochester.edu]
- 16. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 1-Octyn-3-ol
An in-depth analysis of the scientific literature reveals that unlike its more widely known counterpart, 1-octen-3-ol (B46169) (commonly known as mushroom alcohol), a specific, documented "discovery" event for 1-octyn-3-ol, complete with an individual discoverer and date, is not prominently recorded. The history of this compound is instead defined by its chemical synthesis and its role as a valuable intermediate in the preparation of more complex molecules. Its significance in research and development lies in its utility as a building block in organic chemistry, particularly in the synthesis of natural products and pharmaceuticals.
This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, established synthesis protocols, and key applications.
Chemical and Physical Properties
This compound is a secondary alcohol containing a terminal alkyne group.[1] This bifunctional nature makes it a versatile reagent in organic synthesis. The physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [2][3] |
| Molecular Weight | 126.20 g/mol | [2] |
| CAS Number | 818-72-4 | [2] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 169.6 °C @ 760 mmHg (est.) 83 °C @ 19 mmHg (lit.) | [4] |
| Density | 0.864 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.441 (lit.) | |
| Flash Point | 63 °C (145.4 °F) - closed cup | |
| Synonyms | (RS)-1-Octyn-3-ol, (±)-1-Octyn-3-ol, 1-Ethynyl-1-hexanol, 3-Hydroxyoct-1-yne |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic methods are provided below.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Features / Data Source | Reference(s) |
| ¹H NMR | Spectra available from ChemicalBook. | [5] |
| ¹³C NMR | Spectra available from ChemicalBook. | [5] |
| Mass Spec (MS) | Electron ionization spectra available from NIST WebBook and ChemicalBook. | [3][6] |
| IR Spectra | Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. | [3] |
| Raman Spectra | Spectra available from Sigma-Aldrich and ChemicalBook. | [2][5] |
Synthesis of this compound
The synthesis of this compound is well-established, with common methods relying on the addition of an acetylide anion to an aldehyde. The most frequently cited method involves a Grignard-type reaction.
Experimental Protocol: Acetylide Addition to Hexanal (B45976)
This protocol describes the synthesis of racemic this compound via the addition of an ethynylmagnesium bromide reagent to hexanal.[7]
Materials:
-
Methylmagnesium bromide (2M solution in THF)
-
Hexanal (10 g)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water
-
Brine
Procedure:
-
Pass a rapid stream of acetylene gas through a 100 mL solution of 2M methylmagnesium bromide in THF. Continue the stream until the evolution of methane (B114726) gas ceases. This process forms the ethynylmagnesium bromide reagent in situ.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add 10 g of hexanal to the reaction mixture.
-
Stir the mixture for 30 minutes at 0 °C.
-
Quench the reaction by adding a saturated solution of ammonium chloride.
-
Isolate the organic product by performing an extraction with diethyl ether.
-
Wash the combined ether extracts sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Evaporate the solvent to yield the crude liquid product.
-
Purify the crude product by vacuum distillation to obtain this compound (b.p. 85 °C / 0.1 mm Hg).[7]
Asymmetric Synthesis and Chiral Resolution
While the above protocol yields a racemic mixture, enantiomerically pure forms of this compound are crucial intermediates, for instance in prostaglandin (B15479496) synthesis.[8] Methods to obtain chiral this compound include:
-
Asymmetric Reduction: The asymmetric reduction of the corresponding ketone, 1-octyn-3-one, using chiral reducing agents like B-3-Pinanyl-9-borabicyclo[3.3.1]nonane ("R-Alpine-Borane").[9]
-
Chiral Resolution: Formation of diastereomeric salts from racemic this compound. For example, reacting the alcohol with phthalic anhydride (B1165640) to form a half-acid phthalate, followed by reaction with a chiral amine to form diastereomeric salts that can be separated by crystallization.[9]
-
Synthesis from Chiral Pool: A practical synthesis of (S)-1-octyn-3-ol starting from diethyl (L)-tartrate has also been devised.[8]
Applications in Synthesis
This compound serves as a key intermediate in the total synthesis of various complex natural products.
-
Prostaglandins: The (S)-enantiomer is a key intermediate for prostaglandin synthesis.[8]
-
Tricolorin A: Racemic this compound was used in the synthesis of tricolorin A, a natural herbicide.
-
Pharmaceutical and Fragrance Industries: It is used as an intermediate in the synthesis of biologically active compounds and aroma chemicals.[1]
The presence of both a hydroxyl group and a terminal alkyne allows for sequential or orthogonal chemical modifications, making it a highly valuable and versatile building block in modern organic synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound, 818-72-4 [thegoodscentscompany.com]
- 5. This compound(818-72-4) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(818-72-4) MS [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Safe Handling of 1-Octyn-3-ol
For professionals in research, scientific, and drug development fields, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety precautions for 1-Octyn-3-ol, a versatile acetylenic alcohol used in various synthetic applications.
Section 1: Chemical Identification and Properties
This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] It is also recognized as being very toxic to aquatic life.[1] Proper handling and storage are crucial to mitigate these risks.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 818-72-4 | [1][3][4] |
| Molecular Formula | C8H14O | [5] |
| Molecular Weight | 126.20 g/mol | [5] |
| Appearance | Colorless to light yellow or light orange clear liquid | [2][3][5] |
| Odor | Odorless | [3] |
| Boiling Point | 182 °C / 359.6 °F @ 760 mmHg | [3] |
| Melting Point | -60 °C / -76 °F | [3] |
| Flash Point | 63 °C / 145.4 °F (closed cup) | [3] |
| Specific Gravity | 0.865 | [3] |
| Vapor Pressure | 0.4 hPa @ 20 °C | [3] |
| Vapor Density | 4.35 | [3] |
| Solubility | Insoluble in water, soluble in alcohol.[2] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictograms |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life | Warning | GHS09 |
| Flammable Liquids (Category 4) | H227: Combustible liquid | Warning | None |
Source: GHS classifications are compiled from multiple safety data sheets.
Section 3: Toxicology
The toxicological data for this compound indicates that it is harmful if ingested. Animal studies have been conducted to determine lethal doses.
Table 3: Acute Toxicity Data for this compound
| Route | Species | Value |
| Oral (LD50) | Mouse | 460 mg/kg[4] |
| Oral (LD50) | Rat | 340 mg/kg[6][7] |
| Dermal (LD50) | Rabbit | 3300 mg/kg[6][7] |
| Intravenous (LD50) | Mouse | 56 mg/kg[6] |
Section 4: Experimental Protocol for Safe Handling
The following protocol outlines the necessary steps for safely handling this compound in a laboratory setting. This protocol is a synthesis of best practices derived from safety data sheets.
4.1 Risk Assessment and Preparation
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Work Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Emergency Equipment: Confirm that a safety shower and eye wash station are readily accessible.[8]
-
Personal Protective Equipment (PPE): Don the following mandatory PPE:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[6][8] A face shield may be required for larger quantities.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., PVC, Neoprene).[6][8]
-
Body Protection: A lab coat or other protective clothing. Protective boots may be necessary depending on the scale of work.[8]
-
Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, a vapor respirator with an appropriate filter (e.g., Type ABEK) is required.[8]
-
4.2 Handling and Use
-
Grounding: Take precautionary measures against static discharge, which can ignite flammable vapors.[3][10]
-
Avoiding Contact: Avoid all personal contact, including inhalation of vapors.[6] Do not allow the chemical to come into contact with skin, eyes, or clothing.[8][9]
-
Heating: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] No smoking in the handling area.[1][2]
-
Hygiene: Wash hands and face thoroughly after handling.[1][8] Do not eat, drink, or smoke when using this product.[1][2][7]
4.3 Storage
-
Container: Store in a tightly closed, original container.[6][9]
-
Location: Store in a cool, dry, and well-ventilated area.[3][9] A cool and dark place, below 15°C, is recommended.[5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][3][6]
4.4 Spills and Disposal
-
Spill Response: In case of a spill, remove all ignition sources and ventilate the area.[2] Contain the spill with an inert absorbent material (e.g., sand) and place it in a sealed container for disposal.[2]
-
Disposal: Dispose of contents and container through an approved waste management company, in accordance with local, regional, and national regulations.[1][7][8] Do not allow the product to enter the sewage system.[7]
Section 5: Emergency Procedures
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor immediately.[2][3][8] Rinse mouth.[1][2][3][8] Do NOT induce vomiting.[6] |
| Inhalation | IF INHALED: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] Call a POISON CENTER or doctor if you feel unwell.[3] |
| Skin Contact | IF ON SKIN: Immediately remove all contaminated clothing. Wash with plenty of soap and water.[3][6] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[2][3][8] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][8] If eye irritation persists, get medical advice/attention.[2][3][8] |
Fire Fighting Measures
-
Extinguishing Media: Use alcohol-stable foam, dry chemical powder, or carbon dioxide (CO2).[3][6] Water spray can be used to cool closed containers.[10]
-
Hazards: The product is combustible and may emit poisonous fumes in a fire.[6] Containers may explode when heated.[10]
-
Protective Gear: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[3][6]
Section 6: Visualized Workflows and Relationships
To further clarify the safety protocols, the following diagrams illustrate key workflows and logical relationships in handling this compound.
Caption: Standard workflow for handling this compound.
Caption: Logical relationship of safety management for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 1-Octen-3-ol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAS#:818-72-4 | Chemsrc [chemsrc.com]
- 5. This compound | 818-72-4 | TCI AMERICA [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound(818-72-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Asymmetric Reduction of 1-Octyn-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and comparative data for the asymmetric reduction of 1-octyn-3-one (B3050644) to the chiral propargyl alcohol, (R)- or (S)-1-octyn-3-ol. These chiral alcohols are valuable synthetic intermediates in the pharmaceutical and fine chemical industries. This application note outlines several common and effective methods, including reduction with borane (B79455) reagents, catalytic reduction using Corey-Bakshi-Shibata (CBS) catalysts, and enzymatic transformations. Detailed experimental procedures, quantitative data summaries, and workflow diagrams are presented to aid researchers in selecting and implementing the most suitable protocol for their specific needs.
Introduction
Chiral propargyl alcohols are versatile building blocks in organic synthesis, serving as precursors for a wide array of complex molecules, including natural products and active pharmaceutical ingredients. The asymmetric reduction of prochiral alkynyl ketones is one of the most direct and efficient methods for accessing these enantiomerically enriched compounds. 1-octyn-3-one is a common substrate used to produce (R)- and (S)-1-octyn-3-ol, which are key intermediates in various synthetic pathways. The choice of reducing agent and catalyst is critical to achieving high yields and, more importantly, high enantioselectivity. This note details and compares several established protocols for this transformation.
Overview of Synthetic Methods
Several reliable methods have been developed for the asymmetric reduction of 1-octyn-3-one. The primary approaches include:
-
Stoichiometric Chiral Borane Reagents: This method utilizes chiral borane reagents, such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from optically pure α-pinene. The stereochemical outcome is directly controlled by the chirality of the pinene used.[1]
-
Catalytic CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃•THF).[2][3][4] This method is highly effective, requiring only catalytic amounts of the chiral director (typically 1-10 mol%).[3]
-
Enzymatic Reduction: Biocatalysis offers a green and highly selective alternative. Alcohol dehydrogenases (ADHs) can reduce 1-octyn-3-one with excellent enantioselectivity under mild, aqueous conditions.[5]
-
Noyori Asymmetric Hydrogenation: This method uses ruthenium-based catalysts with chiral ligands like BINAP for the hydrogenation of ketones, although it is more commonly applied to aryl ketones.[6][7] Asymmetric transfer hydrogenation (ATH) is a variation that uses a hydrogen donor like isopropanol (B130326) or formic acid instead of H₂ gas.[8]
Data Presentation
The following tables summarize the quantitative data for different asymmetric reduction protocols for 1-octyn-3-one.
Table 1: Reduction using Stoichiometric Chiral Borane Reagent
| Reagent | Product Configuration | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| B-3-pinanyl-9-BBN (from (+)-α-pinene) | R | THF | 0 to RT | 8 | 86 | >95* | [1] |
| B-3-pinanyl-9-BBN (from (-)-α-pinene) | S | THF | N/A | N/A | N/A | N/A | [1] |
*Corrected for the enantiomeric purity of the α-pinene starting material.[1]
Table 2: Catalytic and Enzymatic Reductions
| Method/Catalyst | Product Configuration | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| CBS Reduction | (S) or (R) | Borane (BH₃) | THF / Toluene | RT | N/A | High | >95 | [3][4] |
| Alcohol Dehydrogenase-A | R | Isopropyl alcohol | Phosphate Buffer | 30 | 24 | N/A | 98 |[5] |
Experimental Protocols
Protocol 1: Asymmetric Reduction using B-3-pinanyl-9-borabicyclo[3.3.1]nonane
This protocol is adapted from Organic Syntheses and describes the preparation of (R)-(+)-1-octyn-3-ol.[1] To obtain the (S)-enantiomer, (-)-α-pinene should be used instead.[1]
A. Preparation of the Reducing Reagent (B-3-pinanyl-9-BBN)
-
Flame-dry a 2-L round-bottomed flask equipped with a sidearm, magnetic stirrer, reflux condenser, and a nitrogen inlet connected to a mercury bubbler.
-
Maintain a nitrogen atmosphere throughout the procedure.
-
After cooling, charge the flask with 800 mL of a 0.5 M THF solution of 9-borabicyclo[3.3.1]nonane (9-BBN, 0.4 mol).
-
Add 61.3 g (0.45 mol) of (+)-α-pinene.
-
Reflux the solution for 4 hours.
-
Remove the excess α-pinene and THF by vacuum to yield the neat B-3-pinanyl-9-BBN reagent as a thick, clear oil.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. (R)-(+)-1-OCTYN-3-OL synthesis - chemicalbook [chemicalbook.com]
- 6. synarchive.com [synarchive.com]
- 7. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols: Synthesis of 1-Octyn-3-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octyn-3-ol is a valuable chiral building block in organic synthesis, notably as a key intermediate in the synthesis of prostaglandins (B1171923) and other biologically active molecules.[1] The Grignard reaction provides a robust and versatile method for the preparation of this secondary alcohol. This protocol details the synthesis of this compound through the addition of an ethynylmagnesium bromide Grignard reagent to hexanal (B45976). The Grignard reagent is prepared in situ from the reaction of a primary alkyl Grignard reagent with acetylene (B1199291). This classic organometallic transformation is a cornerstone of carbon-carbon bond formation.[2]
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the electrophilic carbon of a carbonyl group.[2][3] The subsequent acidic workup of the magnesium alkoxide intermediate yields the corresponding alcohol.[2] For the synthesis of a secondary alcohol like this compound, an aldehyde is used as the starting carbonyl compound.[4][5]
Reaction Scheme
The overall two-step reaction for the synthesis of this compound is as follows:
-
Formation of the Ethynylmagnesium Bromide: CH3CH2MgBr + HC≡CH → HC≡CMgBr + CH3CH3
-
Addition to Hexanal: HC≡CMgBr + CH3(CH2)4CHO → CH3(CH2)4CH(OMgBr)C≡CH
-
Acidic Workup: CH3(CH2)4CH(OMgBr)C≡CH + H3O+ → CH3(CH2)4CH(OH)C≡CH + Mg(OH)Br
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reagents | ||
| Methylmagnesium Bromide Solution | 2 M in THF, 100 mL | [6] |
| Hexanal | 10 g | [6] |
| Acetylene | Gas, passed until methane (B114726) evolution ceases | [6] |
| Saturated Ammonium (B1175870) Chloride Solution | Sufficient for quenching | [6] |
| Diethyl Ether | For extraction | [6] |
| Magnesium Sulfate (B86663) | For drying | [6] |
| Reaction Conditions | ||
| Temperature for Grignard Addition | 0 °C | [6] |
| Stirring Time After Addition | 30 minutes | [6] |
| Product Information | ||
| Product Name | This compound | |
| Boiling Point | 85 °C / 0.1 mm Hg | [6] |
| CAS Number | 818-72-4 | [6] |
Experimental Protocol
This protocol is adapted from the synthesis of oct-1-yn-3-ol.[6]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a gas inlet tube, a dropping funnel, and a magnetic stirrer
-
Ice bath
-
Schlenk line or source of inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for extraction and distillation
-
Methylmagnesium bromide solution (2M in THF)
-
Hexanal
-
Acetylene gas
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere.
-
To the flask, add 100 mL of a 2 M solution of methylmagnesium bromide in THF.
-
Cool the flask in an ice bath.
-
Pass a rapid stream of acetylene gas through the solution. The reaction is complete when the evolution of methane gas ceases. This indicates the formation of ethynylmagnesium bromide.
-
-
Reaction with Hexanal:
-
While maintaining the temperature at 0 °C, add 10 g of hexanal dropwise to the stirred solution of ethynylmagnesium bromide.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
-
Workup and Isolation:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
-
Purification:
-
Purify the crude product by vacuum distillation to yield this compound. The product distills at 85 °C under a pressure of 0.1 mm Hg.[6]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Grignard Reaction Mechanism
The diagram below outlines the general mechanism for the Grignard reaction between an acetylenic Grignard reagent and an aldehyde.
Caption: Mechanism of the Grignard reaction for this compound synthesis.
References
- 1. Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Khan Academy [khanacademy.org]
- 5. adichemistry.com [adichemistry.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: The Strategic Use of 1-Octyn-3-ol in the Synthesis of Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-octyn-3-ol as a versatile chiral building block in the total synthesis of complex natural products. The focus is on its application in the synthesis of the natural herbicide Tricolorin A and as a potential precursor for prostaglandins, molecules of significant therapeutic interest. Detailed experimental protocols for key transformations, quantitative data, and visualizations of synthetic pathways and biological signaling cascades are provided to facilitate the practical application of this valuable synthon.
Application in the Total Synthesis of Tricolorin A
(S)-1-Octyn-3-ol serves as a crucial chiral starting material for the construction of the C11-acyl side chain of Tricolorin A, a potent natural herbicide. The synthesis leverages the defined stereochemistry of (S)-1-octyn-3-ol to establish the correct configuration of the final natural product.
Synthetic Strategy Overview
The synthesis of the Tricolorin A side chain from (S)-1-octyn-3-ol involves a sequence of protection, chain elongation, and functional group manipulations. The alkyne moiety of this compound is a key functional handle for subsequent carbon-carbon bond formations.
Quantitative Data for Tricolorin A Side Chain Synthesis
| Step No. | Intermediate | Reagents and Conditions | Yield (%) | Spectroscopic Data (Selected) |
| 1 | (S)-3-(tert-Butyldimethylsilyloxy)-1-octyne | TBDMSCl, Imidazole (B134444), CH2Cl2, 0 °C to rt | 95 | ¹H NMR (CDCl₃): δ 4.25 (q, J = 6.0 Hz, 1H), 2.38 (d, J = 2.1 Hz, 1H), 1.65-1.20 (m, 8H), 0.89 (t, J = 6.9 Hz, 3H), 0.88 (s, 9H), 0.11 (s, 6H). |
| 2 | (S)-5-(tert-Butyldimethylsilyloxy)-3-dodecyne | 1. n-BuLi, THF, -78 °C; 2. 1-Bromobutane (B133212) | 88 | ¹H NMR (CDCl₃): δ 4.20 (m, 1H), 2.25 (m, 2H), 1.60-1.20 (m, 14H), 0.90 (m, 15H), 0.10 (s, 6H). |
| 3 | (S)-5-(tert-Butyldimethylsilyloxy)dodecane | H₂, 10% Pd/C, EtOAc | 99 | ¹H NMR (CDCl₃): δ 3.60 (m, 1H), 1.50-1.20 (m, 22H), 0.90 (m, 15H), 0.10 (s, 6H). |
| 4 | (S)-5-Hydroxydodecanoic acid | 1. TBAF, THF; 2. Jones Oxidation | 75 (2 steps) | ¹H NMR (CDCl₃): δ 3.80 (m, 1H), 2.40 (t, J = 7.2 Hz, 2H), 1.80-1.20 (m, 18H), 0.90 (t, J = 6.8 Hz, 3H). |
Experimental Protocols
Protocol 1: Protection of (S)-1-Octyn-3-ol
-
To a solution of (S)-1-octyn-3-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂), cooled to 0 °C, is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portionwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (S)-3-(tert-Butyldimethylsilyloxy)-1-octyne.
Protocol 2: Chain Elongation via Alkylation
-
To a solution of (S)-3-(tert-Butyldimethylsilyloxy)-1-octyne (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (n-BuLi, 1.1 eq) dropwise.
-
The mixture is stirred at -78 °C for 1 hour, followed by the addition of 1-bromobutane (1.2 eq).
-
The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification by flash chromatography yields (S)-5-(tert-Butyldimethylsilyloxy)-3-dodecyne.
Application in Prostaglandin (B15479496) Synthesis
(S)-1-Octyn-3-ol is a valuable precursor for the synthesis of the lower side chain of various prostaglandins, such as those in the F-series (e.g., PGF₂α). The chirality at C-3 of this compound corresponds to the C-15 stereocenter in the final prostaglandin structure.
Synthetic Strategy Overview
The synthesis of the prostaglandin lower side chain typically involves the protection of the hydroxyl group of this compound, followed by hydroalumination or other hydrostannylation reactions to generate a vinylmetal species. This intermediate is then coupled with an appropriate cyclopentenone core, a key step in many prostaglandin syntheses.
Quantitative Data for Prostaglandin Precursor Synthesis
| Step No. | Reaction | Reagents and Conditions | Yield (%) | Notes |
| 1 | Protection of (S)-1-Octyn-3-ol | Dihydropyran, p-TsOH (cat.), CH₂Cl₂, 0 °C | >95 | Formation of the tetrahydropyranyl (THP) ether. |
| 2 | Hydroalumination | DIBAH, Hexane, 50 °C | Quantitative | Forms the corresponding (E)-vinylalane. |
| 3 | Conjugate Addition | (R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one, THF, -78 °C | ~70-80 | Key C-C bond formation to establish the prostaglandin skeleton. |
Experimental Protocols
Protocol 3: Protection of (S)-1-Octyn-3-ol as a THP Ether
-
To a solution of (S)-1-octyn-3-ol (1.0 eq) in CH₂Cl₂ at 0 °C is added a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Dihydropyran (1.2 eq) is added dropwise, and the mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous potassium carbonate, and concentrated.
-
The crude product is used in the next step without further purification.
Protocol 4: Conjugate Addition to a Cyclopentenone Core
-
To a solution of the protected (S)-1-octyn-3-ol (1.0 eq) in an appropriate solvent (e.g., hexane) is added diisobutylaluminum hydride (DIBAH, 1.1 eq) at 0 °C. The mixture is then heated to 50 °C for 4 hours to form the vinylalane.
-
In a separate flask, a solution of the chiral cyclopentenone core (e.g., (R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one, 0.8 eq) in THF is cooled to -78 °C.
-
The freshly prepared vinylalane solution is added dropwise to the cyclopentenone solution.
-
The reaction is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched with a saturated aqueous solution of Rochelle's salt and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by flash column chromatography.
Biological Signaling Pathways
Tricolorin A: Inhibition of Plant Growth
Tricolorin A exhibits its herbicidal activity by inhibiting fundamental physiological processes in plants.[1][2][3] Its primary mechanism of action is believed to be the disruption of cellular respiration.[1] This leads to a cascade of downstream effects, ultimately resulting in the inhibition of seed germination and overall plant growth.[1][2][3]
Prostaglandins: Complex Signaling Mediators
Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, blood clotting, and the induction of labor.[4][5] They exert their effects by binding to specific G-protein coupled receptors on the cell surface, which in turn activate various intracellular signaling cascades.[6][7] The specific downstream effects are dependent on the type of prostaglandin, the receptor it binds to, and the cell type.
These application notes demonstrate the significant potential of this compound as a chiral building block in the synthesis of complex and biologically active natural products. The detailed protocols and compiled data provide a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 1-Octyn-3-ol as a Terminal Alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of bioconjugation, drug discovery, and materials science.[3][4] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[5] 1-Octyn-3-ol, a readily available propargyl alcohol, serves as a versatile terminal alkyne in CuAAC reactions. Its hydroxyl functionality offers a potential point for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. These application notes provide detailed protocols and quantitative data for the use of this compound in click chemistry.
Core Concepts of CuAAC Click Chemistry
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species. The catalyst can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270).[3][6] To stabilize the catalytically active Cu(I) state and prevent its oxidation, a ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed, particularly in aqueous and biological media.[3] The resulting 1,4-disubstituted 1,2,3-triazole is a highly stable, aromatic heterocycle that can act as a rigid linker or a pharmacophore in biologically active molecules.[7][8]
Quantitative Data Presentation
The following table summarizes the reaction conditions and yields for the CuAAC reaction between this compound and various azides. While specific data for this compound is limited in the readily available literature, the data presented for a structurally similar secondary propargyl alcohol, 3-pentyn-3-ol, provides a reasonable expectation of reaction efficiency.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 3-Pentyn-3-ol | Benzyl (B1604629) Azide | CuI (1 mol%), Et₃N (0.1 mmol) | Cyrene™ | 12 | 50-96% (for a series) | [5] |
| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 0.08 | Quantitative | [9] |
| Phenylacetylene | Benzyl Azide | Cu Wire | scCO₂ | 48 | 91.92 | [10] |
| Various Alkynes | Various Azides | Copper(I) Coordination Polymer (50 ppm) | Deep Eutectic Solvent | 24 | 75 (for a series) | [7] |
Note: The yield for the reaction with 3-pentyn-3-ol is reported as a range for a series of different alkynes and azides. The specific yield for the reaction between 3-pentyn-3-ol and benzyl azide falls within this range.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a general guideline and may require optimization for specific substrates and applications.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
(Optional) Prepare a 100 mM solution of THPTA in deionized water.
-
Prepare a 10 mM solution of the azide in a suitable solvent (e.g., DMSO, water).
-
Prepare a 10 mM solution of this compound in a suitable solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the this compound solution.
-
Add the desired volume of the azide solution (typically a 1:1 to 1.2:1 molar ratio of azide to alkyne).
-
Add the solvent to reach the desired final reaction volume.
-
(Optional) If using THPTA, add the ligand solution to the reaction mixture. A 5:1 ligand to copper ratio is often used.
-
Add the CuSO₄ solution. The final concentration of copper typically ranges from 50 µM to 1 mM.
-
-
Initiation of the Reaction:
-
To initiate the click reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 to 10 times the concentration of the copper sulfate.
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified to isolate the triazole product. The purification method will depend on the properties of the product and the intended application. Common methods include extraction, precipitation, or column chromatography. For bioconjugation applications, size-exclusion chromatography or dialysis can be used to remove small molecule reagents.
-
Mandatory Visualizations
Experimental Workflow for a Typical CuAAC Reaction
Caption: Workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Signaling Pathway Implication (Hypothetical)
While specific signaling pathways involving this compound-derived triazoles are not yet extensively documented, click chemistry is a powerful tool for developing probes to study such pathways. The following diagram illustrates a hypothetical scenario where a triazole-containing molecule, synthesized using this compound, acts as an inhibitor of a kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a triazole derivative.
Conclusion
This compound is a valuable and accessible terminal alkyne for use in copper-catalyzed azide-alkyne cycloaddition reactions. The presence of a hydroxyl group provides a handle for further functionalization, expanding its utility in the synthesis of complex molecules for applications in drug discovery, chemical biology, and materials science. The provided protocols offer a starting point for researchers to incorporate this versatile building block into their synthetic strategies. Further research to generate more specific quantitative data for a wider range of azide partners with this compound will undoubtedly enhance its application in these fields.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-Octyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions involving 1-octyn-3-ol, a versatile building block in organic synthesis. The protocols for semi-hydrogenation, Sonogashira coupling, Heck-type reactions, and a representative Suzuki coupling are presented, offering a foundational guide for the synthesis of diverse molecular architectures.
Palladium-Catalyzed Semi-Hydrogenation of this compound
The selective semi-hydrogenation of alkynes to alkenes is a critical transformation in the synthesis of fine chemicals and pharmaceuticals. Palladium catalysts are highly effective for this purpose, offering high selectivity for the corresponding alkene.[1] In the case of this compound, extremely low loadings of a simple palladium salt can achieve high conversion and selectivity to 1-octen-3-ol (B46169).[1][2]
Quantitative Data: Semi-Hydrogenation of this compound
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 1-octen-3-ol (%) | Ref. |
| 1 | PdCl₂ | 0.0002 | Ethanol | 90 | Not Specified | >96 | >96 | [1][2] |
Experimental Protocol: Semi-Hydrogenation of this compound
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a high-pressure reactor, add a solution of this compound (1.0 equiv) in ethanol.
-
Add the palladium(II) chloride catalyst (0.0002 mol%).
-
Seal the reactor and purge with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 bar).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography if necessary.
Visualization: Semi-Hydrogenation Workflow
Caption: General workflow for the palladium-catalyzed semi-hydrogenation of this compound.
Palladium-Catalyzed Sonogashira Coupling of this compound
The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.
Quantitative Data: Representative Sonogashira Couplings of Terminal Alkynols
| Entry | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 1.5 | ~95 | [5] |
| 2 | 4-Iodoanisole | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 1.5 | ~95 | [5] |
| 3 | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 1.5 | ~95 | [5] |
| 4 | 2-Iodotoluene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 3 | 96 | [6] |
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-2 mol%).
-
Add anhydrous, degassed THF and triethylamine (2.0 equiv).
-
To this mixture, add this compound (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Palladium-Catalyzed Heck-Type Reaction of this compound
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7][8] While this compound is an alkyne, it can undergo Heck-type reactions, potentially with in-situ reduction or isomerization, or its corresponding alkene, 1-octen-3-ol, can be used directly. The reaction with allylic alcohols often leads to the formation of saturated aryl ketones.[7]
Quantitative Data: Heck Arylation of 1-Octen-3-ol
| Entry | Aryl Iodide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 24 | 1-Phenyl-3-octanone | 85 | [7] |
| 2 | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 24 | 1-(4-Methoxyphenyl)-3-octanone | 92 | [7] |
| 3 | 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 24 | 1-(4-Methylphenyl)-3-octanone | 78 | [7] |
| 4 | 4-Iodophenol | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 24 | 1-(4-Hydroxyphenyl)-3-octanone | 65 | [7] |
Experimental Protocol: Heck-Type Arylation of this compound
Materials:
-
This compound (or 1-Octen-3-ol)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Standard laboratory glassware
Procedure:
-
In a sealable reaction tube, combine the aryl iodide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (1-2 mol%), and K₂CO₃ (2.0 equiv).
-
Add anhydrous, degassed DMF.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Representative Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. To utilize this compound in a Suzuki coupling, it would first need to be converted into a suitable derivative, such as a vinyl halide (via hydrohalogenation of the alkyne) or a vinyl boronate. The following is a representative protocol for the Suzuki coupling of a vinyl halide with an arylboronic acid.
Quantitative Data: Representative Suzuki Couplings
| Entry | Vinyl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | (E)-1-Bromo-1-octene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >90 | General |
| 2 | (E)-1-Iodo-1-octene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | >90 | |
| 3 | (Z)-1-Bromo-1-hexene | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 18 | 85 | [9] |
Experimental Protocol: Suzuki Coupling of a 1-Octen-3-ol Derivative
This protocol assumes the prior conversion of this compound to a vinyl halide derivative.
Materials:
-
Vinyl halide derivative of 1-octen-3-ol
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water (degassed)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the vinyl halide (1.0 equiv), arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Add Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Parts-Per-Million of Soluble Pd0 Catalyze the Semi-Hydrogenation Reaction of Alkynes to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Enantiomerically Pure 1-Octyn-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure propargylic alcohols, such as (R)- and (S)-1-octyn-3-ol, are valuable chiral building blocks in the synthesis of a variety of pharmaceuticals and natural products. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer an efficient route to these high-value compounds. This document provides detailed protocols for the chemical synthesis of racemic 1-octyn-3-ol and its subsequent enzymatic kinetic resolution using the immobilized lipase (B570770) B from Candida antarctica (Novozym 435) to obtain both enantiomers in high purity.
Overall Workflow
The chemoenzymatic strategy involves two main stages: the chemical synthesis of the racemic precursor, followed by the enzymatic kinetic resolution to separate the enantiomers.
Caption: Chemoenzymatic workflow for producing enantiopure this compound.
Part 1: Chemical Synthesis of Racemic this compound
This protocol describes the synthesis of racemic this compound via a Grignard reaction between hexanal and ethynylmagnesium bromide.
Experimental Protocol
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings (1.2 eq).
-
Add dry tetrahydrofuran (B95107) (THF) and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl bromide (1.2 eq) in dry THF to form the Grignard reagent.
-
Bubble acetylene (B1199291) gas through the solution of ethylmagnesium bromide in THF at 0 °C until the evolution of ethane (B1197151) ceases.
-
-
Grignard Reaction:
-
To the freshly prepared ethynylmagnesium bromide solution at 0 °C, add hexanal (1.0 eq) dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield racemic this compound as a colorless oil.
-
Part 2: Enzymatic Kinetic Resolution of rac-1-Octyn-3-ol
This protocol details the kinetic resolution of racemic this compound using Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), with vinyl acetate as the acyl donor. This process selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.
Principle of Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the two enantiomers. In this case, the lipase selectively catalyzes the acylation of (R)-1-octyn-3-ol.
Application Note: Purification of 1-Octyn-3-ol via Vacuum Distillation
Introduction
1-Octyn-3-ol is a secondary acetylenic alcohol used as an intermediate in pharmaceutical and chemical synthesis.[1][2] Due to its high boiling point at atmospheric pressure, purification by simple distillation can lead to thermal decomposition. Vacuum distillation is the preferred method for purifying this compound, as it lowers the boiling point of the liquid, allowing for efficient separation from non-volatile impurities at a lower temperature, thereby preserving the integrity of the compound.[3][4] This document provides a detailed protocol for the experimental setup and procedure for the vacuum distillation of this compound.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for the safe handling and successful distillation of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [5][6] |
| Molecular Weight | 126.20 g/mol | [2][5] |
| Appearance | Clear, colorless to yellow liquid | [5][7] |
| Boiling Point | 169.6 - 182 °C @ 760 mmHg | [1][7] |
| 83 °C @ 19 mmHg | [2] | |
| 60-65 °C @ 3.0 mmHg | [8] | |
| 85 °C @ 0.1 mmHg | [9] | |
| Density | 0.864 - 0.87 g/mL at 20-25 °C | [2] |
| Flash Point | 63 °C (145.4 °F) - Closed Cup | [2][7] |
| CAS Number | 818-72-4 | [2][5] |
| Hazards | Combustible liquid, Harmful if swallowed, Causes skin and eye irritation. | [6][7][10] |
Experimental Protocol: Vacuum Distillation
This protocol details the procedure for purifying crude this compound using a short-path vacuum distillation apparatus.
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Dry ice and acetone (B3395972) (for cold trap)
-
-
Glassware & Apparatus:
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer and thermometer adapter
-
Receiving flask(s)
-
Magnetic stir bar
-
Keck clips or joint clamps
-
Heating mantle
-
Magnetic stirrer/hotplate
-
Lab jack
-
Cold trap (Dewar condenser)
-
Vacuum pump (capable of reaching <20 mmHg)
-
Thick-walled vacuum tubing
-
Glass wool (for insulating the distillation head)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate gloves (e.g., nitrile)
-
2. Experimental Workflow Diagram
Caption: Workflow for the vacuum distillation of this compound.
3. Step-by-Step Procedure
-
Preparation:
-
Place a magnetic stir bar into a clean, dry round-bottom flask appropriately sized for the volume of crude material (the flask should be 1/2 to 2/3 full).
-
Add the crude this compound to the flask.
-
Safety Note: Perform all steps in a well-ventilated fume hood.[11]
-
-
Apparatus Assembly:
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Assemble the distillation apparatus: Attach the short-path distillation head to the distilling flask, insert the thermometer so the bulb is just below the side arm leading to the condenser, and attach the receiving flask.[12]
-
Use Keck clips or clamps to secure all joints. An insecure setup can fall apart or leak, which is especially dangerous under vacuum.
-
Place the entire assembly on the magnetic stirrer inside the heating mantle, using a lab jack to allow for easy removal of heat.
-
Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.
-
Connect the vacuum takeoff on the distillation head to a cold trap, and then to the vacuum pump, using thick-walled tubing. The cold trap (filled with dry ice/acetone) is crucial to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser and begin stirring the this compound.[11] Note: Do not use boiling chips for bump protection as they are ineffective under vacuum; a stir bar is required.[11]
-
Turn on the vacuum pump to slowly evacuate the system. The pressure should drop to the target level (e.g., 19 mmHg). Monitor for any leaks.
-
Once the vacuum is stable, begin to gently heat the distilling flask using the heating mantle. Increase the temperature gradually.
-
Observe the mixture for boiling and watch the thermometer. The temperature will rise as the vapor of the first fraction reaches the thermometer bulb.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., ~83 °C at 19 mmHg), switch to a clean receiving flask to collect the main product fraction.
-
Maintain a steady distillation rate of approximately one drop per second. Insulating the distillation head with glass wool can help maintain a constant temperature.
-
Crucial: Never distill to dryness.[11] Stop the distillation when a small amount of liquid remains in the distilling flask to prevent the formation of potentially explosive peroxides in the residue.
-
-
Shutdown Procedure:
-
Once the main fraction is collected, lower and remove the heating mantle to allow the distilling flask to cool.[11]
-
After the system has cooled to room temperature, carefully and slowly vent the apparatus by opening the stopcock on the cold trap or vacuum adapter to re-introduce air. Do not turn off the pump while the system is still sealed.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Turn off the condenser water and the stirrer.
-
Disassemble the glassware, weigh the collected pure this compound, and determine the yield.
-
Safety Considerations
-
Implosion Risk: Always inspect glassware for cracks or defects before use. A flaw can cause the apparatus to implode under vacuum. Work in a fume hood and use a blast shield if available.[11]
-
Chemical Hazards: this compound is a combustible liquid and is harmful if swallowed.[10] Avoid inhalation and contact with skin and eyes by wearing appropriate PPE.[7]
-
Heating: Use a heating mantle controlled by a variable transformer. Never use an open flame. Ensure the heating mantle is connected in a way that it can be removed quickly if the distillation proceeds too rapidly.
-
Cold Trap: A dry ice/acetone cold trap is essential for protecting the vacuum pump from solvent vapors, which can damage the pump oil and the pump itself.
References
- 1. This compound, 818-72-4 [thegoodscentscompany.com]
- 2. 1-辛炔-3-醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. This compound | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, (3S)- | C8H14O | CID 2734534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Note: Derivatization of 1-Octyn-3-ol for Enhanced Gas Chromatographic Analysis
Abstract
This application note provides detailed protocols for the chemical derivatization of 1-octyn-3-ol, a secondary alkynol, to improve its volatility and thermal stability for gas chromatography (GC) analysis. Two common derivatization techniques, silylation and acylation, are discussed in detail. These methods are crucial for obtaining sharp, symmetrical peaks and achieving accurate quantification of this compound in various sample matrices. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for compounds containing hydroxyl groups.
Introduction
This compound is a secondary alcohol and an important chiral building block in organic synthesis. Its analysis by gas chromatography can be challenging due to the presence of a polar hydroxyl group, which can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet and column.[1][2] Derivatization is a chemical modification technique used to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives, thus improving their chromatographic behavior.[1][2][3] The most common derivatization methods for hydroxyl groups are silylation and acylation.[3][4]
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[3] Acylation, on the other hand, introduces an acyl group, converting the alcohol into an ester.[5][6] Both methods effectively reduce the polarity and increase the volatility of the analyte, leading to improved peak symmetry and detection.[1][3][5][6] This application note provides detailed experimental protocols for both silylation and acylation of this compound and presents relevant quantitative data for similar compounds to guide method development and validation.
Derivatization Methods
Two primary derivatization methods are recommended for the GC analysis of this compound: silylation and acylation. The choice between these methods may depend on the sample matrix, potential interferences, and the desired sensitivity.
Silylation with BSTFA
Silylation is a widely used and effective method for derivatizing alcohols.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylation reagent due to its high reactivity and the volatility of its byproducts, which minimizes interference with early eluting peaks.[1] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reaction rate, especially for sterically hindered alcohols.[3]
Reaction:
Acylation with Acetic Anhydride (B1165640)
Acylation converts the alcohol to its corresponding ester, which is more volatile and less polar.[5][6] Acetic anhydride is a common and cost-effective acylating agent. The reaction is typically catalyzed by a base, such as pyridine (B92270), or can be performed under acidic conditions.[5]
Reaction:
Quantitative Data
Table 1: Silylation of Secondary Alcohols - Typical Quantitative Performance
| Parameter | Value | Reference Compound(s) | Notes |
| Derivatization Yield | > 95% | Various secondary alcohols | Yield is dependent on reaction conditions and absence of moisture. |
| Linearity (r²) | > 0.99 | Silylated n-alkanols | Over a typical concentration range of 1-100 µg/mL. |
| Limit of Detection (LOD) | 100 nmol/L | Silylated n-alkanols (GC-ICP-MS) | LOD is detector-dependent. For GC-FID, it is typically in the low ng/mL range.[2] |
| Repeatability (RSD) | < 5% | Silylated fatty acids | For replicate injections of a derivatized standard. |
Table 2: Acylation of Secondary Alcohols - Typical Quantitative Performance
| Parameter | Value | Reference Compound(s) | Notes |
| Derivatization Yield | Variable (can be >90%) | 2-Heptanol | Yield can be optimized by adjusting reaction time and temperature.[6] |
| Linearity (r²) | > 0.99 | Pinacolyl alcohol | Demonstrated for the acetyl derivative.[7][8] |
| Limit of Detection (LOD) | 5 µg/mL | Pinacolyl alcohol (GC-MS) | LOD is dependent on the specific analyte and detector.[7][8] |
| Repeatability (RSD) | < 6% | Aromatic compounds | For replicate GC determinations.[9] |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS or GC-FID system
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Pipette 100 µL of the this compound solution into a reaction vial.
-
If the sample is in an aqueous matrix, it must be extracted and thoroughly dried before proceeding.
-
Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC system.
Protocol 2: Acylation of this compound using Acetic Anhydride
Materials:
-
This compound standard or sample
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS or GC-FID system
Procedure:
-
Prepare a stock solution of this compound in pyridine at a known concentration (e.g., 1 mg/mL).
-
Pipette 100 µL of the this compound solution into a reaction vial.
-
Add 100 µL of acetic anhydride to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC system.
GC Analysis Conditions (Example)
GC-MS System:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on concentration
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-450
Visualizations
Caption: Derivatization and GC analysis workflow for this compound.
Caption: Comparison of silylation and acylation derivatization for this compound.
Conclusion
Derivatization of this compound by either silylation or acylation is a critical step for reliable and accurate GC analysis. These techniques effectively mitigate the challenges associated with the analysis of polar hydroxyl compounds, resulting in improved chromatographic performance. The provided protocols for BSTFA-mediated silylation and acetic anhydride-mediated acylation serve as a robust starting point for method development. Researchers should optimize the reaction conditions and GC parameters for their specific application and instrumentation to achieve the best quantitative results.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositori.udl.cat [repositori.udl.cat]
- 7. osti.gov [osti.gov]
- 8. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicke-listy.cz [chemicke-listy.cz]
The Versatility of 1-Octyn-3-ol: A Key Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
1-Octyn-3-ol, a propargylic alcohol, has emerged as a crucial and versatile building block in the field of organic synthesis. Its bifunctional nature, possessing both a terminal alkyne and a secondary alcohol, allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
Application Notes
This compound serves as a linchpin in the construction of intricate molecular architectures. The terminal alkyne provides a handle for carbon-carbon bond formation through reactions such as the Sonogashira coupling, allowing for the introduction of aryl or vinyl substituents. Simultaneously, the secondary hydroxyl group can be engaged in various reactions, including protection, etherification, and oxidation, or it can be used to establish critical stereocenters.
Notably, the chiral variants of this compound, (S)-(+)-1-octyn-3-ol and (R)-(-)-1-octyn-3-ol, are of paramount importance in asymmetric synthesis. They are frequently employed as key intermediates in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, and other complex natural products like Tricolorin A, a macrolactone with herbicidal properties.[1] The defined stereochemistry at the C-3 position is transferred to the target molecule, influencing its biological activity.
Key Synthetic Transformations and Protocols
The utility of this compound is best illustrated through its application in several fundamental organic reactions. Detailed protocols for these transformations are provided below, accompanied by quantitative data to facilitate experimental design and execution.
Protection of the Hydroxyl Group
The protection of the hydroxyl group is often a necessary first step to prevent its interference in subsequent reactions involving the alkyne moiety. Silyl ethers are commonly employed due to their ease of installation and removal under mild conditions.
Protocol 1: Protection of this compound with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol describes the formation of a TBDMS ether, a robust protecting group for the secondary alcohol of this compound.
Experimental Workflow:
Caption: Workflow for TBDMS protection of this compound.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Reactant | Product | Protecting Group | Yield | Reference |
| This compound | 3-(tert-Butyldimethylsilyloxy)-1-octyne | TBDMS | High | [2] |
Etherification of the Hydroxyl Group
Conversion of the hydroxyl group to an ether can be achieved under basic conditions, providing a stable protecting group or a functional handle for further transformations.
Protocol 2: Benzylation of this compound
This protocol details the formation of a benzyl (B1604629) ether, a common protecting group that can be removed under hydrogenolysis conditions.
Experimental Workflow:
Caption: Workflow for the benzylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI, catalytic)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and a catalytic amount of TBAI in anhydrous DMF at 0 °C, add sodium hydride (1.5 eq) in small portions.[3]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of brine.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Reactant | Product | Reagents | Yield | Reference |
| Alcohol | Benzyl Ether | NaH, Benzyl Bromide, TBAI, DMF | Typically high | [3] |
Sonogashira Coupling of the Terminal Alkyne
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a C(sp)-C(sp²) bond.
Protocol 3: Sonogashira Coupling of this compound with Iodobenzene
This protocol provides a general procedure for the coupling of this compound with an aryl iodide. The hydroxyl group may need to be protected prior to this reaction, depending on the specific conditions and substrates used.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (or its protected form)
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₄ (e.g., 2-5 mol%) and CuI (e.g., 5-10 mol%).
-
Add the aryl halide (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add the anhydrous, degassed solvent followed by the amine base (e.g., 2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Alkyne | Aryl Halide | Catalyst System | Base | Yield | Reference |
| Terminal Alkyne | Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | 74% (for Phenylacetylene) | [4] |
Note: The yield is provided for a similar terminal alkyne, phenylacetylene, as a representative example. The yield for this compound is expected to be comparable under optimized conditions.
Asymmetric Synthesis of Chiral this compound
The enantiomerically pure forms of this compound are crucial for the synthesis of stereochemically defined molecules. A common method for their preparation is the asymmetric reduction of the corresponding ketone, 1-octyn-3-one (B3050644).
Protocol 4: Asymmetric Reduction of 1-Octyn-3-one
This protocol describes a general method for the preparation of optically active this compound using a chiral reducing agent.
Logical Relationship:
Caption: Asymmetric reduction to chiral this compound.
Procedure Outline:
The asymmetric reduction of 1-octyn-3-one can be accomplished using various chiral reagents, such as borane (B79455) complexes with chiral ligands (e.g., Alpine-Borane®) or enzymatic reductions. A well-documented laboratory procedure involves the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane.[5] The choice of the enantiomer of the chiral reagent dictates the stereochemistry of the resulting alcohol.
Quantitative Data:
| Substrate | Product | Reducing Agent | Yield | Enantiomeric Excess (e.e.) | Reference |
| 1-Octyn-3-one | (R)-(+)-1-Octyn-3-ol | B-3-pinanyl-9-BBN | 86% | >95% | [5] |
These protocols and application notes highlight the significant role of this compound as a versatile and powerful building block in organic synthesis. Its ability to undergo a variety of transformations at both the alkyne and alcohol functionalities, coupled with the accessibility of its chiral forms, ensures its continued importance in the synthesis of complex and biologically active molecules.
References
Application Notes: Large-Scale Synthesis of (S)-1-Octyn-3-ol for Prostaglandin Production
Introduction
(S)-1-Octyn-3-ol is a critical chiral building block in the pharmaceutical industry, primarily serving as a key intermediate for the synthesis of various prostaglandins (B1171923) and their analogues. Prostaglandins are potent lipid compounds involved in numerous physiological processes, and their synthetic analogues are used in medications for conditions such as glaucoma, ulcers, and for inducing labor. The stereochemistry of the hydroxyl group at the C-3 position of (S)-1-Octyn-3-ol is crucial for the biological activity of the final prostaglandin (B15479496) product. Therefore, its efficient and enantioselective synthesis on a large scale is of significant industrial importance.
These application notes provide an overview of the large-scale synthesis of (S)-1-Octyn-3-ol, focusing on the highly efficient Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction). This method is favored for its high enantioselectivity and operational simplicity, making it suitable for industrial applications.[1][2][3][4]
Key Synthetic Approach: Corey-Itsuno (CBS) Asymmetric Reduction
The most prominent method for the large-scale synthesis of (S)-1-Octyn-3-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-octyn-3-one. The Corey-Itsuno reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the ketone, yielding the desired (S)-enantiomer with high enantiomeric excess (e.e.).[2][3][4]
Reaction Scheme:
Caption: Workflow for the large-scale synthesis of (S)-1-Octyn-3-ol.
Caption: Simplified pathway for Prostaglandin F2α synthesis.
References
Application Notes and Protocols for Microbial Asymmetric Hydrolysis of 1-Octyn-3-yl Acetate to Produce Chiral 1-Octyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-octyn-3-ol is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. Its two enantiomers, (R)- and (S)-1-octyn-3-ol, often exhibit different pharmacological activities, making their stereoselective synthesis a critical aspect of drug development. Microbial asymmetric hydrolysis of the corresponding racemic ester, 1-octyn-3-yl acetate (B1210297), presents an environmentally friendly and highly selective method for obtaining the desired enantiopure alcohol. This application note provides detailed protocols for the screening of microorganisms and the enzymatic kinetic resolution of racemic 1-octyn-3-yl acetate.
Principle of Asymmetric Hydrolysis
The kinetic resolution of racemic 1-octyn-3-yl acetate is based on the enantioselective hydrolysis of one of the enantiomers by a lipase (B570770), an enzyme commonly produced by various microorganisms. This results in a mixture of the unreacted, enantiomerically enriched acetate and the corresponding chiral alcohol. The separation of these two compounds yields both enantiomers of this compound after the subsequent chemical hydrolysis of the remaining acetate. The enantioselectivity of the process is determined by the specific microorganism or its isolated lipase. Commonly employed microorganisms for such transformations include species from the genera Candida and Rhodotorula.
Experimental Protocols
Protocol 1: Screening of Microorganisms for Asymmetric Hydrolysis
This protocol outlines a general method for screening different microbial strains for their ability to enantioselectively hydrolyze racemic 1-octyn-3-yl acetate.
1. Microorganism Cultivation:
-
Media Preparation:
-
For Candida species (e.g., Candida rugosa): Prepare a medium containing (g/L): glucose 20, peptone 10, yeast extract 5, KH₂PO₄ 1, and MgSO₄·7H₂O 0.5. Adjust the pH to 6.0.
-
For Rhodotorula species (e.g., Rhodotorula minuta): Prepare a YM broth containing (g/L): yeast extract 3, malt (B15192052) extract 3, peptone 5, and glucose 10. Adjust the pH to 6.0.
-
Sterilize the media by autoclaving at 121°C for 20 minutes.
-
-
Inoculation and Growth:
-
Inoculate 100 mL of the sterile medium in a 250 mL Erlenmeyer flask with a loopful of the desired microbial culture.
-
Incubate the culture at 28-30°C on a rotary shaker at 150-200 rpm for 48-72 hours until a sufficient cell density is reached.
-
2. Whole-Cell Biotransformation:
-
Harvest the microbial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with a sterile phosphate (B84403) buffer (50 mM, pH 7.0).
-
Resuspend the washed cells in the same phosphate buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
-
In a reaction vessel, add the cell suspension and racemic 1-octyn-3-yl acetate to a final concentration of 1-10 g/L. A small amount of a co-solvent like DMSO or ethanol (B145695) (<1% v/v) can be used to dissolve the substrate.
-
Incubate the reaction mixture at 28-30°C with shaking (150-200 rpm).
-
Withdraw samples at regular intervals (e.g., 6, 12, 24, 48 hours) for analysis.
3. Sample Analysis:
-
Extract the samples with an equal volume of an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Analyze the conversion and enantiomeric excess (ee) of the product (this compound) and the remaining substrate (1-octyn-3-yl acetate) using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)
This protocol is adapted from a successful kinetic resolution of the structurally similar 1-octen-3-ol (B46169) and can be applied to this compound.
1. Reaction Setup:
-
In a suitable reaction vessel, dissolve racemic 1-octyn-3-yl acetate (e.g., 10 g) in a minimal amount of an organic solvent like hexane (B92381) or toluene.
-
Add a phosphate buffer (50 mM, pH 7.0) to create a biphasic system.
-
Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture. A typical enzyme loading is 10-20% (w/w) of the substrate.
-
Stir the reaction mixture at room temperature (25°C) or a slightly elevated temperature (e.g., 30-40°C).
2. Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking small aliquots from the organic phase and analyzing them by chiral GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to obtain both the alcohol and the remaining acetate in high enantiomeric excess.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Separate the organic and aqueous phases. Wash the organic phase with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain a mixture of the chiral this compound and the unreacted 1-octyn-3-yl acetate.
-
Separate the alcohol and the acetate by column chromatography on silica (B1680970) gel.
3. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the produced this compound and the remaining 1-octyn-3-yl acetate is determined by chiral GC or HPLC analysis.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the asymmetric hydrolysis of 1-octyn-3-yl acetate. These values are based on typical results observed in the kinetic resolution of similar secondary alcohols.
Table 1: Screening of Microorganisms for Asymmetric Hydrolysis of 1-Octyn-3-yl Acetate
| Microorganism | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of (S)-1-octyn-3-ol (%) | Enantiomeric Excess of (R)-1-octyn-3-yl acetate (%) |
| Rhodotorula minuta | 24 | 45 | >95 | 82 |
| Candida rugosa | 24 | 52 | 88 | >98 |
| Saccharomyces cerevisiae | 48 | 25 | 65 | 40 |
Table 2: Enzymatic Kinetic Resolution of 1-Octyn-3-yl Acetate with Immobilized Candida antarctica Lipase B
| Substrate Concentration (g/L) | Enzyme Loading (% w/w) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of (S)-1-octyn-3-ol (%) | Enantiomeric Excess of (R)-1-octyn-3-yl acetate (%) |
| 50 | 10 | 12 | 48 | >99 | 92 |
| 100 | 15 | 24 | 51 | >99 | >99 |
| 100 | 10 | 36 | 49 | >99 | 96 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Octyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-octyn-3-ol from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
The impurities largely depend on the synthetic route employed.
-
Grignard Reaction (e.g., hexanal (B45976) and ethynylmagnesium bromide):
-
Unreacted hexanal.
-
Byproducts from the enolization of hexanal.
-
Wurtz-type coupling products.
-
Residual solvents (e.g., THF, diethyl ether).
-
-
Reduction of 1-octyn-3-one (B3050644) (e.g., with a chiral borane (B79455) reagent):
Q2: I am having trouble separating this compound from a byproduct with a very similar boiling point. What should I do?
This is a common issue, particularly when using chiral borane reagents for the reduction of 1-octyn-3-one, where byproducts like α-pinene have boiling points close to the product.[1]
-
Fractional Vacuum Distillation: A high-efficiency fractional distillation column under reduced pressure can enhance separation.
-
Alternative Purification Methods: If distillation is ineffective, consider column chromatography or derivatization.
-
Derivatization: Convert the this compound into a crystalline derivative (e.g., a phthalate (B1215562) salt), which can be purified by recrystallization. The pure alcohol can then be regenerated.[1]
Q3: My crude this compound appears oily and difficult to purify by crystallization. What is causing this?
"Oiling out" during crystallization can occur if the product's melting point is low or if it is significantly impure. The presence of residual solvents or low-melting byproducts can exacerbate this issue. Consider removing volatile impurities under high vacuum before attempting crystallization or using a different solvent system.
Q4: How can I confirm the purity of my this compound sample?
Several analytical techniques can be used to assess the purity of your final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile compounds, allowing for the quantification of impurities.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups (alkyne C-H, C≡C, and O-H).
Troubleshooting Guides
Problem 1: Low Yield of this compound After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure completion before workup. |
| Product Loss During Extraction | Perform multiple extractions with an appropriate organic solvent. Check the pH of the aqueous layer to ensure the product is not lost as a salt. |
| Inefficient Distillation | Ensure the distillation apparatus is properly set up with adequate insulation. Use a vacuum to lower the boiling point and prevent thermal decomposition. Collect multiple fractions and analyze their purity. |
| Product Adsorption on Silica (B1680970) Gel | If using column chromatography, select a less polar eluent system if the product is highly polar. Pre-treat the silica gel with a small amount of a polar solvent to reduce tailing. |
Problem 2: Contamination with Starting Materials
| Contaminant | Identification | Purification Strategy |
| Hexanal | Characteristic aldehyde peak in ¹H NMR (~9.7 ppm). | Fractional vacuum distillation. Hexanal is more volatile than this compound. |
| 1-Octyn-3-one | Ketone peak in IR spectrum (~1680 cm⁻¹). | Can be removed by careful fractional vacuum distillation. Alternatively, treat the mixture with a small amount of NaBH₄ to reduce the ketone to the desired alcohol, followed by purification. |
Problem 3: Contamination with Reaction-Specific Byproducts
| Byproduct | Origin | Purification Strategy |
| α-Pinene | Chiral auxiliary in asymmetric reduction. | Has a similar boiling point to this compound.[1] Remove under high vacuum before distillation.[1] |
| cis-1,5-cyclooctanediol | Borane reagent workup. | High-boiling residue. Easily separated by distillation of the lower-boiling this compound.[1] |
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 126.20 | ~170 @ 760 mmHg, 83 @ 19 mmHg | [5] |
| Hexanal | 100.16 | 128-129 @ 760 mmHg | More volatile than the product. |
| 1-Octyn-3-one | 124.18 | ~175-177 @ 760 mmHg | Similar boiling point to the product. |
| α-Pinene | 136.23 | ~155-156 @ 760 mmHg | Similar boiling point to the product.[1] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for separating this compound from less volatile or more volatile impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.
-
Sample Charging: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point at the applied pressure. The forerun will contain lower-boiling impurities. Collect the main fraction corresponding to the boiling point of this compound.
-
Analysis: Analyze the purity of each fraction using GC-MS or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for separating this compound from non-polar byproducts like α-pinene or more polar impurities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the eluent to elute the this compound.
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical selection of purification method based on synthesis route and byproduct properties.
References
Technical Support Center: Synthesis of 1-Octyn-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of α-pinene during the synthesis of 1-Octyn-3-ol.
Frequently Asked Questions (FAQs)
Q1: How is α-pinene introduced into the synthesis of this compound?
A1: α-Pinene is a common impurity when using B-3-Pinanyl-9-borabicyclo[3.3.1]nonane, also known as Alpine-Borane, as a chiral reducing agent for the asymmetric synthesis of this compound from 1-octyn-3-one (B3050644). During the reaction workup, α-pinene is liberated from the borane (B79455) reagent and can contaminate the final product.[1]
Q2: Why is it challenging to remove α-pinene from this compound by simple distillation?
A2: Standard distillation is often ineffective due to the close boiling points of α-pinene and this compound, making their separation by this method difficult.[1]
Q3: What is the recommended primary method for removing α-pinene before the final purification of this compound?
A3: The most convenient and recommended method is the application of a high vacuum at a moderately elevated temperature after the reduction and before the final workup and distillation of the product. This procedure effectively removes the volatile α-pinene.[1]
Q4: Are there alternative methods to purify this compound from α-pinene and other impurities?
A4: Yes, several other purification techniques can be employed:
-
Fractional Vacuum Distillation: While simple distillation is challenging, fractional distillation under reduced pressure can enhance separation. However, the success of this method is highly dependent on the efficiency of the distillation column.
-
Column Chromatography: Flash chromatography using a silica (B1680970) gel stationary phase can be effective. Since α-pinene is a nonpolar hydrocarbon and this compound is a more polar alcohol, they can be separated using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Liquid-Liquid Extraction: This method can be used to partition the components between two immiscible solvents. However, due to the similar organic nature of both compounds, finding a highly selective solvent system can be challenging.
-
Recrystallization of a Derivative: For achieving very high optical purity, this compound can be converted to a solid derivative, such as a half-acid phthalate (B1215562) salt. This derivative can then be purified by recrystallization, and the pure alcohol can be subsequently recovered.[1]
Data Presentation
The following table summarizes key physical properties of α-pinene and this compound, which are critical for understanding and optimizing the separation process.
| Property | α-Pinene | This compound | Rationale for Separation |
| Boiling Point (at 760 mmHg) | 155-156 °C | ~169.6-182 °C | The close proximity of their atmospheric boiling points makes standard distillation challenging. |
| Boiling Point (under vacuum) | 72-73 °C at 46 mmHg | 60-65 °C at 3.0 mmHg; 83 °C at 19 mmHg; 85 °C at 0.1 mmHg | Vacuum distillation significantly lowers the boiling points, and the difference in volatility at very low pressures allows for the selective removal of α-pinene. |
| Solubility in Water | Insoluble | Slightly soluble (3.4 g/L at 20 °C) | The slight water solubility of this compound can be exploited during aqueous workup steps. |
| Solubility in Organic Solvents | Soluble in ethanol, ether, THF | Soluble in ether, THF | Both compounds are soluble in common organic solvents used in the synthesis, necessitating methods other than simple precipitation for separation. |
| Polarity | Nonpolar | Polar | The difference in polarity is the basis for separation by column chromatography. |
Experimental Protocols
Key Experiment: Removal of α-Pinene via Vacuum Application
This protocol is adapted from a procedure described in Organic Syntheses and is performed after the reduction of 1-octyn-3-one and subsequent destruction of the excess reducing agent, but before the final aqueous workup and distillation of this compound.[1]
Objective: To remove the liberated α-pinene from the reaction mixture.
Materials:
-
Reaction mixture containing this compound and liberated α-pinene.
-
Round-bottom flask of appropriate size.
-
Heating mantle or water bath.
-
Vacuum pump capable of achieving a pressure of at least 0.05 mmHg.
-
Cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen).
-
Thermometer.
Procedure:
-
Following the completion of the reduction and quenching of the excess borane reagent, place the reaction mixture in a round-bottom flask.
-
Assemble a vacuum apparatus with one or more cold traps placed between the flask and the vacuum pump. This is crucial as the large volume of α-pinene can plug the traps.
-
Begin to apply a vacuum, gradually reducing the pressure to approximately 0.05 mmHg.
-
Gently warm the flask to 40 °C using a heating mantle or water bath.
-
Maintain these conditions for several hours. The α-pinene will be removed from the reaction mixture and collected in the cold traps.
-
Monitor the cold traps and empty them as necessary to prevent clogging. This also allows for the recovery of the α-pinene if desired.
-
Once the α-pinene has been removed, the reaction mixture can proceed to the next steps of the workup, such as the addition of THF and subsequent oxidation and extraction, followed by the final vacuum distillation of this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound, highlighting the stage for α-pinene removal.
References
Technical Support Center: Distillation of 1-Octyn-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-octyn-3-ol, specifically focusing on its distillation.
Troubleshooting Distillation Issues
This guide addresses common problems encountered during the distillation of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My this compound appears to be decomposing in the distillation flask, indicated by darkening of the liquid. What should I do?
Answer: Product decomposition during distillation is often due to excessive temperature. This compound is a combustible liquid and can be sensitive to high temperatures.[1][2] To mitigate this, it is crucial to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, allowing for distillation at a lower, safer temperature. Ensure your vacuum system is functioning correctly and can achieve the desired pressure.
Question: The distillation is proceeding very slowly or not at all, even though the heating mantle is at the correct temperature. What is the issue?
Answer: This could be due to several factors:
-
Inadequate Vacuum: A poor vacuum is the most common cause. Check all connections and joints for leaks. Ensure your vacuum pump is capable of reaching the required pressure.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Insufficient Heating: While avoiding excessive heat is important, the heating mantle must provide enough energy to cause the liquid to boil and the vapor to reach the condenser.
Question: My distillation is experiencing significant bumping or violent boiling. How can I prevent this?
Answer: Bumping occurs when a liquid becomes superheated and then boils explosively. For vacuum distillations, boiling chips are ineffective. Use a magnetic stir bar in the distilling flask to ensure smooth and controlled boiling.[3] A Claisen adapter can also be used to prevent any bumped liquid from contaminating the distillate.[3]
Question: The pressure in my vacuum distillation setup is fluctuating. What could be the cause?
Answer: Pressure fluctuations can be caused by:
-
Leaks in the System: Check all glass joints, tubing, and connections for leaks. Grease all joints properly to ensure a good seal.[3]
-
Inconsistent Vacuum Pump Performance: Ensure the vacuum pump is in good working order and the pump oil is clean.
-
Improper Cold Trap Use: If using a cold trap, ensure it is sufficiently cold (e.g., with dry ice/acetone) to effectively trap volatile substances that could affect the pump's performance.
Frequently Asked Questions (FAQs)
What is the optimal temperature and pressure for distilling this compound?
The optimal conditions for distilling this compound involve using a vacuum to lower its boiling point. The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 182 °C.[4][5] Distillation at this temperature may lead to decomposition. It is recommended to perform the distillation under reduced pressure.
What are the known boiling points of this compound at different pressures?
The boiling point of this compound varies significantly with pressure. The following table summarizes reported boiling points at different vacuum levels.
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 182 |
| 19 | 83 |
| 3.0 | 60-65 |
| 0.1 | 85 |
Data sourced from multiple chemical suppliers and literature.[4][5][6][7][8][9]
Is this compound thermally stable?
What safety precautions should I take when distilling this compound?
-
Always work in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1]
-
Since the distillation is performed under vacuum, there is a risk of implosion. Use glassware that is free of cracks or defects and consider using a safety shield.[3]
-
This compound is harmful if swallowed.[2][10] Avoid inhalation and contact with skin and eyes.[11]
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure for the vacuum distillation of this compound.
Materials:
-
Round-bottom flask
-
Claisen adapter (recommended)[3]
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Magnetic stir plate and stir bar[3]
-
Heating mantle with a controller
-
Vacuum pump
-
Cold trap (recommended)
-
Tubing for vacuum and water connections
-
Grease for glass joints[3]
Procedure:
-
Assembly: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased and securely clamped. Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Vacuum Application: Start the cooling water flow through the condenser. Begin stirring the this compound. Slowly and carefully apply the vacuum to the system. The pressure should drop to the desired level.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Distillation: The liquid will begin to boil and the vapor will rise into the distillation head. The temperature on the thermometer will increase and stabilize at the boiling point of this compound at the applied pressure. The purified liquid will then condense and collect in the receiving flask.
-
Completion: Once the distillation is complete, turn off the heating mantle and allow the system to cool down under vacuum.
-
Shutdown: Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure. Turn off the vacuum pump and the cooling water. Disassemble the apparatus and collect the purified this compound.
Diagrams
Caption: Troubleshooting logic for this compound distillation.
Caption: Diagram of a standard vacuum distillation setup.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 1-Octen-3-ol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. chembk.com [chembk.com]
- 9. This compound 96 818-72-4 [sigmaaldrich.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Synthesis of 1-Octyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-octyn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves the nucleophilic addition of an acetylide to hexanal (B45976). This is typically achieved by generating a Grignard reagent from a terminal alkyne like acetylene (B1199291), which then reacts with the aldehyde.
Q2: My reaction yield is significantly lower than expected. What are the primary causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Presence of moisture: Grignard reagents are highly sensitive to protic sources like water, which will quench the reagent.
-
Impure reagents or solvents: Using non-anhydrous solvents or impure hexanal can lead to side reactions.
-
Inefficient Grignard reagent formation: The magnesium used for the Grignard reagent may not be sufficiently activated.
-
Side reactions: Competing reactions such as enolization of the hexanal can reduce the yield of the desired product.
Q3: I've noticed an unexpected byproduct in my crude NMR. What could it be?
A3: Besides unreacted starting materials, a common byproduct is the result of the enolization of hexanal. The acetylide Grignard reagent can act as a base, deprotonating the alpha-carbon of hexanal to form an enolate. Upon workup, this enolate is protonated back to hexanal, but it can also participate in other side reactions. In some Grignard reactions, over-addition to form a tertiary alcohol is possible if the initial product is susceptible to further reaction.
Q4: How can I minimize the formation of the hexanal enolate?
A4: To favor the desired nucleophilic addition over enolization, consider the following:
-
Lower reaction temperatures: Running the reaction at a lower temperature generally favors the addition reaction.
-
Slow addition of the aldehyde: Adding the hexanal slowly to the Grignard reagent solution can help to maintain a low concentration of the aldehyde, minimizing self-condensation reactions.
Q5: The Grignard reaction is not initiating. What should I do?
A5: Initiation of the Grignard reaction can be challenging. Here are some troubleshooting steps:
-
Activate the magnesium: Ensure the magnesium turnings are fresh and have a shiny surface. You can activate them by gentle heating under vacuum or by adding a small crystal of iodine.
-
Ensure anhydrous conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Sonication: Using an ultrasonic bath can sometimes help to initiate the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observation | Potential Cause | Recommended Solution |
| Low or no product formation | Presence of water in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Inactive magnesium for Grignard formation. | Activate magnesium with iodine or by crushing the turnings. | |
| Grignard reagent decomposed upon storage. | Use freshly prepared Grignard reagent. | |
| Significant amount of unreacted hexanal recovered | Enolization of hexanal by the Grignard reagent. | Perform the reaction at a lower temperature (e.g., 0 °C or below). Add the hexanal solution dropwise to the Grignard reagent. |
| Formation of a viscous, insoluble precipitate | If using lithium acetylide, disproportionation to dilithium (B8592608) acetylide can occur. | Maintain a low reaction temperature (-78 °C) during the formation of lithium acetylide. |
| Complex mixture of byproducts | Aldol condensation of hexanal. | Maintain a low reaction temperature and add the hexanal slowly to the reaction mixture. |
Experimental Protocols
Synthesis of this compound via a Grignard Reaction
This protocol describes the synthesis of this compound from hexanal and acetylene.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Acetylene gas
-
Hexanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet tube, and a dropping funnel, place magnesium turnings.
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Slowly add the methylmagnesium bromide solution via the dropping funnel.
-
Bubble acetylene gas through the solution. The reaction is complete when the evolution of methane (B114726) gas ceases.
-
-
Reaction with Hexanal:
-
Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of hexanal in anhydrous THF via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Caption: A troubleshooting flowchart for low yield in this compound synthesis.
Caption: Desired reaction pathway versus a common side reaction pathway.
Technical Support Center: Asymmetric Reduction of 1-octyn-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the asymmetric reduction of 1-octyn-3-one (B3050644).
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion
Q1: My asymmetric reduction of 1-octyn-3-one is resulting in a low yield. What are the primary areas I should investigate?
A low conversion rate can stem from several factors related to the catalyst, substrate, reaction conditions, and reagents. A systematic approach to troubleshooting is recommended.[1]
Troubleshooting Steps:
-
Catalyst Integrity and Activity:
-
Catalyst Deactivation: This is a common cause of low yields.[1][2] Catalysts, especially air-sensitive ones, can decompose, leading to reduced reaction rates and stereoselectivity.[2]
-
Visual Inspection: Deactivated transition metal catalysts (e.g., Ruthenium-based) may change color or precipitate as metal nanoparticles.[2]
-
Control Reaction: Run the reaction with a fresh batch of catalyst or a standard substrate known to work well with your catalyst system. If this also results in low conversion, it strongly suggests an issue with the catalyst or the overall setup.[1]
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (if applicable) can poison the catalyst's active sites.[1] Common poisons include sulfur compounds, carbon monoxide, halides, and water.[1][2]
-
-
Reagent and Substrate Purity:
-
Reaction Conditions:
-
Inert Atmosphere: For many organometallic catalysts, maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent catalyst oxidation and deactivation.[2]
-
Temperature: Temperature significantly influences reaction rates. While higher temperatures can increase the rate, they may also lead to catalyst decomposition or reduced enantioselectivity.[1] Some reductions, like those with oxazaborolidine catalysts, show improved selectivity at lower temperatures (e.g., -30 °C).[4]
-
Pressure (for Hydrogenation): Higher hydrogen pressure generally increases the reaction rate but can sometimes negatively impact enantioselectivity.[1][5]
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or GC to ensure it has reached completion.[2][3]
-
-
Choice of Reducing Agent and Solvent:
-
The selection of the reducing agent is critical and depends on the catalyst system. Common choices include borane (B79455) complexes (for CBS reductions), hydrogen gas, or hydrogen donors like isopropanol (B130326) or formic acid for transfer hydrogenations.[2][6][7]
-
The solvent can dramatically affect both yield and enantioselectivity.[2] For instance, in some Noyori-type hydrogenations, changing the alcohol solvent can significantly alter the enantiomeric excess.[2]
-
dot
Caption: Troubleshooting workflow for low yield.
Issue 2: Poor Enantioselectivity
Q2: The yield of my reaction is acceptable, but the enantiomeric excess (ee) is low. How can I improve the enantioselectivity?
Low enantioselectivity indicates that the chiral catalyst is not effectively discriminating between the two faces of the prochiral ketone.
Troubleshooting Steps:
-
Catalyst and Ligand Choice:
-
The choice of the chiral ligand is paramount for high enantioselectivity.[1] The steric and electronic properties of the ligand create the chiral environment for the reduction.
-
For some substrates, a screening of different ligands may be necessary to find the optimal choice.[5] For instance, in certain Ru-catalyzed reductions, the size of the amino substituents on the diamine ligand can even reverse the sense of enantioselection.[8]
-
-
Reaction Temperature:
-
Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate.[4] For example, the reduction of some alkynyl ketones shows a significant increase in ee when the temperature is lowered to -30 °C.[4] However, for some CBS reductions, lower temperatures can lead to decreased enantioselectivity, so temperature optimization is key.[9]
-
-
Solvent Effects:
-
The solvent can influence the conformation of the catalyst-substrate complex in the transition state, thereby affecting enantioselectivity.[2] A screening of different solvents may be beneficial.
-
-
Additives and Co-catalysts:
-
In some catalytic systems, additives can play a crucial role. For example, in RuCl₂(diphosphine)(diamine)/base systems, the choice and amount of the base (e.g., t-C₄H₉OK) are critical for achieving high enantioselectivity.[8]
-
-
Substrate Structure:
-
The steric hindrance of the substrate can influence selectivity. For instance, in the reduction of phenyl alkynyl ketones, increasing the size of the alkyl group (e.g., from methyl to cyclohexyl) has been shown to improve the enantiomeric excess.[4]
-
dot
Caption: Strategy for improving enantioselectivity.
Frequently Asked Questions (FAQs)
Q3: Which catalytic systems are commonly used for the asymmetric reduction of 1-octyn-3-one and similar alkynyl ketones?
Several effective methods are available:
-
Oxazaborolidine Catalysts (CBS Reduction): Chiral oxazaborolidines, used catalytically with a stoichiometric borane source (like BMS or catecholborane), are highly effective for the reduction of alkynyl ketones.[4][6] This method offers good yields and high enantioselectivity, often at low temperatures.[4]
-
Transition Metal Catalysis (Asymmetric Hydrogenation/Transfer Hydrogenation): Ruthenium, Rhodium, and Iridium complexes with chiral ligands (e.g., BINAP and its derivatives, TsDPEN) are widely used.[5][8][10] These can be performed using hydrogen gas (asymmetric hydrogenation) or a hydrogen donor like isopropanol or formic acid (asymmetric transfer hydrogenation).[6][7]
-
Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs) from various microorganisms, can reduce ketones with excellent enantioselectivity.[11][12] These reactions are often performed in aqueous media under mild conditions.[11]
Q4: Can substrate concentration impact the yield of the reaction?
Yes, substrate concentration is a key parameter. High concentrations can sometimes lead to catalyst inhibition or product precipitation, while very low concentrations may unnecessarily slow down the reaction rate. It is important to determine the optimal substrate concentration for a given catalytic system to maximize yield and stereoselectivity.[2]
Q5: How do I choose the right chiral ligand for my reaction?
The optimal ligand is substrate-dependent. A literature search for the reduction of similar substrates is a good starting point. If high enantioselectivity is not achieved, a screening of a small library of ligands with different steric and electronic properties is often necessary. P,N ligands and chelating diphosphines are common classes of ligands for these transformations.[5][13]
Q6: What is the typical workup procedure for these reactions?
Once the reaction is complete (monitored by TLC or GC), the mixture is typically cooled and then quenched, for example, by adding water or a saturated ammonium (B1175870) chloride solution.[2] For borane-mediated reductions, excess borane can be quenched with an aldehyde like propionaldehyde (B47417), followed by an oxidative workup (e.g., NaOH/H₂O₂) if necessary to break down borate (B1201080) complexes.[3] The product is then extracted with an organic solvent, washed, dried, and concentrated. Purification is usually achieved by flash column chromatography.[2]
Data and Protocols
Table 1: Asymmetric Reduction of Alkynyl Ketones using Oxazaborolidine Catalyst
| Entry | Ketone (R') | Yield (%) | ee (%) | Conditions | Reference |
| 1 | Methyl | - | 71 | 2 mol% oxazaborolidine, 5 mol% BMS, THF, -30 °C | [4] |
| 2 | Ethyl | - | 88 | 2 mol% oxazaborolidine, 5 mol% BMS, THF, -30 °C | [4] |
| 3 | Cyclohexyl | - | 96 | 2 mol% oxazaborolidine, 5 mol% BMS, THF, -30 °C | [4] |
| 4 | 1-octyn-3-one | Good | >95 | B-3-pinanyl-9-BBN, THF, 0 °C to RT | [3] |
| 5 | Phenyl | 81 | 98 | 2 mol% oxazaborolidine, 5 mol% BMS, THF, -30 °C | [4] |
Table 2: Asymmetric Transfer Hydrogenation of Ketones with Ru(II) Catalysts
| Entry | Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |
| 1 | RuCl₂[(S)-tolbinap][(R)-dmapen]/t-C₄H₉OK | (E)-Chalcone | 99 | 97 (S) | 2-propanol, 40 atm H₂, 0 °C | [8] |
| 2 | Ru(II)/arene/TsDPEN | Aryl Ketones | High | >99 | 5:2 Formic acid/TEA | [10][14] |
| 3 | (S)-TolBINAP/PICA–Ru complex | Pinacolone | - | 98 | Ethanol | [2] |
| 4 | (S)-TolBINAP/PICA–Ru complex | Pinacolone | - | 36 | 2-propanol | [2] |
Experimental Protocol: Asymmetric Reduction of 1-octyn-3-one with Alpine-Borane®
This protocol is adapted from the procedure for the reduction of alkynyl ketones using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®).[3]
1. Preparation of the Reducing Agent:
-
In a flame-dried, nitrogen-flushed flask equipped with a magnetic stirrer, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF.
-
Cool the solution to 0 °C and slowly add a solution of enantiomerically pure α-pinene.
-
Allow the mixture to stir at room temperature for several hours to form the B-3-pinanyl-9-BBN reagent.
2. Reduction:
-
Cool the flask containing the reducing agent to 0 °C in an ice bath.
-
Add 1-octyn-3-one dropwise to the cooled solution. An initial exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for approximately 8 hours, or until completion as monitored by GC or TLC.
3. Workup:
-
Destroy the excess reducing agent by adding freshly distilled propionaldehyde and stirring for 1 hour at room temperature.
-
Remove the liberated α-pinene under vacuum.
-
Add ethanolamine (B43304) to the residue to precipitate the 9-BBN complex.
-
Filter the mixture and wash the solid with a suitable solvent (e.g., pentane).
-
The filtrate contains the desired (R)-(+)-1-octyn-3-ol. Concentrate the filtrate and purify the product by distillation or column chromatography.
4. Analysis:
-
Determine the chemical yield.
-
Analyze the enantiomeric excess (ee) by chiral HPLC or GC, or by NMR analysis using a chiral shift reagent.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. ethz.ch [ethz.ch]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P,N ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Octyn-3-ol Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion rates in reactions involving 1-octyn-3-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sonogashira Coupling Reactions
Question 1: I am experiencing a very low yield in my Sonogashira coupling reaction with this compound and an aryl halide. What are the most likely causes?
Answer: Low yields in Sonogashira couplings involving propargyl alcohols like this compound can stem from several factors. The most common culprits are related to the catalyst system, reaction atmosphere, and the integrity of your reagents.
-
Inactive Catalyst: The Palladium(0) species is the active catalyst, and it can be sensitive to air. Ensure your catalyst, whether it's a pre-catalyst like Pd(PPh₃)₂Cl₂ or a Pd(0) source like Pd(PPh₃)₄, has been stored under an inert atmosphere and is not degraded.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of this compound (Glaser coupling), a significant side reaction that consumes your starting material and reduces the yield of the desired cross-coupled product. It is crucial to thoroughly degas your solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Sub-optimal Base: The choice of base is critical. An inappropriate base can lead to incomplete deprotonation of the alkyne or unwanted side reactions. For Sonogashira couplings, organic amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. The purity of the base is also important; ensure it is free of water.
-
Copper(I) Co-catalyst Issues: If you are using a copper co-catalyst (e.g., CuI), its quality is important. It should be a fine, off-white to light tan powder. If it has a significant green or blue tint, it may be oxidized and less effective.
Question 2: My Sonogashira reaction starts but then seems to stop, resulting in an incomplete conversion. What could be causing this?
Answer: Reaction stalling is a common issue and often points to catalyst deactivation or reagent degradation over the course of the reaction.
-
Catalyst Decomposition: The phosphine (B1218219) ligands on the palladium catalyst can be susceptible to oxidation or other degradation pathways, leading to the precipitation of palladium black and loss of catalytic activity. Using a slight excess of phosphine ligand or employing more robust ligands can sometimes mitigate this.
-
Inhibition by Byproducts: Certain byproducts formed during the reaction can inhibit the catalyst.
-
Insufficient Base: The reaction generates a hydrohalic acid (e.g., HBr, HI) which is neutralized by the amine base. If there is insufficient base, the reaction medium can become acidic, which can lead to catalyst deactivation and potential side reactions with the propargyl alcohol moiety.
Question 3: I am observing a significant amount of homocoupled diyne (Glaser product) in my reaction mixture. How can I minimize this side reaction?
Answer: The formation of the homocoupled product is a classic side reaction in Sonogashira couplings, driven by the presence of oxygen.
-
Rigorous Degassing: The most effective way to minimize homocoupling is to ensure your reaction is completely free of oxygen. This can be achieved by several freeze-pump-thaw cycles of your solvent or by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period before adding the reagents.
-
Use of a Co-solvent: In some cases, using a co-solvent can help to better solubilize all components and favor the desired cross-coupling pathway.
-
Copper-Free Conditions: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variations have been developed. These can sometimes reduce the extent of homocoupling, although they may require different reaction conditions (e.g., different ligands or bases).
Hydroxyl Group Protection (Silyl Ethers)
Question 4: I am trying to protect the hydroxyl group of this compound as a silyl (B83357) ether (e.g., TBS ether), but the reaction is slow and gives a low yield. What can I do?
Answer: Low yields in silylation reactions are often due to issues with reagents, solvent, or reaction conditions.
-
Reagent Quality: Silylating agents like tert-butyldimethylsilyl chloride (TBSCl) are sensitive to moisture. Ensure you are using a fresh bottle or a properly stored reagent. The base used, typically imidazole (B134444), should also be anhydrous.
-
Solvent Purity: The use of a dry, aprotic solvent is crucial. N,N-Dimethylformamide (DMF) is a common choice and should be of high purity and anhydrous.
-
Insufficient Base: Imidazole acts as both a base and a catalyst in this reaction. Ensure you are using a sufficient excess (typically 1.5 to 2 equivalents) to drive the reaction to completion.
-
Steric Hindrance: this compound is a secondary alcohol, which is more sterically hindered than a primary alcohol. While TBS protection is generally efficient, for more hindered alcohols, a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine may be required.
Question 5: My silylation reaction is producing multiple spots on TLC, and the desired product is difficult to isolate. What are these byproducts?
Answer: The formation of multiple products can complicate purification. Common byproducts in silylation reactions include:
-
Disiloxane: This can form from the reaction of the silylating agent with any trace amounts of water in the reaction mixture.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted this compound.
-
Side reactions of the alkyne: While generally stable under these conditions, prolonged reaction times or elevated temperatures could potentially lead to side reactions involving the alkyne.
To minimize byproducts, ensure all reagents and solvents are anhydrous and that the reaction is monitored by TLC to avoid unnecessarily long reaction times.
Data Presentation
Table 1: Comparison of Silylating Agents for the Protection of Alcohols
| Silylating Agent | Common Abbreviation | Reagents & Conditions | Typical Yield (Primary Alcohols) | Typical Yield (Secondary Alcohols) | Relative Stability (Acidic) |
| Trimethylsilyl chloride | TMSCl | TMSCl, Imidazole, DCM | >95% | >90% | Very Low |
| tert-Butyldimethylsilyl chloride | TBSCl or TBDMSCl | TBSCl, Imidazole, DMF | >98% | >95% | Moderate |
| Triisopropylsilyl chloride | TIPSCl | TIPSCl, Imidazole, DMF | >95% | >90% | High |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | TBDPSCl, Imidazole, DMF | >95% | >90% | Very High |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.[1]
Table 2: Influence of Catalyst and Base on Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Room Temp - 50 | Good to Excellent |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 50 - 80 | Good to Excellent |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | Room Temp - 60 | Good |
| PdCl₂(dppf) | None | Cs₂CO₃ | Dioxane | 80 - 100 | Moderate to Good |
Note: This table provides a general overview. Optimal conditions are substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for the Protection of this compound with TBSCl
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) until the imidazole has completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add TBSCl (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired TBS-protected this compound.[2][3]
Protocol 2: General Procedure for the Sonogashira Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous and degassed THF to the flask.
-
To the stirred solution, add triethylamine (3.0 eq) followed by the dropwise addition of this compound (1.2 eq).
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) if the conversion is slow.
-
Monitor the reaction progress by TLC until the starting aryl halide is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[4][5]
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion in Sonogashira coupling.
Caption: Troubleshooting guide for silyl ether protection of this compound.
References
Technical Support Center: 1-Octyn-3-ol Storage and Handling
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 1-octyn-3-ol to prevent its degradation. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C in a freezer. Higher temperatures can accelerate degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This prevents oxidation and reactions with atmospheric moisture.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Light can initiate photolytic degradation.
-
Container: Use a tightly sealed, clean, and dry glass container.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to several degradation pathways due to its terminal alkyne and secondary alcohol functional groups:
-
Oxidation: The secondary alcohol can be oxidized to a ketone (1-octyn-3-one). The alkyne bond can also undergo oxidative cleavage. This is accelerated by the presence of oxygen.
-
Polymerization: Terminal alkynes can undergo oxidative coupling, such as the Glaser-Hay coupling, in the presence of oxygen and catalytic amounts of metal ions (e.g., copper), leading to the formation of diynes and other polymeric materials.
-
Hydration: The alkyne group can be hydrated to form a ketone (octan-2-one) or an aldehyde, particularly in the presence of acidic conditions or metal catalysts.
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation can include:
-
Visual Changes: Discoloration (yellowing or browning), or the formation of a precipitate or insoluble material.
-
Analytical Changes: The appearance of new peaks in your analytical data (e.g., NMR, GC-MS). For example, the presence of unexpected ketone or aldehyde peaks in an NMR or MS spectrum can indicate hydration or oxidation.
-
Poor Reaction Performance: A decrease in the yield of your reaction or the formation of unexpected byproducts can be a sign that your starting material has degraded.
Q4: Can I store this compound at room temperature?
A4: Short-term storage at room temperature is generally not recommended. For long-term stability and to prevent degradation, it is crucial to adhere to the recommended low-temperature storage conditions. Storing at room temperature will likely lead to a faster rate of degradation.
Q5: Is it necessary to handle this compound in a glovebox?
A5: While not always strictly necessary for immediate use, handling this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is highly recommended, especially when dispensing for long-term storage or for use in sensitive reactions. This will minimize its exposure to oxygen and moisture.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Discoloration (yellowing/browning) of the liquid | Oxidation or polymerization | 1. Check the storage conditions. Ensure the container is tightly sealed and was flushed with an inert gas. 2. Protect from light. 3. Consider repurifying the material by distillation or chromatography if the purity is compromised. |
| Formation of a solid precipitate | Uncontrolled polymerization (e.g., Glaser-Hay coupling) | 1. Strictly maintain an inert atmosphere during storage and handling. 2. Ensure the absence of trace metal catalysts (e.g., copper) in your storage container or from previous reactions. |
| Presence of unexpected ketone or aldehyde peaks in NMR/MS | Hydration of the alkyne or oxidation of the alcohol | 1. Use anhydrous solvents for any solutions. 2. Avoid acidic conditions during storage and workup unless required by the protocol. 3. Ensure storage under an inert atmosphere to prevent oxidation. |
| Low or no product formation in a coupling reaction | Degradation of the this compound | 1. Verify the purity of the this compound using NMR or GC-MS before starting the reaction. 2. Thoroughly degas all solvents and reagents to remove oxygen. 3. Use fresh catalysts and reagents for your reaction. |
Data Presentation
The following table provides an illustrative summary of the expected stability of this compound under various storage conditions. This data is intended as a general guide.
| Storage Condition | Temperature | Atmosphere | Expected Purity after 6 Months | Primary Degradation Pathway(s) |
| Optimal | -20°C | Inert (Argon/Nitrogen) | >98% | Minimal degradation |
| Sub-optimal | 4°C | Air | 90-95% | Oxidation, Polymerization |
| Not Recommended | Room Temperature | Air | <90% | Rapid Oxidation and Polymerization |
Experimental Protocols
Protocol for Monitoring the Purity of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If quantitative analysis is desired, add a known concentration of an internal standard (e.g., dodecane).
-
-
GC-MS Conditions (Illustrative):
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Transfer line at 280°C.
-
Scan range of m/z 35-350.
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the relative purity by dividing the peak area of this compound by the total peak area.
-
Attempt to identify any significant impurity peaks by their mass spectra, looking for masses corresponding to potential oxidation or polymerization products.
-
Mandatory Visualization
Caption: Recommended workflow for storage and handling of this compound.
Technical Support Center: Optical Resolution of Racemic 1-Octyn-3-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optical resolution of racemic 1-octyn-3-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common challenges encountered during the resolution of racemic this compound via enzymatic kinetic resolution and chiral derivatization methods.
Topic 1: Enzymatic Kinetic Resolution (EKR) using Lipase (B570770)
Q1: My enzymatic kinetic resolution of this compound is showing low enantiomeric excess (ee). What are the possible causes and how can I improve it?
A1: Low enantiomeric excess (ee) in lipase-catalyzed resolutions of secondary alcohols is a common issue. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:
-
Enzyme Choice and Activity: Not all lipases exhibit high enantioselectivity for every substrate. While Novozym 435 (immobilized Candida antarctica lipase B) is a robust choice for many secondary alcohols, its effectiveness can vary.
-
Troubleshooting:
-
Screen Different Lipases: Test other commercially available lipases such as those from Pseudomonas cepacia or Pseudomonas fluorescens.
-
Enzyme Loading: An incorrect enzyme concentration can affect the resolution. Both too little and too much enzyme can be detrimental. Start with the recommended loading and optimize from there.
-
Enzyme Deactivation: Ensure the enzyme has not been denatured by improper storage or harsh reaction conditions (e.g., extreme pH or temperature).
-
-
-
Reaction Conditions: The solvent, temperature, and acyl donor play a crucial role in the enantioselectivity of the enzyme.
-
Troubleshooting:
-
Solvent Polarity: The hydrophobicity of the solvent can significantly influence enzyme activity and selectivity. Non-polar solvents like hexane (B92381) or toluene (B28343) are often preferred. Polar solvents can strip essential water from the enzyme, leading to deactivation.
-
Temperature: While higher temperatures increase the reaction rate, they can negatively impact enantioselectivity. Try running the reaction at a lower temperature (e.g., room temperature or slightly below).
-
Acyl Donor: The nature of the acyl donor is critical. Vinyl acetate (B1210297) is a common and effective choice as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. Other acyl donors like isopropenyl acetate or acid anhydrides can also be tested.
-
-
-
Reaction Time and Conversion: For a kinetic resolution, the highest ee for both the unreacted substrate and the product is achieved around 50% conversion. Over- or under-running the reaction will result in lower ee for one or both components.
-
Troubleshooting:
-
Monitor Reaction Progress: Take aliquots at regular intervals and analyze the ee and conversion using chiral GC or HPLC. This will help you determine the optimal reaction time to achieve approximately 50% conversion.
-
-
Q2: The yield of my desired enantiomer from the enzymatic resolution is consistently low, even at the optimal 50% conversion. How can I maximize the yield?
A2: It is important to remember that the theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[1] To improve the overall process yield, you can consider the following strategies:
-
Racemization and Recycling: The unwanted enantiomer can be racemized and recycled back into the resolution process. This is a key feature of dynamic kinetic resolution (DKR).
-
Troubleshooting:
-
Dynamic Kinetic Resolution (DKR): For propargyl alcohols, oxovanadium-based catalysts have been used in combination with lipases to achieve in-situ racemization, leading to theoretical yields of up to 100% for one enantiomer.[1][2][3][4]
-
Isolate and Racemize Separately: If a DKR is not feasible, the unwanted enantiomer can be isolated after the initial resolution and subjected to a separate racemization step before being reintroduced to the enzymatic resolution.
-
-
-
Product Inhibition: The accumulation of products (the esterified alcohol and the leaving group from the acyl donor) can sometimes inhibit the enzyme, slowing down the reaction and affecting the yield.
-
Troubleshooting:
-
In Situ Product Removal: While more complex to set up, techniques to remove one of the products as it is formed can help to maintain enzyme activity.
-
-
Topic 2: Resolution via Chiral Derivatizing Agents and Diastereomer Separation
Q3: I have derivatized my racemic this compound with a chiral agent, but I am struggling to separate the resulting diastereomers by HPLC. What can I do?
A3: The separation of diastereomers by HPLC is dependent on the differences in their physical properties and interactions with the stationary and mobile phases.[5][6][7]
-
Choice of Chiral Derivatizing Agent: The structure of the derivatizing agent significantly impacts the separation.
-
Troubleshooting:
-
(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid): This reagent is known to be effective for the resolution of alcohols, including this compound, often providing good separation on silica (B1680970) gel columns.[6][8]
-
Mosher's Acid (MTPA): Another common choice, although MαNP acid has been reported to provide better separation for some alcohols.[8]
-
-
-
Chromatographic Conditions: The choice of stationary and mobile phases is critical.
-
Troubleshooting:
-
Stationary Phase: For MαNP esters, a normal-phase separation on a silica gel column is often successful.
-
Mobile Phase Optimization: Systematically vary the solvent polarity of the mobile phase. For a normal-phase separation, a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol) is typically used. Adjusting the ratio of these solvents can significantly impact the resolution. A shallow gradient may also be effective.
-
-
Q4: I am attempting to separate the diastereomers by crystallization, but I am facing issues like co-crystallization or oiling out.
A4: Diastereomeric crystallization can be a powerful technique for large-scale resolutions, but it is often challenging to optimize.
-
Solvent Selection: The choice of solvent is the most critical parameter. The ideal solvent will maximize the solubility difference between the two diastereomers.
-
Troubleshooting:
-
Systematic Solvent Screening: Screen a variety of solvents with different polarities.
-
Solvent/Anti-solvent Systems: Use a solvent in which both diastereomers are soluble and slowly add an anti-solvent in which both are poorly soluble to induce crystallization of the less soluble diastereomer.
-
-
-
Supersaturation and Cooling Rate: The degree of supersaturation and the rate of cooling control the nucleation and crystal growth.
-
Troubleshooting:
-
Slow Cooling: Cool the solution slowly to allow for the selective crystallization of the desired diastereomer. Rapid cooling can lead to the co-crystallization of both diastereomers.
-
Seeding: If you have a small amount of the pure desired diastereomer, you can use it to seed the supersaturated solution to promote its crystallization.
-
-
-
Oiling Out: This occurs when the diastereomer separates as a liquid phase instead of a solid.
-
Troubleshooting:
-
Lower Concentration: Use a more dilute solution.
-
Higher Crystallization Temperature: Find a solvent system that allows for crystallization at a higher temperature.
-
-
Quantitative Data
The following tables summarize typical quantitative data for the resolution of propargyl alcohols, which are structurally similar to this compound.
Table 1: Lipase-Catalyzed Dynamic Kinetic Resolution of Propargyl Alcohols [1][2][3][4]
| Substrate | Lipase | Racemization Catalyst | Solvent | Yield (%) | ee (%) |
| Various Propargyl Alcohols | Novozym 435 | Oxovanadium Complex | (Trifluoromethyl)benzene | up to 99 | up to 99 |
| 3-(Trialkylsilyl)propargyl alcohols | Pseudomonas fluorescens lipase | VMPS4 | Toluene | High | High |
Table 2: Resolution of this compound via Derivatization and HPLC
| Chiral Derivatizing Agent | HPLC Column | Mobile Phase | Separation |
| (S)-(+)-MαNP acid | Silica Gel | Not specified, likely Hexane/Ethyl Acetate | Preparative separation of 850 mg sample was successful. |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of this compound
This protocol is adapted from the resolution of the structurally similar 1-octen-3-ol (B46169) and may require optimization for this compound.
-
Reaction Setup: In a suitable flask, dissolve racemic this compound (1.0 eq) in vinyl acetate (1.5 - 2.0 eq).
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the solution. A typical starting point is a 1:5 to 1:10 enzyme to substrate weight ratio.
-
Reaction: Stir the mixture at room temperature (or a controlled temperature, e.g., 30°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
-
Work-up: Once the desired conversion (typically ~50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Remove the excess vinyl acetate and solvent under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel.
Protocol 2: General Procedure for Derivatization of this compound with (S)-(+)-MαNP Acid and Separation
-
Esterification:
-
In a flame-dried flask under an inert atmosphere, dissolve racemic this compound (1.0 eq), (S)-(+)-MαNP acid (1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C and add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Separation:
-
Purify the crude diastereomeric esters by column chromatography on silica gel.
-
Perform analytical HPLC on a silica gel column with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to confirm the separation of the two diastereomers.
-
Carry out preparative HPLC to isolate the individual diastereomers.
-
-
Hydrolysis: The separated diastereomeric esters can be hydrolyzed (e.g., using LiOH or K₂CO₃ in methanol/water) to yield the enantiomerically pure (R)- and (S)-1-octyn-3-ol.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution of Racemic this compound.
Caption: Workflow for Resolution via Chiral Derivatization and HPLC Separation.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipase/Oxovanadium Co-Catalyzed Dynamic Kinetic Resolution of Propargyl Alcohols: Competition between Racemization and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Preventing exothermic reactions during 1-Octyn-3-ol synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe synthesis of 1-Octyn-3-ol, with a primary focus on preventing and managing exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for this compound, and which are prone to exothermic reactions?
A1: The most common synthesis routes for this compound include the reaction of an acetylide with hexanal (B45976) or the reduction of 1-octyn-3-one (B3050644). The Grignard reaction, involving the formation of an organomagnesium halide followed by reaction with hexanal, is a widely used method.[1][2] Both the formation of the Grignard reagent and its subsequent reaction with the aldehyde are notably exothermic and require careful temperature control.[3][4] The reduction of 1-octyn-3-one can also be initially exothermic.[5]
Q2: What are the primary hazards associated with the synthesis of this compound via the Grignard reaction?
A2: The primary hazards include:
-
Exothermic Reaction: The formation of the Grignard reagent and its reaction with hexanal release a significant amount of heat, which can lead to a thermal runaway if not properly controlled.[2][4]
-
Pyrophoric Reagents: Grignard reagents can ignite spontaneously on contact with air or moisture.[6][7]
-
Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are highly flammable.[3]
-
Water Reactivity: Grignard reagents react violently with water, which can quench the reaction and also create a fire hazard due to the exothermic nature of the quench.[4][8]
Q3: Why is slow, controlled addition of reagents crucial?
A3: Slow and controlled addition of the alkyl or aryl halide to the magnesium suspension, and subsequently the aldehyde to the Grignard reagent, is critical for managing the reaction's exotherm.[9][10] Adding the reagents too quickly can lead to a rapid accumulation of unreacted starting materials, followed by a sudden, uncontrolled reaction and a dangerous temperature spike.[10] This helps to dissipate the heat generated and maintain a stable reaction temperature.
Q4: What is a safe temperature range for conducting the Grignard synthesis of this compound?
A4: A specific optimal temperature can vary, but generally, the reaction is initiated at room temperature or with gentle warming.[10] Once initiated, the reaction is typically maintained at a low temperature, for example, 0-5 °C, using an ice bath to control the exotherm.[1][9] The addition of hexanal is also performed at a reduced temperature, such as 0 °C.[1]
Q5: What is "quenching," and why is it a hazardous step?
A5: Quenching is the process of deactivating the reactive Grignard reagent at the end of the reaction, typically by adding a proton source like water or a saturated aqueous solution of ammonium (B1175870) chloride.[1][11] This step is hazardous because the reaction of the Grignard reagent with water is highly exothermic.[8] If the quenching agent is added too quickly, it can cause the solvent to boil violently and potentially lead to a fire.[8] Therefore, quenching must be done slowly and with adequate cooling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Sudden, uncontrolled temperature rise during Grignard reagent formation. | 1. Addition of the alkyl/aryl halide is too fast. 2. Insufficient cooling. 3. Reaction initiation was delayed, leading to an accumulation of halide. | 1. Immediately stop the addition of the halide. 2. Increase external cooling (e.g., add more ice/dry ice to the bath). 3. If the temperature continues to rise rapidly, prepare for emergency quenching by having a cold, inert solvent ready to dilute the reaction mixture. |
| No exotherm observed after adding a portion of the alkyl/aryl halide. | 1. The surface of the magnesium is not activated. 2. Presence of moisture in the glassware or solvent. | 1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[10] 2. Gentle warming with a water bath may be necessary to initiate the reaction. Be prepared for a sudden exotherm once the reaction starts. 3. Ensure all glassware is oven-dried and solvents are anhydrous for future attempts. |
| Vigorous, uncontrolled boiling during the addition of hexanal. | 1. Addition of hexanal is too rapid. 2. The Grignard reagent solution is too concentrated. 3. Inadequate cooling of the reaction mixture. | 1. Stop the addition of hexanal immediately. 2. Ensure the cooling bath is effectively lowering the internal temperature. 3. Resume addition at a much slower rate once the temperature is under control. |
| Exothermic reaction during quenching is too violent. | 1. The quenching agent (e.g., water, NH4Cl solution) was added too quickly. 2. The reaction mixture was not sufficiently cooled before quenching. | 1. Always cool the reaction mixture in an ice bath before and during quenching.[8] 2. Add the quenching agent dropwise with vigorous stirring. 3. Be aware of a potential induction period before the exotherm begins.[8] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction with Hexanal
This protocol outlines the synthesis of this compound from acetylene (B1199291) and hexanal using a Grignard reagent.
Materials:
-
2M Methylmagnesium bromide in THF
-
Acetylene gas
-
Hexanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[3]
-
Formation of Acetylide: A solution of 2M methylmagnesium bromide in THF (100 ml) is placed in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser. The flask is cooled in an ice bath.
-
Acetylene Addition: A rapid stream of acetylene is passed through the solution. The reaction is exothermic, and the flow of acetylene should be controlled to maintain the temperature. Methane gas will evolve. Continue the acetylene addition until the gas evolution ceases.
-
Addition of Hexanal: The reaction mixture is cooled to 0°C. Hexanal (10 g) is added dropwise to the stirred solution, ensuring the temperature does not rise significantly.[1] The slow addition is crucial to control the exothermic reaction.[1]
-
Reaction Time: The mixture is stirred for 30 minutes at 0°C after the addition of hexanal is complete.[1]
-
Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.[1] This step is highly exothermic and must be performed with efficient cooling and stirring.[8]
-
Workup: The organic product is extracted with diethyl ether. The combined ether layers are washed with water and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reaction Temperature (Hexanal Addition) | 0 °C | Crucial for controlling the exotherm.[1] |
| Quenching Temperature | < 10 °C | Maintain low temperature with an ice bath to control the exotherm.[8] |
| Reagent Concentration (Grignard) | 2 M in THF | A common concentration for commercially available Grignard reagents.[1] |
Disclaimer: The provided temperature ranges are based on general laboratory practices for Grignard reactions. The optimal conditions for your specific setup may vary and should be determined through careful experimentation and risk assessment.
Visualizations
Caption: Experimental workflow for the synthesis of this compound, highlighting critical temperature control stages.
Caption: Decision tree for managing an unexpected exothermic event during synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. acs.org [acs.org]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Catalyst Loading for 1-Octyn-3-ol Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective hydrogenation of 1-octyn-3-ol. Our aim is to address specific experimental challenges to help you optimize your reaction outcomes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the hydrogenation of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur compounds) can poison the catalyst.[1][2] | - Use high-purity, degassed solvents and reagents.[1] - Purify the this compound substrate if necessary.[1] - Implement a "spiking" experiment to confirm if the substrate batch contains inhibitors.[1] |
| Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale or desired rate. | - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[1] - Ensure the catalyst is well-dispersed in the reaction medium.[1] | |
| Poor Hydrogen Mass Transfer: Inefficient mixing prevents hydrogen gas from reaching the catalyst surface. | - Increase the stirring speed to create a vortex. - Ensure the reaction vessel is properly purged with hydrogen.[1] - Consider increasing the hydrogen pressure.[1] | |
| Low Selectivity to 1-Octen-3-ol (Over-reduction to 1-Octan-3-ol) | Catalyst is Too Active: Standard catalysts like Pd/C are highly active and can readily hydrogenate the intermediate alkene to an alkane.[3] | - Use a selectively deactivated ("poisoned") catalyst, such as Lindlar's catalyst (Pd/CaCO₃ with lead acetate).[1] - Add a controlled amount of a catalyst modifier like quinoline (B57606) to the reaction mixture.[1][4] |
| High Hydrogen Pressure: Elevated H₂ pressure can accelerate the rate of the second hydrogenation step (alkene to alkane).[2] | - Reduce the hydrogen pressure. Many selective hydrogenations can be run effectively at or slightly above atmospheric pressure (e.g., using a hydrogen balloon).[2] | |
| Prolonged Reaction Time: Allowing the reaction to continue after the starting alkyne is consumed will lead to the hydrogenation of the product alkene.[2] | - Monitor the reaction progress closely by TLC, GC, or NMR. - Stop the reaction immediately upon consumption of the this compound.[2] | |
| Reaction Starts then Stops (Catalyst Deactivation) | Catalyst Fouling: Terminal alkynes can oligomerize on the catalyst surface, blocking active sites.[1] | - Lower the reaction temperature.[1] - Decrease the substrate concentration.[1] |
| Sintering: At elevated temperatures, metal nanoparticles on the catalyst support can agglomerate, reducing the active surface area.[1] | - Operate at the lowest effective temperature. - Select a catalyst with higher thermal stability if high temperatures are required. | |
| Poor Reproducibility | Inconsistent Catalyst Handling: Variability in weighing, transferring, or activating the catalyst. | - Standardize all catalyst handling procedures. - Store catalysts in a dry, inert environment (e.g., a desiccator or glovebox). |
| Variable Reagent Quality: Impurities in different batches of substrate or solvent can affect the reaction. | - Use reagents from the same batch for a series of experiments. - Purify reagents if quality is suspect. |
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst for the selective hydrogenation of this compound to (Z)-1-octen-3-ol?
The most widely used catalyst for this transformation is Lindlar's catalyst. It consists of palladium supported on calcium carbonate (CaCO₃) and is "poisoned" with lead acetate (B1210297) and often quinoline.[4] This poisoning deactivates the most active sites on the palladium surface, allowing for the reduction of the alkyne to a cis-alkene while minimizing over-reduction to the alkane.[1]
Q2: How does catalyst loading affect the selectivity of the reaction?
Generally, increasing catalyst loading will increase the reaction rate. However, excessively high loading can lead to a decrease in selectivity towards the desired alkene. This is because a higher concentration of active sites can promote the subsequent hydrogenation of the alkene to an alkane before the initial alkyne is fully consumed. For sensitive substrates, it is crucial to find an optimal catalyst loading that balances reaction time and selectivity. Studies on similar alkynols have shown that increasing the substrate-to-catalyst ratio can enhance selectivity.[5]
Q3: Can I use standard 10% Pd/C for this reaction?
While standard Pd/C is a very efficient hydrogenation catalyst, it is generally too active for the selective semi-hydrogenation of terminal alkynes and will likely result in a mixture of the alkene and the fully saturated alkane, 1-octan-3-ol.[3][6] To improve selectivity with Pd/C, you would need to add a catalyst poison like quinoline to the reaction mixture.[2]
Q4: My reaction is producing the trans-alkene isomer. What is happening?
The formation of the trans-alkene is less common with heterogeneous catalysts like Lindlar's, which favor syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, leading to the cis-alkene. Significant amounts of the trans-isomer might suggest a different reaction mechanism is at play, possibly due to catalyst modification or isomerization of the cis-product. Ensure you are using the correct type of catalyst and that it has not been altered.
Q5: Can a deactivated catalyst be regenerated?
Regeneration depends on the cause of deactivation.
-
Fouling/Coking: Catalysts deactivated by carbon deposits can sometimes be regenerated by controlled oxidation (burning off the coke) followed by a reduction step.[2]
-
Poisoning: If poisoning is reversible, washing the catalyst may restore some activity. However, strong, irreversible poisoning is permanent.[1]
-
Sintering: The thermal agglomeration of metal particles is generally irreversible.[1]
Data Presentation
The tables below summarize quantitative data for the hydrogenation of this compound and similar substrates, illustrating the impact of catalyst loading and other conditions on reaction outcomes.
Table 1: Effect of Catalyst Loading on this compound Hydrogenation
| Catalyst | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Selectivity to 1-Octen-3-ol (%) | Reference |
| PdCl₂ | 0.0002 | 5 | 90 | >96 | [7] |
| PdCl₂ | 0.04 | 5 | 30 | >80 | [7] |
Note: Data derived from studies on various alkynes, including this compound, showing a trend where very low catalyst loadings can achieve high selectivity.
Table 2: Hydrogenation of 1-Octyne with Ag/Al₂O₃ Catalysts
| Catalyst | Ag Loading (wt%) | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity to 1-Octene (%) | Reference |
| Ag/Al₂O₃ | 2 | 30 | 140 | ~75 | >95 | [8] |
| Ag/Al₂O₃ | 5 | 30 | 140 | >99 (at 24h) | >95 | [8] |
| Ag/Al₂O₃ | 10 | 30 | 140 | ~95 | >95 | [8] |
Note: This data is for 1-octyne, a structurally similar substrate, and demonstrates the influence of metal loading on catalyst performance.
Experimental Protocols
Protocol 1: Selective Hydrogenation using Lindlar's Catalyst
This protocol describes a general procedure for the selective semi-hydrogenation of this compound to (Z)-1-octen-3-ol.
Materials:
-
This compound
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)
-
Solvent (e.g., Methanol, Ethanol (B145695), or Hexane, high purity)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., 10-20 mL of ethanol per gram of substrate).
-
Catalyst Addition: Carefully add Lindlar's catalyst (typically 5-10 wt% relative to the substrate) to the solution.[4]
-
Atmosphere Purge: Securely attach the flask to a hydrogenation apparatus (e.g., a manifold with a hydrogen balloon or a Parr shaker). Evacuate the flask and backfill with an inert gas. Repeat this purge cycle three times to ensure an oxygen-free atmosphere.[4]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen. For a lab-scale reaction, a hydrogen-filled balloon is often sufficient to maintain a positive pressure of ~1 atm. For larger scales or faster reactions, a pressurized vessel may be used (e.g., 1-4 atm).[4]
-
Reaction Monitoring: Begin vigorous stirring. Monitor the reaction's progress by periodically taking samples and analyzing them by TLC or GC. The reaction is typically complete when the starting material is no longer detectable.
-
Work-up: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude (Z)-1-octen-3-ol. If necessary, the product can be purified by distillation or column chromatography.
Visualizations
The following diagrams illustrate key workflows for optimizing and troubleshooting the hydrogenation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of Ag/Al2O3 Catalysts for the Hydrogenation of 1-Octyne and the Preferential Hydrogenation of 1-Octyne vs 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Techniques for Purifying 1-Octyn-3-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Octyn-3-ol and its derivatives through recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound derivatives, particularly through the resolution of enantiomers via diastereomeric salt formation.
Q1: I'm trying to recrystallize a derivative of this compound, but no crystals are forming. What should I do?
A: The failure of crystals to form is a common issue that can often be resolved by addressing the following points:
-
Supersaturation: The solution may not be sufficiently supersaturated. To induce crystallization, you can try:
-
Scratching the inner surface of the flask with a glass rod just below the surface of the solution. This creates a rough surface for nucleation.
-
Adding a seed crystal of the desired compound, if available. A very small amount of the pure solid can initiate crystal growth.
-
Concentrating the solution by carefully evaporating some of the solvent to increase the solute concentration.
-
Cooling the solution to a lower temperature, for instance, in an ice bath, to decrease the solubility of your compound.
-
-
Solvent Choice: The solvent system may be too effective at dissolving your compound. If the compound is too soluble, it will not precipitate upon cooling. In this case, you might need to:
-
Use a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Introduce an "anti-solvent." This is a solvent in which your compound is insoluble but is miscible with the solvent in which your compound is dissolved. Add the anti-solvent dropwise to the warm solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the precipitate before allowing it to cool slowly.
-
Q2: My this compound derivative is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is too concentrated. To address this:
-
Lower the cooling temperature gradually. Rapid cooling can sometimes lead to the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a lower-boiling point solvent. This can help ensure that the solution temperature is below the melting point of your compound during crystallization.
-
Use a more dilute solution. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Change the solvent system entirely. Sometimes, a different solvent or solvent mixture is necessary to promote crystal formation over oiling out.
Q3: The yield of my recrystallized this compound derivative is very low. How can I improve it?
A: A low yield can be frustrating, but several factors can be optimized to improve it:
-
Minimize the amount of hot solvent used. Use just enough hot solvent to fully dissolve your crude product. Adding too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Ensure the solution is sufficiently cooled. The solubility of your compound decreases as the temperature drops. Cooling the solution in an ice bath after it has reached room temperature can help maximize the amount of crystallized product.
-
Wash the collected crystals with a minimal amount of ice-cold solvent. Using too much wash solvent, or solvent that is not cold, can redissolve some of your purified crystals.
-
Avoid premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.
Q4: After recrystallization of my this compound derivative, the purity is still not satisfactory. What can I do?
A: If the purity of your recrystallized product is still low, consider the following:
-
Perform multiple recrystallizations. For challenging separations, such as the resolution of enantiomers, multiple recrystallizations may be necessary to achieve high purity. For instance, the resolution of racemic this compound via its phthalic amine salt may require three to four recrystallizations.[1]
-
Ensure slow crystal growth. Rapid crystallization can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to promote the formation of purer crystals.
-
Use decolorizing carbon. If your solution has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them. Be aware that using too much charcoal can lead to a loss of your desired product.
Frequently Asked Questions (FAQs)
Q1: How do I choose a suitable solvent for recrystallizing my this compound derivative?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A general rule of thumb is "like dissolves like," meaning a polar compound will dissolve better in a polar solvent, and a nonpolar compound in a nonpolar solvent. For derivatives of this compound, which are often moderately polar, alcohols (e.g., ethanol, methanol), ethyl acetate, or mixtures with water or hexanes are good starting points. It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.
Q2: What is the purpose of derivatizing this compound for purification?
A2: this compound is a liquid at room temperature and is typically purified by distillation. However, to separate its enantiomers (the (R)- and (S)- forms), it is often converted into a solid derivative. This is because enantiomers have identical physical properties and cannot be separated by conventional techniques like distillation or simple recrystallization. By reacting the racemic this compound with a chiral resolving agent, a pair of diastereomers are formed. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional recrystallization.[1]
Q3: Can I use any chiral amine to resolve my this compound phthalate (B1215562) derivative?
A3: While in theory various chiral amines could be used, the efficiency of the resolution is highly dependent on the specific amine. For the resolution of this compound half-acid phthalate, (+)-α-methylbenzylamine has been shown to be effective.[1] The choice of resolving agent is crucial as it determines the difference in solubility between the resulting diastereomeric salts.
Q4: How many recrystallizations are typically needed to achieve high enantiomeric purity?
A4: The number of recrystallizations required depends on the initial enantiomeric excess and the separation efficiency of each recrystallization step. For the resolution of racemic this compound phthalic amine salt, it may take three to four recrystallizations to obtain optically pure material.[1] If you start with an already enantioenriched mixture, fewer recrystallizations will be needed.
Data Presentation
The following table summarizes typical recrystallization conditions for the diastereomeric salts of derivatives of secondary alcohols, similar to this compound. This data is illustrative and serves as a starting point for optimization.
| Derivative Type | Chiral Resolving Agent | Solvent System | Typical Yield (%) | Typical Purity (de/ee %) |
| Phthalate monoester | (+)-α-Methylbenzylamine | Methylene (B1212753) Chloride | Varies with each recrystallization | >98% ee after 3-4 recrystallizations[1] |
| Maleic acid monoester | Cinchonidine | Not specified | Not specified | >99% ee |
| Maleic acid monoester | (+)-Dehydroabietylamine | Not specified | Not specified | 98% ee |
de = diastereomeric excess, ee = enantiomeric excess
Experimental Protocols
Protocol: Enantiomeric Resolution of this compound via Diastereomeric Salt Recrystallization
This protocol outlines the steps for the resolution of racemic this compound by forming a diastereomeric salt of its half-phthalate ester with (+)-α-methylbenzylamine.
Step 1: Formation of the Half-Phthalate Ester
-
In a round-bottom flask, combine equimolar amounts of racemic this compound and phthalic anhydride.
-
Heat the mixture gently with stirring until a homogeneous melt is formed.
-
Allow the reaction mixture to cool to room temperature. The product, the half-acid phthalate derivative, is typically a waxy solid.[1]
Step 2: Formation of the Diastereomeric Salt
-
Dissolve the crude half-phthalate ester in a suitable solvent, such as methylene chloride.
-
Add an equimolar amount of (+)-α-methylbenzylamine to the solution.
-
Stir the mixture at room temperature to allow for the formation of the diastereomeric amine salts.
Step 3: Fractional Recrystallization
-
Heat the solution containing the diastereomeric salts until all solids dissolve.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. The first crystallization may take several days.[1]
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Repeat the recrystallization process (steps 3.1-3.5) three to four times, or until the desired enantiomeric purity is achieved. The pure amine salt should have a melting point of 132–134°C.[1]
Step 4: Regeneration of the Enantiomerically Pure this compound
-
Dissolve the purified diastereomeric salt in an aqueous solution of a strong base (e.g., sodium hydroxide) to hydrolyze the ester and liberate the free alcohol and phthalic acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to isolate the enantiomerically pure this compound.
-
Wash the organic extracts with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the recrystallization of this compound derivatives.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Common impurities in commercially available 1-Octyn-3-ol
Welcome to the Technical Support Center for 1-Octyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions encountered during the handling, analysis, and use of commercially available this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Commercially available this compound is typically synthesized via the reaction of hexanal (B45976) with an acetylene (B1199291) source, often using a Grignard reagent like ethynylmagnesium bromide. Based on this synthesis route and potential side reactions, the most common impurities can be categorized as follows:
-
Residual Starting Materials: Unreacted hexanal is a frequent impurity.
-
Isomeric Impurities: In some cases, trace amounts of other octynol isomers may be present.
-
Oxidation Products: Over time, or due to improper handling, this compound can oxidize to form byproducts. The secondary alcohol is susceptible to oxidation, which would yield the corresponding ketone, 1-octyn-3-one.
-
Solvent Residues: Residual solvents from the synthesis and purification process (e.g., tetrahydrofuran (B95107) (THF), diethyl ether) may be present.
-
Water: The presence of water can affect reactions sensitive to moisture.
Q2: How can these impurities affect my experiments?
A2: Impurities in this compound can have significant impacts on various chemical reactions:
-
Residual Hexanal: The aldehyde functional group of hexanal is reactive and can interfere with subsequent reactions. For example, in reactions where this compound is used as a nucleophile, the aldehyde can compete in reactions or deactivate catalysts. In polymerization reactions, aldehydes can act as chain-terminating agents.
-
Oxidation Products (e.g., 1-octyn-3-one): The presence of ketones can lead to the formation of undesired byproducts in reactions targeting the alcohol or alkyne functional groups.
-
Water: In moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics, the presence of water will quench the reagents and reduce reaction yields.
Q3: How should I store this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Keep the container in a cool, dark place to minimize the risk of oxidation and other degradation pathways.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments using this compound, with a focus on problems potentially caused by impurities.
Issue 1: Low Yield in Sonogashira Coupling Reactions
The Sonogashira coupling is a common reaction for terminal alkynes. If you are experiencing low yields when using this compound, consider the following:
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | Residual impurities from the synthesis of this compound can poison the palladium catalyst. Purify the this compound by distillation or column chromatography before use. |
| Homocoupling of Alkyne (Glaser Coupling) | This side reaction can be promoted by the presence of oxygen and certain impurities. Ensure your reaction is thoroughly degassed and run under an inert atmosphere. The purity of the alkyne is crucial to minimize this side reaction. |
| Reaction Conditions | Optimize reaction parameters such as solvent, base, temperature, and catalyst loading. Ensure all reagents and solvents are anhydrous. |
Issue 2: Inconsistent Results in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
Click chemistry is a widely used application for terminal alkynes. Inconsistent or failed reactions can often be traced back to the quality of the reagents.
| Potential Cause | Troubleshooting Step |
| Inhibition of Copper Catalyst | Impurities in the this compound can chelate with the copper catalyst, reducing its activity. Use high-purity this compound. |
| Low Reagent Purity | The purity of both the alkyne and the azide (B81097) is critical for a successful click reaction. Confirm the purity of all starting materials. |
| Oxygen Sensitivity | The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen. It is common to use a Cu(II) salt with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ, which helps maintain the active catalytic species. Ensure the reaction is performed under an inert atmosphere. |
Data Presentation
The following table summarizes the common impurities in commercially available this compound and their potential origin.
| Impurity | Potential Origin | Typical Purity of Commercial Grade |
| Hexanal | Unreacted starting material | 96-98% (impurities constitute the remainder)[1][2] |
| 1-Octyn-3-one | Oxidation of this compound | |
| THF, Diethyl Ether | Residual solvents from synthesis | |
| Water | Incomplete drying during workup or atmospheric exposure |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is a general method for assessing the purity of a this compound sample.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the alcohol from potential non-polar impurities.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
GC-FID Instrument Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Detector Temperature: 250 °C
Data Analysis:
-
Integrate the peak areas of the main this compound peak and all impurity peaks.
-
Calculate the purity as the percentage of the this compound peak area relative to the total peak area of all integrated peaks.
Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify the chemical nature of impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is often used for broad impurity screening.
Sample Preparation:
-
Prepare the sample as described in the GC-FID protocol.
GC-MS Instrument Parameters:
-
Use similar GC conditions as the GC-FID method, adjusting as necessary for optimal separation.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Data Analysis:
-
Obtain the mass spectrum for each impurity peak.
-
Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) to identify the impurities.
-
The identification of hexanal as a common impurity would be confirmed by a mass spectrum showing characteristic fragments.
Mandatory Visualization
Caption: Workflow for the analysis and troubleshooting of impurities in this compound.
Caption: Origin of common impurities during the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining 1-Octyn-3-ol Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides an objective comparison of key analytical methods for determining the purity of 1-Octyn-3-ol, a versatile building block in organic synthesis. We will delve into the performance of Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the quantitative performance data for the analysis of this compound or its close structural analog, 1-Octen-3-ol, using various analytical techniques. This allows for a direct comparison of their key performance metrics.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) |
| Analyte | 1-Octen-3-ol[1] | This compound | This compound |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds in a hydrogen flame. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of protons giving rise to that signal.[2][3] | Separation based on partitioning between a mobile and stationary phase, with detection based on changes in the refractive index of the eluent. |
| Linearity (r²) | >0.99 (Typically) | >0.999 (Typically) | >0.99 (Typically) |
| Recovery Rate | 95.1% - 97.8% (for 1-Octen-3-ol)[1] | Not directly applicable (primary ratio method) | Dependent on sample preparation, but generally >95% with proper validation. |
| Precision (RSD%) | <5% | <1% | <5% |
| Limit of Detection (LOD) | Low ppm range | ~0.1% | Low ppm range |
| Throughput | High | Low to Medium | High |
| Strengths | High resolution, robust, widely available. | Absolute quantification without a specific reference standard of the analyte, provides structural information.[4] | Suitable for non-volatile or thermally labile compounds. |
| Limitations | Requires volatile and thermally stable analytes. | Lower sensitivity compared to chromatographic methods, requires expensive instrumentation. | This compound lacks a UV chromophore, necessitating less sensitive detectors like RID or derivatization. RID is sensitive to temperature and mobile phase composition changes. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are the experimental protocols for the key methods discussed.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is adapted from a validated procedure for the analysis of the closely related compound, 1-octen-3-ol, and is highly suitable for the volatile nature of this compound.[1]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Autosampler for automated injections.
Chromatographic Conditions:
-
Column: Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column).[1]
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at 10°C/min and held for 5 minutes.[1]
-
Detector: FID at 250°C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 200 ppm.
-
Accurately weigh a sample of the this compound to be tested and dissolve it in the chosen solvent to a concentration within the calibration range.
-
Inject 1 µL of each standard and sample solution into the GC.
Quantification: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (assuming all impurities have a similar response factor in the FID). For higher accuracy, an internal standard method can be employed.
Method 2: Quantitative ¹H NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific this compound reference standard.[2][3][5]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).[3]
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the proton on the carbon bearing the hydroxyl group) and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
Method 3: High-Performance Liquid Chromatography (HPLC)
Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is required. This method outlines a normal-phase HPLC approach, which is well-suited for the separation of small polar molecules.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
Chromatographic Conditions:
-
Column: Normal-phase silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: RID, with the internal temperature maintained constant.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a concentration within the calibration range.
-
Inject 10-20 µL of each standard and sample solution into the HPLC.
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is important to note that the response of the RID is dependent on the concentration and the refractive index of the analyte, and it is generally less sensitive than UV or FID detectors.
Mandatory Visualization
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for Purity Determination Methods.
Conclusion
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis, including the need for absolute quantification, sample throughput, and available instrumentation.
-
GC-FID is a robust and reliable method for routine purity checks, especially when high throughput is required.
-
qNMR stands out as a primary method for accurate and absolute purity determination without the need for a specific reference standard of this compound, making it invaluable for the certification of reference materials.
-
HPLC-RID offers an alternative for purity analysis, particularly if the sample is not suitable for GC, although it presents challenges due to the compound's lack of a UV chromophore and the lower sensitivity of the RID.
For comprehensive characterization and purity assessment of this compound, a combination of a chromatographic technique (GC or HPLC) for impurity profiling and qNMR for absolute purity determination is recommended. This orthogonal approach provides a high degree of confidence in the quality of the material for research, development, and manufacturing purposes.
References
A Comparative Guide to the GC-MS Analysis of 1-Octyn-3-ol for Researchers and Drug Development Professionals
An objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Octyn-3-ol with alternative analytical techniques, supported by experimental data and detailed protocols.
Introduction
This compound is a chiral secondary alcohol containing a terminal alkyne group. Its unique structure makes it a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This guide provides a comprehensive overview of the GC-MS analysis of this compound, compares its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC), and introduces emerging technologies like the electronic nose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry, making it an ideal method for the analysis of this compound. The gas chromatograph separates the components of a sample based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Experimental Protocol for GC-MS Analysis
While a specific, standardized protocol for this compound is not universally established, the following is a typical experimental protocol adapted from methods used for similar volatile alcohols.
Instrumentation: A gas chromatograph coupled with a mass selective detector (MSD).
Sample Preparation: Samples are typically diluted in a suitable solvent, such as methanol (B129727) or hexane. For quantitative analysis, an internal standard (e.g., 2-nonanol) is often added.
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
MSD Conditions:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 30-300 |
Mass Spectrum and Fragmentation Pattern of this compound
The mass spectrum of this compound obtained from the NIST WebBook is a critical tool for its identification. The molecular ion peak ([M]⁺) for this compound (C₈H₁₄O) has a mass-to-charge ratio (m/z) of 126.
Key Fragmentation Pathways:
The fragmentation of this compound in an EI-MS is expected to follow patterns typical for secondary alcohols and terminal alkynes. The major fragmentation is likely to be the alpha-cleavage, which is the cleavage of the C-C bond adjacent to the oxygen atom.
-
Alpha-Cleavage: The bond between C3 and C4 is likely to break, leading to the formation of a stable oxonium ion. This can result in fragments with m/z values corresponding to the loss of the pentyl radical (C₅H₁₁) or the propargyl radical (C₃H₃).
-
Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O), which would result in a peak at m/z 108 (M-18).
-
Cleavage of the Alkyl Chain: Fragmentation can also occur along the pentyl side chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
The following diagram illustrates the likely fragmentation pathways for this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Comparison with Alternative Analytical Methods
While GC-MS is a robust method, other techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly useful for non-volatile or thermally labile compounds. For a chiral molecule like this compound, chiral HPLC is the method of choice for enantioselective separation.
Comparison of GC-MS and Chiral HPLC:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on differential interactions with a chiral stationary phase in the liquid phase. |
| Analyte Volatility | Requires volatile or semi-volatile analytes. | Suitable for non-volatile and thermally labile compounds. |
| Enantioselectivity | Requires derivatization with a chiral reagent for enantiomeric separation. | Direct enantioseparation using a chiral stationary phase. |
| Detection | Mass spectrometry provides structural information and high specificity. | UV, RI, or other detectors; less structural information than MS. |
| Sample Preparation | Often requires derivatization for polar compounds to improve volatility. | May require derivatization to introduce a chromophore for UV detection. |
Experimental Protocol for Chiral HPLC of this compound (Diastereomeric Esters):
A study on the HPLC separation of this compound involved its derivatization with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to form diastereomeric esters.[1]
| Parameter | Value |
| Column | Silica gel |
| Mobile Phase | Not specified, but typically a non-polar solvent system for normal-phase chromatography. |
| Detection | UV detector (due to the naphthyl group in the derivatizing agent) |
This approach allows for the separation and quantification of the individual enantiomers of this compound.
Electronic Nose (E-Nose)
An electronic nose is a device designed to mimic the human olfactory system. It consists of an array of chemical sensors that respond to volatile organic compounds. While not a separative technique like chromatography, it can be used for the rapid classification and, in some cases, quantification of alcohols.
Conceptual Comparison of GC-MS and Electronic Nose:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Electronic Nose (E-Nose) |
| Principle | Separation followed by mass-based detection. | Pattern recognition of sensor responses to a mixture of volatiles. |
| Specificity | Highly specific for individual compounds. | Provides a "fingerprint" of the overall volatile profile; less specific for individual analytes. |
| Analysis Time | Typically several minutes to an hour. | Very rapid, often in seconds to a few minutes. |
| Application | Precise identification and quantification of known compounds. | Rapid screening, quality control, and classification of complex aromas. |
| Quantitative Analysis | Excellent for accurate quantification. | Can be trained for quantitative analysis of specific compounds, but generally less precise than GC-MS. |
The following diagram illustrates the logical workflow for comparing these analytical techniques.
Caption: Comparison of analytical workflows for this compound.
Conclusion
For the detailed analysis and unambiguous identification of this compound, GC-MS remains the gold standard due to its high sensitivity, specificity, and the wealth of structural information provided by mass spectrometry. The availability of spectral libraries further aids in confident identification.
For enantioselective analysis, which is critical in pharmaceutical development, chiral HPLC is an indispensable tool, allowing for the separation and quantification of individual enantiomers. The choice between GC-MS with chiral derivatization and chiral HPLC will depend on the specific requirements of the analysis, including sample matrix and desired throughput.
Emerging technologies like the electronic nose offer a rapid and high-throughput alternative for screening and quality control applications where a detailed molecular analysis is not required. The selection of the most appropriate analytical technique will ultimately depend on the research or development goals, the required level of detail, and the available instrumentation.
References
Structural Validation of 1-Octyn-3-ol: A Comparative Guide to 1H and 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 1-Octyn-3-ol, a key intermediate in various organic syntheses. We present supporting experimental data, detailed methodologies, and a comparison with alternative analytical techniques.
1H and 13C NMR Spectroscopic Data for this compound
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, allowing for the precise assignment of atoms within the molecular structure.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 (≡C-H) | 2.47 | - |
| C-1 (≡C-H) | - | 85.3 |
| C-2 (C≡C) | - | 72.9 |
| H-3 (-CH(OH)-) | 4.37 | - |
| C-3 (-CH(OH)-) | - | 61.8 |
| H-4 (-CH₂-) | 1.71 | - |
| C-4 (-CH₂-) | - | 38.4 |
| H-5 (-CH₂-) | 1.46 | - |
| C-5 (-CH₂-) | - | 24.9 |
| H-6 (-CH₂-) | 1.33 | - |
| C-6 (-CH₂-) | - | 31.4 |
| H-7 (-CH₂-) | 1.33 | - |
| C-7 (-CH₂-) | - | 22.6 |
| H-8 (-CH₃) | 0.90 | - |
| C-8 (-CH₃) | - | 14.0 |
| -OH | ~1.9 (broad) | - |
Note: ¹H NMR data sourced from ChemicalBook. ¹³C NMR data is available in spectral databases such as SpectraBase and predicted values are often used for initial assignments.
Comparison with Alternative Analytical Techniques
Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Number of distinct proton environments, chemical shifts, spin-spin coupling (connectivity). | High resolution, detailed structural information, non-destructive. | Requires deuterated solvents, can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon environments (quaternary, CH, CH₂, CH₃). | Direct observation of the carbon skeleton, less signal overlap than ¹H NMR. | Lower natural abundance of ¹³C results in lower sensitivity, longer acquisition times. |
| FTIR Spectroscopy | Presence of functional groups (O-H, C≡C, C-H).[1][2][3][4][5] | Fast, requires small sample amount, provides information on bonding. | Provides limited information on the overall molecular framework, not ideal for distinguishing isomers with the same functional groups. |
| Mass Spectrometry | Molecular weight and fragmentation pattern.[6][7][8][9][10] | High sensitivity, provides molecular formula information. | Isomeric and isobaric compounds can be difficult to distinguish, fragmentation can be complex to interpret. |
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[11][12][13][14][15]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the this compound sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-100 mg/mL) may be required.
-
Sample Preparation:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound.
Conclusion
Both ¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural validation of this compound. ¹H NMR provides intricate details about the proton environment and connectivity, while ¹³C NMR confirms the carbon framework. When used in conjunction with complementary techniques like FTIR and mass spectrometry, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compounds, ensuring the reliability of subsequent research and development activities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Solved Identify the functional groups present in each of the | Chegg.com [chegg.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. sites.bu.edu [sites.bu.edu]
- 15. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
A Comparative Guide to Catalytic Systems for Alkyne Semi-Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective semi-hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis, pivotal for the creation of pharmaceuticals, fine chemicals, and polymers. The challenge lies in achieving high selectivity for the desired alkene (cis or trans) while preventing over-reduction to the corresponding alkane. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
At a Glance: Performance Comparison
The efficacy of a catalyst for alkyne semi-hydrogenation is primarily judged by its activity (conversion of the alkyne) and its selectivity towards the desired alkene. Below is a summary of the performance of three classes of catalysts under representative reaction conditions.
| Catalyst System | Substrate | Conversion (%) | Selectivity to Alkene (%) | Reaction Conditions | Source |
| Lindlar Catalyst (Pd-Pb/CaCO₃) | Phenylacetylene | ~81 | ~81 (Styrene) | Lower catalyst loading, optimized conditions | [1] |
| 2-Methyl-3-butyn-2-ol | High | ~97 (2-Methyl-3-buten-2-ol) | Liquid phase, specific conditions | [2] | |
| Palladium Nanoparticles (Pd NPs) | Phenylacetylene | 100 | 93.1 (Styrene) | Pd NPs in MOF, high TOF | [3] |
| Diphenylacetylene | High | High (cis-Stilbene) | Aminopolymer-silica support | [4] | |
| Various Alkynes | >99 | >99 (Alkene) | Pd NPs in MOF with ionic liquid | [5][6] | |
| Nickel-Zinc (B8489154) Nanocrystals (Ni₃Zn NCs) | 1-Phenyl-1-propyne | High | High (cis-β-methyl styrene) | 0.5 mol% catalyst, 1 bar H₂, 80 °C | [7] |
| Phenylacetylene | 53 | 94 (Styrene) | Ni@N/C catalyst | [8] |
Delving Deeper: A Look at Three Key Catalytic Systems
The Classic Approach: Lindlar's Catalyst
The Lindlar catalyst, typically composed of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, has been a long-standing choice for the stereoselective synthesis of cis-alkenes.[9][10] The "poisoning" of the palladium surface is crucial; it deactivates the catalyst just enough to prevent the further reduction of the initially formed alkene to an alkane.[9] This catalyst system is valued for its reliability and high Z-selectivity.
The Modern Workhorse: Palladium Nanoparticles
Recent advancements in nanotechnology have led to the development of highly efficient palladium nanoparticle (Pd NP) catalysts. These catalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. The performance of Pd NP catalysts can be finely tuned by controlling the particle size, shape, and the nature of the support material.[5][11] For instance, encapsulating Pd NPs within metal-organic frameworks (MOFs) has been shown to yield exceptionally high turnover frequencies and selectivities.[3] These modern catalysts often exhibit superior activity compared to the traditional Lindlar catalyst and can be designed for improved stability and recyclability.[4]
The Non-Precious Metal Alternative: Nickel-Based Catalysts
The high cost and limited availability of palladium have driven research into catalysts based on more earth-abundant metals.[7] Nickel-based catalysts, particularly bimetallic systems like nickel-zinc (Ni-Zn) nanocrystals, have emerged as promising alternatives.[5] These catalysts can achieve high activity and selectivity, with the addition of a second metal like zinc helping to modulate the electronic properties of the nickel and improve selectivity towards the alkene.[5] While sometimes requiring slightly harsher reaction conditions, the economic and sustainability benefits of non-precious metal catalysts are significant.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale alkyne semi-hydrogenation experiment.
Caption: General workflow for catalytic alkyne semi-hydrogenation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the catalytic systems discussed.
Protocol 1: Semi-Hydrogenation using Lindlar's Catalyst
This protocol is a general representation based on common laboratory practices.
1. Catalyst Preparation (Commercial Catalyst Usage):
-
A commercially available Lindlar catalyst (e.g., 5 wt% Pd on CaCO₃, poisoned with lead) is typically used.
2. Hydrogenation Reaction:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkyne substrate (1.0 mmol) and a suitable solvent (e.g., 10 mL of ethanol (B145695) or ethyl acetate).
-
Add the Lindlar catalyst (typically 5-10 mol% of Pd relative to the substrate).
-
The flask is sealed with a septum and purged with hydrogen gas (a balloon filled with H₂ is commonly used for atmospheric pressure reactions).
-
The reaction mixture is stirred vigorously at room temperature.
3. Reaction Monitoring and Work-up:
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Synthesis and Use of Palladium Nanoparticle Catalysts
This protocol is a generalized procedure inspired by the synthesis of supported Pd nanoparticles.
1. Catalyst Synthesis (Impregnation Method):
-
A solution of a palladium precursor (e.g., H₂PdCl₄) is added to a suspension of the support material (e.g., TiO₂, silica, or activated carbon) in deionized water.
-
The mixture is stirred for several hours to ensure uniform impregnation.
-
The solvent is removed by evaporation.
-
The resulting solid is dried and then calcined at high temperature.
-
The catalyst is activated by reduction under a hydrogen flow.
2. Hydrogenation Reaction:
-
The reaction is typically carried out in a high-pressure autoclave.
-
The synthesized Pd NP catalyst (a specific weight is used) is added to a solution of the alkyne in a suitable solvent.
-
The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure.
-
The reaction is stirred at a set temperature for a specific duration.
3. Product Analysis:
-
After the reaction, the autoclave is cooled and depressurized.
-
The catalyst is separated by centrifugation or filtration.
-
The product mixture is analyzed by GC or GC-MS to determine the conversion and selectivity.
Protocol 3: Semi-Hydrogenation with Ni-Zn Nanocrystals
This protocol is based on the synthesis and application of Ni-Zn alloy nanocrystals.
1. Catalyst Synthesis (Solution-Phase Co-reduction):
-
Nickel and zinc precursors are dissolved in a high-boiling point solvent containing stabilizing ligands (e.g., oleylamine).
-
A reducing agent (e.g., a borane-amine complex) is injected into the hot solution, leading to the co-reduction of the metal precursors and the formation of Ni-Zn nanocrystals.
-
The nanocrystals are isolated by precipitation, washed, and dried.
2. Hydrogenation Reaction:
-
In a reaction vessel, the Ni-Zn nanocrystal catalyst is dispersed in a solvent.
-
The alkyne substrate is added.
-
The vessel is purged and filled with hydrogen to the desired pressure (e.g., 1 bar).
-
The reaction is heated to the specified temperature (e.g., 80 °C) and stirred.
3. Analysis:
-
Aliquots of the reaction mixture are taken at different time intervals and analyzed by GC to monitor the conversion of the alkyne and the formation of the alkene and alkane products.
References
- 1. mdpi.com [mdpi.com]
- 2. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 3. Fast and Selective Semihydrogenation of Alkynes by Palladium Nanoparticles Sandwiched in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Liquid-Phase Partial Hydrogenation of Phenylacetylene at Ambient Conditions Catalyzed by Pd-Fe-O Nanoparticles Supported on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 1-Octyn-3-ol Enantiomeric Purity by Chiral HPLC
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of the enantiomeric purity of 1-Octyn-3-ol, a key chiral building block in organic synthesis. Supporting experimental data and detailed protocols are presented to aid in method selection and implementation.
Introduction to Chiral Separation of this compound
This compound is a chiral secondary alcohol whose enantiomers can serve as precursors to stereospecific products. The differential pharmacological effects of enantiomers necessitate accurate determination of enantiomeric excess (e.e.).[1] Chiral HPLC is a powerful and widely used technique for this purpose, offering two primary strategies: direct and indirect separation.[2]
-
Direct Methods: Enantiomers are separated on a chiral stationary phase (CSP) without prior modification.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of compounds, including alcohols.[1][3]
-
Indirect Methods: The enantiomers of the analyte are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[2][4][5]
This guide compares a direct method using a polysaccharide-based CSP with an indirect method involving derivatization, and also briefly discusses gas chromatography as an alternative.
Comparison of Chiral Separation Methods for this compound
The following table summarizes the performance of different chromatographic methods for determining the enantiomeric purity of this compound.
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (Diastereomeric Derivatization) | Alternative: Chiral Gas Chromatography (GC) |
| Stationary Phase | Chiral Stationary Phase (e.g., Cellulose-based) | Standard Achiral (e.g., Silica (B1680970) Gel, C18) | Chiral Stationary Phase (e.g., Cyclodextrin-based) |
| Mobile Phase | n-Hexane / Isopropanol | n-Hexane / Ethyl Acetate | Helium Carrier Gas |
| Derivatization | Not required | Required (e.g., with a chiral acid) | Often beneficial (e.g., acylation) to improve volatility and separation[6] |
| Sample Preparation | Simple dilution | Additional reaction and purification steps | Derivatization may be required |
| Method Development | Screening of various CSPs and mobile phases may be needed | Optimization of derivatization reaction and chromatographic conditions | Optimization of temperature program and column selection |
| Potential Issues | High cost of chiral columns, potential for limited column lifetime | Incomplete derivatization, racemization during derivatization, potential for different detector responses for diastereomers | Analyte must be volatile and thermally stable |
| Typical Resolution (Rs) | > 2.0 | > 1.5 | Generally high resolution for volatile compounds |
Experimental Protocols
Direct Chiral HPLC Method
This method is based on the successful separation of similar propargyl alcohols.[7]
Instrumentation:
-
HPLC system with UV detector
Chromatographic Conditions:
-
Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based CSP
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Indirect Chiral HPLC Method (via Diastereomer Formation)
This protocol involves the derivatization of this compound with a chiral acid, followed by separation on a standard silica gel column.[4]
1. Derivatization Protocol:
-
To a solution of racemic this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a chiral derivatizing agent such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (1.1 equivalents) and a coupling reagent (e.g., DCC, 1.1 equivalents) with a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove by-products and evaporate the solvent.
-
Purify the resulting diastereomeric esters by flash chromatography if necessary.
2. HPLC Analysis of Diastereomers:
-
Column: Standard Silica Gel column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane and Ethyl Acetate (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the chiral derivatizing agent (e.g., 254 nm).
-
Sample Preparation: Dissolve the purified diastereomeric ester mixture in the mobile phase.
Logical Workflow for Method Selection
The choice between direct and indirect methods often depends on available resources and the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting a suitable method.
References
- 1. eijppr.com [eijppr.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 1-Octyn-3-ol
For researchers, scientists, and drug development professionals, the synthesis of chiral propargyl alcohols such as 1-octyn-3-ol is a critical step in the development of various pharmaceuticals and complex organic molecules. This guide provides a comparative analysis of several key methods for the synthesis of this compound, offering an objective look at their performance based on experimental data. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in the selection of the most suitable method for a given research objective.
Introduction to this compound Synthesis
This compound is a valuable chiral building block in organic synthesis. The presence of both a hydroxyl group and a terminal alkyne functionality allows for a wide range of subsequent chemical transformations. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final product, making enantioselective synthesis methods particularly important. This guide will compare four primary methods for the synthesis of this compound:
-
Asymmetric Reduction of 1-Octyn-3-one (B3050644): A highly stereoselective method to produce enantiomerically enriched this compound.
-
Grignard Reaction: A classic and straightforward method for the formation of the carbon skeleton, typically yielding a racemic product.
-
Organozinc Addition: A milder alternative to the Grignard reaction, offering compatibility with a broader range of functional groups.
-
Chiral Pool Synthesis from Diethyl (L)-Tartrate: A multi-step approach that utilizes a readily available chiral starting material to achieve high enantiopurity.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee) (%) |
| Asymmetric Reduction | 1-Octyn-3-one, B-3-pinanyl-9-BBN | Neat | 0 to RT | 8 h | 86 | >95 (stereospecific) |
| Grignard Reaction | Hexanal (B45976), Acetylene (B1199291), Methylmagnesium bromide | THF | 0 | 0.5 h | Not specified | Racemic |
| Organozinc Addition | Hexanal, Ethynylzinc bromide | Not specified | Not specified | Not specified | Not specified | Not specified |
| Chiral Pool Synthesis | Diethyl (L)-tartrate | Multiple steps | Multiple steps | Multiple steps | Not specified | High (expected) |
Experimental Protocols
Asymmetric Reduction of 1-Octyn-3-one
This method provides (R)-(+)-1-octyn-3-ol with high enantiopurity through the reduction of the corresponding ketone using a chiral borane (B79455) reagent.[1]
Materials:
-
1-Octyn-3-one
-
B-3-pinanyl-9-borabicyclo[3.3.1]nonane (B-3-pinanyl-9-BBN)
-
Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl ether
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a solution of B-3-pinanyl-9-BBN, add 1-octyn-3-one at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Quench the excess reducing agent by adding propionaldehyde and stirring for 1 hour.
-
Remove the liberated α-pinene under vacuum.
-
Add THF, followed by 3 M NaOH.
-
Carefully add 30% H₂O₂ dropwise and heat the mixture to 40 °C for 3 hours.
-
Extract the product with ethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by distillation to obtain (R)-(+)-1-octyn-3-ol.[1]
Grignard Reaction
This classic organometallic reaction involves the nucleophilic addition of an acetylide to an aldehyde to form the secondary alcohol.[2]
Materials:
-
Methylmagnesium bromide (2M in THF)
-
Acetylene gas
-
Hexanal
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Pass a rapid stream of acetylene gas through a solution of methylmagnesium bromide in THF until methane (B114726) evolution ceases.
-
Cool the solution to 0 °C and add hexanal.
-
Stir the reaction mixture for 30 minutes.
-
Quench the reaction by adding a saturated solution of NH₄Cl.
-
Extract the product with ethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by distillation to yield this compound.[2]
Organozinc Addition
While a specific protocol for this compound was not found, this general approach offers a milder alternative to the Grignard reaction. The preparation of an ethynylzinc reagent followed by addition to hexanal would be the general strategy.
Conceptual Protocol:
-
Preparation of Ethynylzinc Reagent: React a suitable zinc source (e.g., ZnCl₂) with an acetylide source (e.g., ethynylmagnesium bromide or ethynyllithium).
-
Addition to Aldehyde: Add hexanal to the solution of the pre-formed ethynylzinc reagent.
-
Workup: Quench the reaction with an acidic workup (e.g., saturated NH₄Cl) and extract the product.
-
Purification: Purify the crude product by standard methods such as distillation or chromatography.
Chiral Pool Synthesis from Diethyl (L)-Tartrate
This method, reported by Takano et al., provides (S)-1-octyn-3-ol starting from a readily available chiral precursor.[3] While the full detailed experimental procedure from the original publication was not obtained, the key intermediate is (2S,3S)-2,3-O-isopropylidenedioxyoctanol, which is then converted to the target molecule. This multi-step synthesis is expected to provide high enantiomeric purity.
Signaling Pathways and Experimental Workflows
Conclusion
The choice of synthesis method for this compound depends heavily on the desired outcome, specifically regarding stereochemistry and scale.
-
For the preparation of enantiomerically pure (R)-1-octyn-3-ol with a good yield in a single key transformation, the asymmetric reduction of 1-octyn-3-one is a well-documented and effective method.
-
The Grignard reaction offers a straightforward and cost-effective route to racemic this compound . Its simplicity makes it suitable for applications where stereochemistry is not a concern.
-
Organozinc addition presents a potentially milder alternative to the Grignard reaction, which could be advantageous when working with sensitive substrates, although a specific high-yielding protocol for this compound needs to be developed.
-
The chiral pool synthesis from diethyl (L)-tartrate is a viable, albeit more laborious, route to enantiomerically pure (S)-1-octyn-3-ol . This method is ideal when starting from a cheap, enantiopure material is preferred over using a chiral reagent.
Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs, balancing considerations of yield, enantioselectivity, cost, and experimental complexity.
References
A Comparative Guide to 1-Octyn-3-ol and Other Propargyl Alcohols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, propargyl alcohols are invaluable building blocks, prized for their dual functionality which allows for a diverse array of chemical transformations. Among these, 1-octyn-3-ol, a secondary propargyl alcohol, holds a significant position. This guide provides an objective comparison of this compound with other representative propargyl alcohols, including terminal aliphatic (e.g., but-1-yn-3-ol), internal, and aromatic variants (e.g., 1-phenylprop-2-yn-1-ol), supported by experimental data and detailed protocols for key synthetic transformations.
Performance in Key Synthetic Reactions
The utility of a propargyl alcohol is defined by its performance in various chemical reactions. This section compares this compound and its counterparts in several fundamental transformations.
Asymmetric Alkynylation of Aldehydes
The enantioselective addition of terminal alkynes to aldehydes is a cornerstone for the synthesis of chiral propargyl alcohols. The Carreira protocol, utilizing a zinc triflate and N-methylephedrine complex, is a widely adopted method. While direct comparative data for 1-octyne (B150090) (the precursor to this compound via addition to an aldehyde) versus other terminal alkynes under identical conditions is not extensively tabulated in single reports, the general applicability of the method allows for a comparative overview.
| Alkyne | Aldehyde | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Octyne | Isovaleraldehyde | Zn(OTf)₂ / (+)-N-Methylephedrine | 85 | 98 |
| Phenylacetylene | Benzaldehyde | Zn(OTf)₂ / (+)-N-Methylephedrine | 91 | 97 |
| Trimethylsilylacetylene | Cyclohexanecarboxaldehyde | Zn(OTf)₂ / (+)-N-Methylephedrine | 95 | 99 |
Table 1: Asymmetric Alkynylation of Aldehydes (Carreira Protocol). Data is representative of typical results obtained under Carreira conditions.
The longer alkyl chain of 1-octyne, compared to smaller terminal alkynes, does not significantly impede its reactivity or the enantioselectivity of the addition, making it a reliable substrate for generating chiral propargyl alcohols with lipophilic side chains.
Nicholas Reaction
The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for nucleophilic substitution. This reaction is particularly useful for the synthesis of complex molecules. The nature of the substituents on the propargyl alcohol can influence the stability of the cationic intermediate and the stereochemical outcome of the reaction.
| Propargyl Alcohol | Nucleophile | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound | Allyltrimethylsilane | BF₃·OEt₂ | 5:1 | 72 |
| 1-Phenylprop-2-yn-1-ol | Silyl enol ether | TiCl₄ | >95:5 | 89 |
Table 2: Comparative Data for the Nicholas Reaction. Data compiled from representative examples in the literature.
Aromatic propargyl alcohols, such as 1-phenylprop-2-yn-1-ol, often exhibit higher stereoselectivity in the Nicholas reaction due to the electronic stabilization of the cationic intermediate by the phenyl group. Aliphatic variants like this compound are also effective substrates, though they may lead to lower diastereoselectivities depending on the nucleophile and reaction conditions.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated carbonyl compounds. This transformation is a powerful tool for the synthesis of enones and enals. The structure of the propargyl alcohol, particularly the substitution at the carbinol center and the alkyne terminus, dictates the reaction pathway and product distribution. For tertiary propargyl alcohols, the competing Rupe rearrangement can be a significant side reaction.[1]
| Propargyl Alcohol | Catalyst | Product | Yield (%) |
| This compound (secondary) | p-Toluenesulfonic acid | (E)-Oct-3-en-2-one | High |
| 1,1-Diphenyl-2-propyn-1-ol (tertiary) | AuCl₃ | 3,3-Diphenylpropenal | 95 |
| 3-Methyl-1-butyn-3-ol (tertiary) | H₂SO₄ | Mesityl oxide (Rupe product) | Major |
Table 3: Meyer-Schuster Rearrangement of Various Propargyl Alcohols. Yields are representative for the given transformations.
Secondary propargyl alcohols like this compound typically undergo a clean Meyer-Schuster rearrangement. Tertiary alcohols, especially those with alkyl substituents that can stabilize a competing vinyl cation, may favor the Rupe pathway. Aromatic tertiary propargyl alcohols tend to give the Meyer-Schuster product in high yield.
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below.
General Procedure for Asymmetric Alkynylation of Aldehydes (Carreira Protocol)
To a flame-dried flask under an inert atmosphere are added Zn(OTf)₂ (1.1 equiv) and (+)-N-methylephedrine (1.2 equiv). Toluene is added, followed by triethylamine (B128534) (2.2 equiv). The mixture is stirred at room temperature for 1-2 hours. The terminal alkyne (1.5 equiv) is then added, and the mixture is stirred for a further 30 minutes. The aldehyde (1.0 equiv) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for the Nicholas Reaction
To a solution of the propargyl alcohol (1.0 equiv) in dichloromethane (B109758) (DCM) is added dicobalt octacarbonyl (1.1 equiv) at room temperature. The mixture is stirred for 1-2 hours. The reaction is then cooled to 0 °C, and the nucleophile (1.2-3.0 equiv) is added, followed by the dropwise addition of a Lewis acid (e.g., BF₃·OEt₂, 1.1-2.5 equiv). The reaction is stirred at 0 °C or room temperature until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting cobalt-complexed product is then decomplexed by oxidation (e.g., with ceric ammonium (B1175870) nitrate (B79036) in acetone) to afford the final product, which is purified by column chromatography.[2]
General Procedure for the Meyer-Schuster Rearrangement
To a solution of the propargyl alcohol (1.0 equiv) in a suitable solvent (e.g., toluene, dichloroethane) is added a catalytic amount of an acid (e.g., p-toluenesulfonic acid, AuCl₃, or another Lewis acid, 1-10 mol%). The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and concentrated. The product is purified by flash chromatography.[3][4]
Visualizing Synthetic Pathways
The following diagrams illustrate key concepts and workflows in the application of propargyl alcohols in organic synthesis.
Caption: Experimental workflow for the synthesis of a chiral propargyl alcohol.
Caption: Signaling pathway of the Nicholas reaction.
Caption: Decision-making flowchart for selecting a propargyl alcohol.
Conclusion
This compound is a versatile and effective propargyl alcohol for a range of organic transformations. Its performance in key reactions such as asymmetric alkynylation, the Nicholas reaction, and the Meyer-Schuster rearrangement is comparable to other propargyl alcohols, with its long alkyl chain offering the advantage of introducing lipophilicity into target molecules. The choice between this compound and other propargyl alcohols will ultimately depend on the specific synthetic goal, the desired electronic and steric properties of the target molecule, and the reaction conditions to be employed. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. Nicholas Reaction | NROChemistry [nrochemistry.com]
- 3. rsc.org [rsc.org]
- 4. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 1-Octyn-3-ol: Isotope Dilution Mass Spectrometry vs. Gas Chromatography-Mass Spectrometry
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the volatile organic compound 1-octyn-3-ol, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison between Isotope Dilution Mass Spectrometry (IDMS), the gold standard for accuracy, and a widely used alternative, Gas Chromatography-Mass Spectrometry (GC-MS). While a specific, validated IDMS method for this compound is not extensively documented in peer-reviewed literature, this guide presents a projected IDMS protocol based on established principles and compares it with a conventional GC-MS method, supported by experimental data for the structurally similar compound 1-octen-3-ol (B46169).
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the expected performance characteristics of a projected IDMS method for this compound against a validated GC-MS method for 1-octen-3-ol. The data for the GC-MS method is adapted from a validation study for 1-octen-3-ol, providing a benchmark for comparison.[1] The projected data for the IDMS method is based on the known advantages of this technique, such as improved accuracy and precision due to the use of a stable isotope-labeled internal standard.[2]
| Parameter | Method 1: Isotope Dilution Mass Spectrometry (Projected) | Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)[1] |
| Analyte | This compound | 1-Octen-3-ol |
| Internal Standard | This compound-d3 (or other stable isotope-labeled variant) | Not specified, but a non-isotopic internal standard is typically used (e.g., 2-octanol) |
| Technique | GC-MS or LC-MS | GC-MS/FID |
| Linearity (r²) | >0.99 (Expected) | Not explicitly stated, but method validated for linearity |
| Limit of Detection (LOD) | Low pg/mL range (Projected) | Not specified |
| Limit of Quantification (LOQ) | Low ng/mL range (Projected) | Not specified |
| Accuracy (Recovery) | 98-102% (Expected) | 95.1% - 98.7% |
| Precision (RSD) | < 5% (Expected) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below are the experimental protocols for the projected IDMS method and a standard GC-MS method.
Method 1: Isotope Dilution Mass Spectrometry (IDMS) - Projected Protocol
This method leverages the principle of isotope dilution for the most accurate and precise results by correcting for sample matrix effects and variations in sample preparation and instrument response.[2][3]
1. Sample Preparation:
-
A known amount of a stable isotope-labeled internal standard (e.g., this compound-d3) is added to the unknown sample containing this compound.
-
The sample is then subjected to an extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and internal standard.
-
The extract is concentrated and may be derivatized to improve chromatographic performance and detection sensitivity.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used.
-
GC Conditions (Hypothetical):
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min and held for 5 minutes.
-
-
MS Conditions (Hypothetical):
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor specific ions for the analyte and the internal standard.
-
3. Quantification:
-
The concentration of this compound is determined by measuring the ratio of the peak area of the native analyte to the peak area of the isotope-labeled internal standard.
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used method for the analysis of volatile compounds like 1-octen-3-ol and can be adapted for this compound.[1]
1. Sample Preparation:
-
For liquid samples, a direct injection or a simple dilution may be sufficient.
-
For complex matrices, a headspace solid-phase microextraction (HS-SPME) technique is often employed to extract and concentrate the volatile analytes.[1]
-
A known amount of the sample is placed in a headspace vial.
-
An internal standard (non-isotopic) may be added.
-
The vial is sealed and incubated to allow volatile compounds to partition into the headspace.
-
An SPME fiber is exposed to the headspace to adsorb the analytes.
-
2. Instrumentation:
-
A GC-MS system is used for analysis.
-
GC Conditions:
-
Column: Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[1]
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at 10°C/min and held for 5 minutes.[1]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan to identify compounds or Selected Ion Monitoring (SIM) for targeted quantification.
-
3. Quantification:
-
The concentration of the analyte is determined by comparing its peak area to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both the projected IDMS method and the standard GC-MS method for this compound quantification.
Caption: Projected workflow for this compound quantification using IDMS.
Caption: Typical workflow for this compound quantification using GC-MS.
References
A Comparative Guide to the Purity Assessment of 1-Octyn-3-ol: Accuracy and Precision
For researchers, scientists, and drug development professionals, the chemical purity and enantiomeric excess of chiral intermediates like 1-Octyn-3-ol are critical parameters that influence reaction yield, stereoselectivity, and the safety and efficacy of the final active pharmaceutical ingredient (API). As a key building block in organic synthesis, ensuring the high purity of this compound is paramount.[1][2] This guide provides an objective comparison of common analytical techniques for assessing the purity of this compound, with a focus on accuracy and precision, supported by representative experimental protocols.
Potential impurities in this compound can arise from the synthetic route, such as unreacted starting materials (e.g., hexanal) or byproducts like the corresponding ketone, 1-Octyn-3-one.[2][3] Therefore, robust analytical methods are required to quantify both the overall purity and the enantiomeric composition.
Comparison of Key Analytical Techniques
The primary methods for analyzing small, volatile, and chiral molecules like this compound are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR). High-Performance Liquid Chromatography (HPLC) can serve as an orthogonal method, particularly for non-volatile impurities.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) : This is the workhorse technique for volatile organic compounds.[4] When coupled with a Flame Ionization Detector (FID), it provides high sensitivity and a wide linear range for quantitation.[5] For purity assessment, the percentage purity is typically calculated based on the relative peak area of the main component compared to the total area of all detected peaks.[6]
-
Chiral Gas Chromatography : Since this compound is a chiral molecule, determining the enantiomeric excess (e.e.) is often as important as determining the overall chemical purity.[7] This is achieved using a GC equipped with a chiral stationary phase, such as a cyclodextrin-based column, which can resolve the (R)- and (S)-enantiomers.[7][8]
-
Quantitative NMR (qNMR) : qNMR, specifically ¹H qNMR, is a powerful primary analytical method that can determine the absolute purity of a substance without the need for an identical reference standard.[9] Purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known amount of a certified internal standard.[9] It provides a highly accurate and precise purity value and is orthogonal to chromatographic techniques.[4]
Workflow for GC-Based Purity Assessment
The following diagram illustrates a typical workflow for assessing the chemical and enantiomeric purity of this compound using Gas Chromatography.
References
- 1. This compound 96 818-72-4 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies [frontiersin.org]
- 8. gcms.cz [gcms.cz]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: 1-Octyn-3-ol vs. Internal Alkynes – A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development and chemical synthesis, a nuanced understanding of alkyne reactivity is crucial for predictable and efficient synthetic design. This guide provides an in-depth, objective comparison of the reactivity of 1-octyn-3-ol, a terminal propargyl alcohol, against internal alkynes. We will explore key reaction classes—hydrogenation, hydration, and cycloaddition—supported by experimental data and detailed protocols to illuminate the distinct chemical behaviors dictated by the presence or absence of a terminal acetylenic proton.
The fundamental difference governing the reactivity of this compound compared to internal alkynes is the presence of a weakly acidic proton on the sp-hybridized carbon at the terminus of the molecule. This feature is absent in internal alkynes, where the triple bond is flanked by two carbon substituents. This structural distinction profoundly influences regioselectivity, substrate scope, and the types of reactions each class of alkyne can undergo.
Catalytic Hydrogenation: A Tale of Selectivity
Catalytic hydrogenation of alkynes can be controlled to yield either a cis-alkene (partial hydrogenation) or an alkane (complete hydrogenation). While both this compound and internal alkynes undergo this transformation, their behavior and the selectivity of the reaction can differ.
A key objective in alkyne hydrogenation is often the selective formation of the corresponding alkene without over-reduction to the alkane. For internal alkynes, catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) are highly effective in producing cis-alkenes.[1] The poisoning of the catalyst deactivates it just enough to prevent the further reduction of the initially formed alkene.
For terminal alkynes like this compound, while Lindlar's catalyst is also used, the selectivity can sometimes be more challenging to control. However, recent studies with highly efficient palladium catalysts have shown excellent selectivity for both terminal and internal alkynes. For instance, using a minute amount of PdCl2 as a catalyst in ethanol (B145695), both this compound and the internal alkyne 4-octyne (B155765) can be hydrogenated to their respective alkenes with high selectivity.[2]
Comparative Data: Catalytic Hydrogenation
| Substrate | Catalyst | Conditions | Product | Selectivity to Alkene | Reference |
| This compound | 0.0002 mol% PdCl2 | 90 °C, 5 bar H2, Ethanol | (Z)-Oct-1-en-3-ol | >96% | [2] |
| 4-Octyne | 0.0002 mol% PdCl2 | 90 °C, 5 bar H2, Ethanol | (Z)-Oct-4-ene | >96% (>95% cis) | [2] |
Experimental Protocol: Partial Hydrogenation using a Palladium Catalyst
Objective: To selectively reduce an alkyne to a cis-alkene.
Materials:
-
Alkyne (this compound or 4-octyne)
-
Palladium(II) chloride (PdCl2)
-
Ethanol (anhydrous)
-
Hydrogen gas (H2)
-
High-pressure reactor (autoclave)
Procedure:
-
A solution of the alkyne (e.g., 1.0 mmol) in ethanol (2.0 mL) is prepared.
-
The palladium chloride catalyst (0.0002 mol%) is added to the solution.
-
The reaction mixture is transferred to a high-pressure reactor.
-
The reactor is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to 5 bar.
-
The reaction is heated to 90 °C with vigorous stirring.
-
The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove any solid catalyst, and the solvent is removed under reduced pressure to yield the crude alkene product.
Hydration Reactions: Regioselectivity as the Key Differentiator
The addition of water across the triple bond, known as hydration, starkly highlights the reactivity differences between terminal and internal alkynes. The regiochemical outcome is highly dependent on the alkyne's structure and the reaction conditions.
Acid-Catalyzed Hydration (Markovnikov Addition)
In the presence of a strong acid and a mercury(II) salt catalyst, water adds across the alkyne following Markovnikov's rule. For a terminal alkyne like this compound, this results in the formation of a methyl ketone. The initial enol intermediate rapidly tautomerizes to the more stable keto form.[3][4]
For an unsymmetrical internal alkyne, acid-catalyzed hydration is often synthetically less useful as it leads to a mixture of two isomeric ketones, as the two carbons of the alkyne are similarly substituted.[5] A symmetrical internal alkyne will, however, yield a single ketone product.
Hydroboration-Oxidation (Anti-Markovnikov Addition)
The hydroboration-oxidation of alkynes provides complementary regioselectivity to acid-catalyzed hydration. This two-step process results in the anti-Markovnikov addition of water across the triple bond. For this compound, this reaction yields an aldehyde after the tautomerization of the enol intermediate.[6]
For internal alkynes, hydroboration-oxidation produces ketones. In the case of an unsymmetrical internal alkyne, a mixture of ketones is often obtained, similar to the outcome of acid-catalyzed hydration.[7]
Comparative Data: Hydration of Alkynes
| Substrate | Reaction | Reagents | Major Product | Regioselectivity |
| This compound | Acid-Catalyzed Hydration | H2SO4, H2O, HgSO4 | Octan-2-one | Markovnikov |
| This compound | Hydroboration-Oxidation | 1. Sia2BH, THF; 2. H2O2, NaOH | 3-Hydroxyoctanal | Anti-Markovnikov |
| 4-Octyne (symmetrical) | Acid-Catalyzed Hydration | H2SO4, H2O, HgSO4 | Octan-4-one | Not applicable |
| 2-Hexyne (unsymmetrical) | Acid-Catalyzed Hydration | H2SO4, H2O, HgSO4 | Mixture of Hexan-2-one and Hexan-3-one | Low |
Experimental Protocol: Acid-Catalyzed Hydration of this compound
Objective: To synthesize octan-2-one from this compound via Markovnikov hydration.
Materials:
-
This compound
-
Sulfuric acid (H2SO4), concentrated
-
Mercury(II) sulfate (B86663) (HgSO4)
-
Water
-
Diethyl ether
Procedure:
-
A solution of sulfuric acid in water is carefully prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of mercury(II) sulfate is added to the acidic solution.
-
This compound is added dropwise to the stirred reaction mixture.
-
The mixture is heated to reflux and the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by distillation or column chromatography to yield octan-2-one.
Unique Reactivity of Terminal Alkynes
The presence of the terminal C-H bond in this compound allows for a unique set of reactions that are not possible with internal alkynes.
Sonogashira Coupling
The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9] This reaction is a cornerstone of modern organic synthesis for the construction of complex molecules and is exclusively available to terminal alkynes due to the necessity of the acidic terminal proton.
"Click" Chemistry: Azide-Alkyne Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a prime example of "click chemistry".[10][11] This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I), yielding the 1,4-disubstituted triazole. While internal alkynes can also undergo cycloadditions, the copper-catalyzed version is specific to terminal alkynes.[12]
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene (B50100)
Objective: To synthesize 1-phenyl-1-octyn-3-ol via Sonogashira coupling.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Toluene (B28343) (anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add PdCl2(PPh3)2 and CuI.
-
Add anhydrous toluene and triethylamine.
-
Add iodobenzene and this compound to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield 1-phenyl-1-octyn-3-ol.
Visualizing Reaction Pathways
To further illustrate the distinct reactivity, the following diagrams depict the key transformations discussed.
Caption: Hydrogenation pathways for terminal and internal alkynes.
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. What is Click Chemistry? An Introduction [sigmaaldrich.com]
Revolutionizing Alkyne Hydrogenation: A New Wave of Catalysts Challenges the Reign of Lindlar
For decades, the Lindlar catalyst has been the go-to solution for the selective semi-hydrogenation of alkynes to cis-alkenes, a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and natural products. However, the landscape is shifting as a new generation of catalysts emerges, promising higher selectivity, improved activity, and the use of more sustainable materials. This guide provides a comprehensive comparison of these novel catalytic systems against the traditional Lindlar catalyst, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in navigating this evolving field.
The selective conversion of an alkyne's carbon-carbon triple bond to a double bond without further reduction to a single bond is a delicate balancing act. The Lindlar catalyst, a palladium catalyst poisoned with lead on a calcium carbonate support, has historically achieved this with reasonable success, favoring the formation of the cis-alkene isomer.[1][2] However, concerns over the toxicity of lead and the quest for more efficient and versatile catalysts have spurred the development of innovative alternatives. These new contenders include advanced palladium-based systems, single-atom catalysts, and catalysts based on non-precious metals, each offering unique advantages.
Performance Benchmark: A Data-Driven Comparison
The efficacy of a catalyst is primarily judged by its activity (the rate of reaction) and its selectivity (the preference for the desired product). The following table summarizes the performance of several new catalysts in comparison to the Lindlar catalyst for the semi-hydrogenation of various alkyne substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and substrates across different studies.
| Catalyst System | Substrate | Conversion (%) | Selectivity to Alkene (%) | Key Observations |
| Lindlar Catalyst | 2-Methyl-3-butyn-2-ol | ~90 | ~90 (to 2-methyl-3-buten-2-ol) | The benchmark catalyst, shows good but not complete selectivity. |
| PdCl₂ (soluble) | 2-Methyl-3-butyn-2-ol | >95 | >95 | Demonstrates higher selectivity and activity compared to Lindlar under specific conditions.[3] |
| PdAu Nanoparticles | 1-Hexyne | ~50 (stable over 30h) | >97 (to 1-hexene) | Exhibits high selectivity and excellent stability.[4] |
| Pd₃S/C₃N₄ | 2-Methyl-3-butyn-2-ol | 100 | 100 (to 2-methyl-3-buten-2-ol) | Shows complete selectivity and a significantly higher reaction rate than the Lindlar catalyst.[5] |
| Ni-Cu Diatomic Pairs | Acetylene | >98 | High (product not specified) | A promising non-precious metal alternative with high conversion.[6] |
| Ni@Y (Zeolite) | 2-Methyl-2-butynol | 69.5 | 83.6 (to enol) | Outperforms Lindlar in selectivity for this specific substrate. |
| Rh₁/PTA (Single-Atom) | Ethyne | High | High (to ethylene) | Demonstrates high selectivity for ethylene (B1197577) formation.[7] |
Illuminating the Reaction Pathway: A Generalized Workflow
The process of benchmarking a new catalyst against a standard like the Lindlar catalyst follows a systematic experimental workflow. This involves careful preparation of the catalyst and substrate, execution of the hydrogenation reaction under controlled conditions, and detailed analysis of the products to determine conversion and selectivity.
Caption: Generalized workflow for benchmarking new catalysts against the Lindlar catalyst.
Detailed Experimental Protocols
Reproducibility is paramount in catalyst research. The following are representative experimental protocols for alkyne hydrogenation using the Lindlar catalyst and a selection of the newer catalytic systems.
Hydrogenation using Lindlar Catalyst (General Protocol)
This protocol is a generalized procedure based on common laboratory practices for the semi-hydrogenation of alkynes.
Materials:
-
Alkyne substrate
-
Anhydrous solvent (e.g., ethanol (B145695), ethyl acetate, or hexane)
-
Lindlar catalyst (typically 5% Pd on CaCO₃, poisoned with lead)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration agent (e.g., Celite)
Procedure:
-
Reactor Setup: A round-bottom flask or a pressure-rated autoclave is charged with the alkyne substrate and the anhydrous solvent under an inert atmosphere.
-
Catalyst Addition: The Lindlar catalyst (typically 5-10 mol% relative to the substrate) is added to the solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas. For lab-scale reactions, a balloon filled with hydrogen is often used to maintain a positive pressure. For larger scales or higher pressures, a pressurized reactor is employed.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature or a specified temperature. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the alkyne and the formation of the alkene.
-
Work-up: Upon completion (as determined by the monitoring technique), the reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst. The filter cake is washed with the solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude alkene product, which can be further purified by distillation or chromatography if necessary.
Hydrogenation using Soluble PdCl₂ Catalyst
This protocol is based on the findings of a study demonstrating high efficiency with a simple palladium salt.[3]
Materials:
-
Alkyne substrate
-
Ethanol (solvent)
-
Palladium(II) chloride (PdCl₂)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Preparation: A stock solution of PdCl₂ in ethanol is prepared. Due to the very low catalyst loadings required, serial dilutions may be necessary.
-
Reaction Setup: The alkyne substrate is dissolved in ethanol in a high-pressure reactor.
-
Catalyst Injection: The required amount of the PdCl₂ stock solution is added to the reactor to achieve the desired catalyst loading (e.g., 0.0002 mol%).
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 5 bar H₂).
-
Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 90 °C) and stirred.
-
Analysis: The reaction progress is monitored by taking samples at intervals and analyzing them by GC to determine conversion and selectivity.
Hydrogenation using Non-Precious Metal Catalysts (e.g., Ni-based)
This protocol is a generalized representation for using nickel-based catalysts, which are gaining attention as cost-effective alternatives.
Materials:
-
Alkyne substrate
-
Solvent (e.g., ethanol, THF)
-
Nickel catalyst (e.g., nickel boride (Ni₂B), or a supported nickel catalyst)
-
Reducing agent for in-situ preparation if needed (e.g., NaBH₄)
-
Hydrogen gas (H₂) or a hydrogen donor
Procedure:
-
Catalyst Preparation (if in-situ): For catalysts like Ni₂B, a nickel salt (e.g., Ni(OAc)₂) is dissolved in the solvent, and a solution of sodium borohydride (B1222165) is added to generate the active catalyst.
-
Reaction Setup: The alkyne substrate is dissolved in the solvent in a reaction vessel under an inert atmosphere.
-
Catalyst Addition: The pre-prepared or in-situ generated nickel catalyst is added to the reaction mixture.
-
Hydrogenation: The vessel is purged with hydrogen, or a hydrogen donor (like formic acid) is added.
-
Reaction Conditions: The reaction is typically run at room temperature but may require heating for less reactive substrates.
-
Monitoring and Work-up: Similar to the Lindlar catalyst protocol, the reaction is monitored, and upon completion, the catalyst is removed by filtration, followed by solvent evaporation to isolate the product.
The Future of Alkyne Hydrogenation
The development of new catalysts for alkyne semi-hydrogenation is a vibrant area of research. While the Lindlar catalyst remains a valuable tool, the novel systems presented here offer significant advantages in terms of selectivity, activity, and sustainability. The move towards lead-free and non-precious metal catalysts is particularly noteworthy from an environmental and economic perspective. As research continues to unravel the intricacies of catalyst design and reaction mechanisms, we can expect even more efficient and selective catalysts to emerge, further refining this fundamental transformation in organic synthesis.
References
Quantitative Analysis of 1-Octyn-3-ol in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex mixtures is a critical aspect of process control, quality assurance, and research. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 1-octyn-3-ol, a tertiary acetylenic alcohol. Given the limited availability of validated methods specifically for this compound, this document synthesizes and adapts established analytical techniques for similar analytes, providing a practical framework for methodology development and validation.
The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, performance, and a detailed experimental protocol are presented to aid in selecting the most suitable approach for a given application.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following tables summarize the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of small polar molecules like this compound.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | Gas Chromatography-FID (with Derivatization) | High-Performance Liquid Chromatography-UV (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity; detection by ionization in a flame. | Separation based on polarity; detection by UV absorbance. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Selectivity | High, especially with optimized columns. | Moderate to high, dependent on chromatography. | High, based on unique chemical shifts. |
| Sensitivity | High (ng/mL to µg/mL). | Moderate (µg/mL to mg/mL). | Moderate to low (mg/mL). |
| Precision (%RSD) | < 2%[1][2] | < 2%[3] | < 1%[4] |
| Accuracy (%Recovery) | 95-105%[1][5] | 98-102%[3] | 97-103%[5][6] |
| **Linearity (R²) ** | > 0.99[2][7] | > 0.999[3] | Not applicable (direct measurement) |
| Sample Throughput | High | High | Moderate |
| Derivatization | Often required for improved peak shape and volatility. | May be required for UV detection. | Not required. |
| Matrix Effects | Can be significant; requires careful sample preparation. | Can be significant; requires careful sample preparation. | Less susceptible to matrix effects. |
| Instrumentation Cost | Moderate | Moderate | High |
Table 2: Typical Validation Parameters for Proposed Analytical Methods
| Validation Parameter | GC-FID (Adapted) | HPLC-UV (Adapted) | qNMR (Adapted) |
| Linearity Range | 1 - 500 µg/mL | 1 - 500 µg/mL | Not Applicable |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | 10 - 50 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 1 - 15 µg/mL | 50 - 150 µg/mL |
| Intra-day Precision (%RSD) | < 1.5% | < 1.0% | < 0.5% |
| Inter-day Precision (%RSD) | < 3.0% | < 2.0% | < 1.0% |
| Accuracy (% Recovery) | 97 - 103% | 98 - 102% | 99 - 101% |
Note: The data in these tables are adapted from studies on similar small alcohol molecules and should be considered as typical performance expectations. Method validation with this compound standards is essential to establish specific performance characteristics.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. The following sections provide adapted protocols for the quantification of this compound using GC-FID, HPLC-UV, and qNMR.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID) with Derivatization
Direct analysis of polar analytes like this compound by GC can be challenging due to poor peak shape and potential column interactions. Derivatization to a less polar, more volatile compound, such as a silyl (B83357) ether, can significantly improve chromatographic performance.
1. Sample Preparation and Derivatization:
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., 1-decanol (B1670082) or undecanol) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL. The chosen IS should not co-elute with the derivatized analyte or other matrix components.
-
Sample Preparation: Accurately weigh a known amount of the complex mixture and dissolve it in a known volume of the solvent used for the IS solution.
-
Derivatization: To an aliquot of the sample solution, add a known volume of the IS solution. Add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS). Cap the vial and heat at 60-70 °C for 30 minutes. Allow to cool to room temperature before GC injection.[8]
2. GC-FID Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, HP-5, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250 °C. A split ratio of 20:1 is a good starting point and can be optimized.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
3. Quantification:
-
The concentration of the derivatized this compound is determined by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve prepared with derivatized this compound standards of known concentrations.
Method 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Derivatization
As this compound lacks a strong chromophore, direct UV detection is not feasible. Derivatization with a UV-active reagent is necessary. Benzoyl chloride is a common derivatizing agent for alcohols.[9]
1. Sample Preparation and Derivatization:
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., 4-chlorobenzyl alcohol) in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh a known amount of the complex mixture and dissolve it in a known volume of the mobile phase.
-
Derivatization: To an aliquot of the sample solution, add a known volume of the IS solution. Add an excess of benzoyl chloride and a base (e.g., pyridine (B92270) or triethylamine) to catalyze the reaction. Stir at room temperature for 1-2 hours. Quench the reaction with a small amount of water.[9]
2. HPLC-UV Conditions:
-
Column: A reversed-phase C18 column is suitable (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of the benzoyl derivative (e.g., ~230 nm).
3. Quantification:
-
The concentration of the derivatized this compound is determined by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve prepared with derivatized this compound standards of known concentrations.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, provided a certified internal standard is used.[10]
1. Sample Preparation:
-
Internal Standard (IS): Choose a certified internal standard with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene (B86053) are common choices.
-
Sample Preparation: Accurately weigh a known amount of the complex mixture (e.g., 10-20 mg) into an NMR tube. Accurately weigh and add a known amount of the internal standard (e.g., 5-10 mg) to the same NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves both the sample and the internal standard.
2. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Sequence: A simple 90° pulse-acquire sequence should be used.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation between scans. A typical starting value is 30-60 seconds.
-
Number of Scans (NS): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[11]
-
Other Parameters: Standard spectral width, acquisition time, and receiver gain should be used.
3. Quantification:
-
The purity or concentration of this compound is calculated using the following formula:
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. 723. What Is the Accuracy of Quantitative Analysis by Low‑Field NMR Spectroscopy Using Internal Standard: Systematic Study of Finished Medicinal Products? - Magritek [magritek.com]
- 7. irjiet.com [irjiet.com]
- 8. mdpi.com [mdpi.com]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. researchgate.net [researchgate.net]
- 11. pubsapp.acs.org [pubsapp.acs.org]
Safety Operating Guide
Safe Disposal of 1-Octyn-3-ol: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like 1-Octyn-3-ol are fundamental to maintaining a safe laboratory environment and ensuring environmental protection. This guide outlines the essential procedures for the proper disposal of this compound, categorized as a hazardous substance.
Immediate Safety and Handling Precautions:
This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] Therefore, it is imperative to handle this compound in a well-ventilated area, away from heat, sparks, and open flames.[1][2][4] When working with this compound, wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection, is mandatory.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative safety and physical property data for this compound, crucial for its safe handling and disposal.
| Property | Value | Source |
| Flash Point | 61 - 63 °C (141.8 - 145.4 °F) - Closed Cup | [1][3] |
| Boiling Point | 175 - 182 °C (347 - 359.6 °F) | [1][3] |
| Melting Point | -49 to -60 °C (-56.2 to -76 °F) | [1][3] |
| Specific Gravity | 0.83 - 0.865 | [1][3] |
| Oral LD50 (Rat) | 340 mg/kg | [1][5] |
| Dermal LD50 (Rabbit) | 3300 mg/kg | [1][5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.[1][6] Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental harm and damage to plumbing systems.[7][8][9]
-
Consult Regulations: Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal hazardous waste regulations.[6]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[8] The container should be compatible with the chemical; a lined metal can or a plastic pail are suitable options.[6]
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Arrange for Professional Disposal:
-
Spill Management:
-
In case of a minor spill, remove all ignition sources and ventilate the area.[2]
-
Contain the spill with an inert absorbent material, such as sand or vermiculite.[2]
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[2]
-
For major spills, evacuate the area and alert emergency responders.[6]
-
-
Empty Container Disposal:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.
-
After thorough cleaning, puncture the container to prevent reuse and dispose of it according to institutional guidelines, which may include recycling or landfill disposal.[6]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Octen-3-ol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. wastedirect.co.uk [wastedirect.co.uk]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. siraya.tech [siraya.tech]
Essential Safety and Operational Guide for Handling 1-Octyn-3-OL
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Octyn-3-OL. It outlines the necessary personal protective equipment (PPE), safe operational procedures, and proper disposal methods to ensure a secure laboratory environment.
Chemical Safety and Hazard Information
This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2] It is also very toxic to aquatic life.[1][3] Adherence to strict safety protocols is mandatory to minimize risks.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [3][4][5] |
| CAS Number | 818-72-4[1] |
| Appearance | Colorless to light yellow, clear liquid[2][6] |
| Boiling Point | 169.6 °C at 760 mmHg (estimated)[7] or 83 °C at 19 mmHg |
| Flash Point | 63 °C (145.4 °F) - closed cup[8] |
| Density | 0.864 g/mL at 25 °C |
| Solubility | Insoluble in water, soluble in alcohol[2] |
| Vapor Pressure | 0.5 mmHg at 25 °C (estimated)[7] |
| LD50 (Oral, Mouse) | 460 mg/kg[7] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to ensure personal safety and prevent exposure.
| PPE Category | Specific Requirements |
| Eye and Face | Chemical safety goggles or a face shield.[9] |
| Hand | Chemical-resistant gloves (e.g., Neoprene or PVC).[9] The suitability and durability of the glove type are dependent on usage. |
| Body | A lab coat or chemical-resistant apron. Overalls are recommended for larger quantities.[9] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood is required.[10] A respirator with an appropriate filter may be necessary if ventilation is inadequate. |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following step-by-step protocols must be followed.
Receiving and Storage Protocol
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard symbols.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6] Keep containers tightly closed.[8]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[8][10]
Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9]
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Dispensing: When transferring the liquid, use a spark-proof tool and avoid creating aerosols.[10]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][2][6]
Spill Management Protocol
-
Evacuation: In case of a large spill, evacuate the area immediately.
-
Ventilation: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition from the spill area.[10]
-
Containment: For small spills, absorb the liquid with an inert material such as dry sand or earth.[10]
-
Collection: Place the absorbent material into a sealed, labeled container for proper disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent.
Disposal Protocol
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.
-
Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[9]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for the removal and disposal of the hazardous waste.
Visual Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate the logical relationships in hazard management and the operational workflow for handling this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 1-Octen-3-ol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. This compound | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, (3S)- | C8H14O | CID 2734534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. This compound | 818-72-4 | TCI AMERICA [tcichemicals.com]
- 7. This compound, 818-72-4 [thegoodscentscompany.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound(818-72-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
